Product packaging for 1-Butylpyridinium Chloride(Cat. No.:CAS No. 1124-64-7)

1-Butylpyridinium Chloride

Cat. No.: B075717
CAS No.: 1124-64-7
M. Wt: 171.67 g/mol
InChI Key: POKOASTYJWUQJG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Butylpyridinium Chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClN B075717 1-Butylpyridinium Chloride CAS No. 1124-64-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKOASTYJWUQJG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1031462
Record name N-Butylpyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1031462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-64-7
Record name Butylpyridinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butylpyridinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butylpyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1031462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Butylpyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BUTYLPYRIDINIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8M63J351A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Butylpyridinium Chloride CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Butylpyridinium Chloride

Introduction

This compound, identified by the CAS number 1124-64-7 , is a quaternary ammonium (B1175870) salt that belongs to the class of ionic liquids (ILs).[1][2] Structurally, it consists of a pyridinium (B92312) cation where the nitrogen atom is substituted with a butyl group, and a chloride anion.[2] As an ionic liquid, it is notable for its low melting point, low volatility, and high thermal stability.[1][3] These properties, combined with its ability to act as a solvent for a wide range of polar and nonpolar compounds, make it a versatile and environmentally benign alternative to traditional volatile organic solvents.[1][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and safety, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is typically an off-white to pale yellow or white crystalline solid.[1] It is hygroscopic and soluble in water.[4][5][6][7] The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1124-64-7[5][6][7][8]
Molecular Formula C₉H₁₄ClN[1][5][6][7]
Molecular Weight 171.67 g/mol [1][5][6][7]
Appearance Off-white to pale yellow solid/crystal[1][9]
Melting Point 162 °C[4][5][6]
Water Solubility Soluble[4][5][6][7]
Vapor Pressure 0.000022 hPa (at 20 °C)[4][5][6]
Purity ≥ 98% (HPLC)[1][10]
pH 7 (in H₂O at 20 °C)[5][6]
InChI Key POKOASTYJWUQJG-UHFFFAOYSA-M[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct quaternization reaction (Menshutkin reaction) between pyridine (B92270) and an alkyl halide, specifically 1-chlorobutane (B31608).[11]

Experimental Protocol: Synthesis via Menshutkin Reaction

Objective: To synthesize this compound from pyridine and 1-chlorobutane.

Materials:

  • Pyridine (C₅H₅N)

  • 1-Chlorobutane (C₄H₉Cl)

  • Anhydrous ether (for washing)

  • Reaction vessel (e.g., Parr pressure reaction apparatus or round-bottom flask with reflux condenser)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Vacuum oven

Procedure:

  • In a suitable reaction vessel, combine 1-chlorobutane and a 10% stoichiometric excess of pyridine.[11]

  • The reaction can be carried out under different conditions. One method involves refluxing the mixture for approximately 6 hours.[11] Another approach is to seal the reactants in a pressure vessel and heat at a controlled temperature (e.g., 110-120 °C) for several hours.[11]

  • As the reaction proceeds, a white solid product, this compound, will precipitate out of the solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the resulting white, hygroscopic crystals three times with anhydrous ether to remove any unreacted starting materials.[11]

  • Filter the product using suction filtration.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 34°C) to remove residual solvent.[11]

  • Due to its hygroscopic nature, the final product should be stored in a dry environment, such as under a nitrogen atmosphere in a drybox.[11]

Synthesis_of_1_Butylpyridinium_Chloride Pyridine Pyridine Reaction + Pyridine->Reaction Chlorobutane 1-Chlorobutane Chlorobutane->Reaction Product 1-Butylpyridinium Chloride Reaction->Product Reflux, 6h

Synthesis of this compound.

Applications in Research and Drug Development

This compound's unique properties make it a valuable compound in various scientific and industrial fields, including pharmaceuticals and drug development.

  • Organic Synthesis: It serves as a versatile raw material and intermediate in organic synthesis.[4][7] It is frequently used as a phase transfer catalyst, which facilitates reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), streamlining processes in the pharmaceutical industry.[1]

  • Green Chemistry: Due to its low volatility and thermal stability, it is considered an environmentally friendly alternative to traditional organic solvents, helping to reduce the environmental impact of chemical manufacturing.[1]

  • Electrochemistry: In electrochemical applications, it can be used as a supporting electrolyte in cells, enhancing conductivity and stability, which is crucial for research in batteries and fuel cells.[1]

  • Drug Delivery and Biomaterials: The compound is being explored for its potential in developing biocompatible materials, particularly for drug delivery systems, owing to its favorable interactions with biological tissues.[1]

  • Pharmaceutical Intermediates: With high purity (≥98% HPLC), it is a reliable intermediate for synthesizing a wide range of Active Pharmaceutical Ingredients (APIs), from anti-infectives to treatments for chronic diseases.[10][12]

Experimental_Workflow start Start: Biphasic Reaction Mixture (Aqueous & Organic Reactants) add_catalyst Add this compound (Phase Transfer Catalyst) start->add_catalyst reaction Reaction at Interface (Stirring/Heating) add_catalyst->reaction separation Phase Separation reaction->separation extraction Isolate Organic Layer (Containing Product) separation->extraction purification Purify Product (e.g., Chromatography, Distillation) extraction->purification end End: Purified Product purification->end

Workflow for Phase Transfer Catalysis.

Toxicology and Safety Information

While this compound offers benefits as a "green" solvent, its toxicological profile requires careful consideration.

  • Toxicity Studies: The National Toxicology Program (NTP) has conducted studies on n-butylpyridinium chloride (NBuPy-Cl) administered in drinking water to rats and mice to assess its relative toxicity compared to other ionic liquids.[3][13] Studies on rats that received the compound via gavage showed it was rapidly absorbed and excreted, primarily in urine and feces.[3]

  • Safety Precautions: The substance is not yet fully tested, and risks cannot be excluded if handled inappropriately.[14] It may cause respiratory irritation upon inhalation.[14]

  • Handling: Standard laboratory safety protocols should be followed. It is recommended to wear protective gloves, clothing, and eye protection.[14] Avoid getting the compound in eyes, on skin, or on clothing.[14] In case of eye contact, rinse continuously with water for several minutes.[14]

  • Environmental Hazard: It is classified as highly water-endangering in Germany (WGK 3).[4] Care should be taken to avoid release into the environment.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium chloride ([C₄Py][Cl]) is a pyridinium-based ionic liquid that has garnered significant attention in various scientific and industrial fields. As a salt with a melting point near or below room temperature, it exhibits a unique set of properties including low volatility, high thermal stability, and excellent solvating capabilities for a wide range of organic and inorganic compounds. These characteristics make it a versatile compound in applications such as organic synthesis, catalysis, electrochemistry, and as a medium for drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of the factors influencing these properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some properties, particularly the melting point, can exhibit variability depending on the purity of the sample and the experimental conditions under which they are measured.

PropertyValueMethod of Determination
Molecular Formula C₉H₁₄ClN-
Molecular Weight 171.67 g/mol [1]Mass Spectrometry
Appearance White to off-white or pale yellow solid[2]Visual Inspection
Density 1.085 g/cm³ (at 20 °C)[1]Densitometry
Melting Point 131 - 141 °C[3] (Range observed)Differential Scanning Calorimetry (DSC), Capillary Method
131 °C or 162 °C (Reported single points)[1]
Boiling Point Not applicable (decomposes before boiling)-
Solubility Soluble in water[4]Visual Inspection, Spectrophotometry
Thermal Stability Thermally stable, but decomposition temperature varies with conditions.Thermogravimetric Analysis (TGA)
Viscosity Data not readily available in literature.Rotational Viscometry, Falling Sphere Viscometry

Experimental Protocols

Accurate determination of the physicochemical properties of ionic liquids like this compound requires precise experimental methodologies. Due to its hygroscopic nature, proper handling and sample preparation are crucial for obtaining reliable data.

Synthesis of this compound

A common method for the synthesis of this compound is the quaternization of pyridine (B92270) with an alkyl halide.

Materials:

  • Pyridine

  • 1-Chlorobutane

  • Anhydrous ether (for washing)

Procedure:

  • A 10% stoichiometric excess of pyridine is mixed with 1-chlorobutane.

  • The mixture is refluxed for approximately 6 hours.

  • The resulting product, a white crystalline solid, is washed multiple times with anhydrous ether to remove any unreacted starting materials.

  • The purified this compound is then dried under vacuum.

A patent describes a similar procedure yielding white, slightly hygroscopic crystals[3].

SynthesisWorkflow Synthesis Workflow for this compound Pyridine Pyridine Mixing Mixing Pyridine->Mixing Chlorobutane 1-Chlorobutane Chlorobutane->Mixing Reflux Reflux (6 hrs) Mixing->Reflux Washing Washing with Anhydrous Ether Reflux->Washing Drying Drying under Vacuum Washing->Drying FinalProduct 1-Butylpyridinium Chloride Drying->FinalProduct

A simplified workflow for the synthesis of this compound.
Determination of Physicochemical Properties

The following are generalized protocols for determining the key physicochemical properties of this compound.

ExperimentalWorkflow Experimental Workflow for Physicochemical Property Determination cluster_sample Sample Preparation cluster_analysis Property Analysis Sample This compound Drying Drying (Vacuum Oven) Due to hygroscopic nature Sample->Drying MeltingPoint Melting Point (DSC/Capillary Method) Drying->MeltingPoint Density Density (Densitometer) Drying->Density ThermalStability Thermal Stability (TGA) Drying->ThermalStability Viscosity Viscosity (Viscometer) Drying->Viscosity Solubility Solubility (Spectrophotometry) Drying->Solubility

References

1-Butylpyridinium Chloride synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Butylpyridinium (B1220074) Chloride

This guide provides a comprehensive overview of the synthesis of 1-butylpyridinium chloride, an ionic liquid with significant applications in organic synthesis, catalysis, and green chemistry.[1] The protocols and data presented are intended for researchers, scientists, and professionals in drug development and related fields.

Synthesis Protocol

The most common and straightforward synthesis of this compound involves the direct quaternization of pyridine (B92270) with 1-chlorobutane (B31608). This reaction, a type of Menshutkin reaction, is a nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide.

Experimental Protocol

A widely cited method for the synthesis of this compound is the direct reaction between pyridine and 1-chlorobutane.[2][3] The following protocol is a compilation of established procedures.

Materials and Equipment:

  • Pyridine (C₅H₅N)

  • 1-Chlorobutane (C₄H₉Cl)

  • Anhydrous ether

  • Ethyl acetate (B1210297) (optional, for an alternative procedure)[4]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Parr pressure reaction apparatus (for alternative high-pressure synthesis)[2]

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Vacuum oven

  • Glove box (for handling hygroscopic materials)[2]

Procedure 1: Synthesis by Reflux [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-chlorobutane and a 10% stoichiometric excess of pyridine.

  • Reaction: Heat the mixture to reflux and maintain for 6 hours with continuous stirring.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as white, slightly hygroscopic crystals.[2]

  • Purification:

    • Wash the crystals three times with anhydrous ether.

    • Collect the crystals by suction filtration.

    • Dry the purified crystals in a vacuum oven at 34°C.[2]

  • Storage: Store the final product in a dry environment, such as a desiccator or a glove box with a moisture content below 10 ppm, due to its hygroscopic nature.[2][5]

Procedure 2: Synthesis in Ethyl Acetate [4]

  • Reaction Setup: Dissolve pyridine in ethyl acetate in a round-bottom flask.

  • Addition of Alkyl Halide: Slowly add a stoichiometric equivalent (1:1 molar ratio) of 1-chlorobutane to the solution.

  • Reaction: Stir the reaction mixture at 70°C for one week. The product will phase-separate from the solvent.

  • Isolation and Purification:

    • After the reaction is complete, separate the product layer.

    • Wash the product layer three times with ethyl acetate.

    • Dry the product under high vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the quantitative data reported for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yield

ParameterValueReference
Reactant 1Pyridine[2]
Reactant 21-Chlorobutane[2]
Stoichiometry10% excess pyridine[2]
Reaction Time6 hours[2]
Reaction TemperatureReflux[2]
Yield 63% [2]

Table 2: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₄ClN[1][6]
Molecular Weight171.67 g/mol [1][6]
AppearanceWhite to off-white, slightly hygroscopic crystals[1][2]
Melting Point130-141 °C[2]
131 °C[3]
162 °C[5][7]
131.0 to 135.0 °C[8]
Purity≥ 98% (HPLC)[1][9]
>98.0% (T)[10]
SolubilitySoluble in water[5][6]

Table 3: NMR Spectroscopic Data (¹H NMR) [2]

Solvent: CDCl₃, Standard: Me₄Si

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
0.75Triplet (t)3-CH₃
1.47Multiplet (m)2-CH₂-CH₃
2.13Pentagon (p)2-CH₂-CH₂-CH₂-
5.13Triplet (t)2N⁺-CH₂-
8.25Triplet (t)2Pyridinium (B92312) H-3, H-5
8.65Triplet (t)1Pyridinium H-4
9.92Doublet (d)2Pyridinium H-2, H-6

Mandatory Visualizations

Chemical Reaction Scheme

G cluster_reactants Reactants cluster_product Product Pyridine Pyridine BPC This compound Pyridine->BPC + 1-Chlorobutane Chlorobutane 1-Chlorobutane

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G A Mix 1-Chlorobutane and 10% excess Pyridine B Reflux for 6 hours A->B C Cool to Room Temperature B->C D Wash Crystals with Anhydrous Ether (3x) C->D E Suction Filtration D->E F Dry in Vacuum Oven at 34°C E->F G Store in Dry Atmosphere F->G

Caption: Experimental workflow for the synthesis and purification of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 1-Butylpyridinium (B1220074) Chloride

Executive Summary

1-Butylpyridinium chloride ([BPy]Cl) is an ionic liquid composed of a 1-butylpyridinium cation and a chloride anion.[1][2] As a member of the pyridinium-based ionic liquids, it has garnered significant interest for its applications as a solvent in organic synthesis, a phase transfer catalyst, and an electrolyte.[1][3][4] Its properties, such as low volatility, thermal stability, and solubility, make it a versatile compound in green chemistry and materials science.[3] This document provides a comprehensive overview of the molecular structure of this compound, detailing its physicochemical properties, spectroscopic data, and the experimental protocols used for its characterization.

Molecular Identity and Physicochemical Properties

This compound is a white to off-white, crystalline, and hygroscopic solid that is soluble in water.[5][6][7][8] The cation consists of a six-membered aromatic pyridine (B92270) ring where the nitrogen atom is quaternized by a four-carbon alkyl chain (a butyl group).[2][9]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueReference(s)
IUPAC Name 1-butylpyridin-1-ium chloride[10]
CAS Number 1124-64-7[1][6]
Molecular Formula C₉H₁₄ClN[1][3][6][11]
Molecular Weight 171.67 g/mol [1][6][7][10][11][12]
Appearance White to Almost white crystalline powder[6][7]
Melting Point 130-141 °C, 162 °C[5][7][13]
Water Solubility Soluble[5][7][8]
Sensitivity Hygroscopic[5][7][8]
SMILES CCCC[N+]1=CC=CC=C1.[Cl-][1][11][14]
InChI Key POKOASTYJWUQJG-UHFFFAOYSA-M[2][11][14]

Molecular Structure and Crystallography

The solid-state structure of 1-butylpyridinium salts reveals specific conformational preferences. In the crystal structure of this compound, the butyl group exhibits a "gauche tail phenomenon," referring to the gauche orientation of the butyl tail with respect to the N1–C7 bond, which gives the cation an L-shape.[15] This conformation is a key feature influencing the crystal packing and intermolecular interactions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a primary technique for confirming the molecular structure of this compound. The spectrum provides characteristic signals for the protons on the pyridinium (B92312) ring and the butyl chain.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentReference
0.75t3Butyl -CH₃ (C10)[13]
1.47m2Butyl -CH₂- (C9)[13]
2.13p2Butyl -CH₂- (C8)[13]
5.13t2Butyl N-CH₂- (C7)[13]
8.25t2Pyridinium H-3, H-5 (meta)[13]
8.65t1Pyridinium H-4 (para)[13]
9.92d2Pyridinium H-2, H-6 (ortho)[13]
Note: Spectra were run in CDCl₃ with Me₄Si as a standard. Multiplicities are denoted as t (triplet), m (multiplet), p (pentet), and d (doublet).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the quaternization of pyridine with an appropriate alkyl halide.[4]

Protocol:

  • Reactant Mixing: 1-chlorobutane (B31608) and a 10% stoichiometric excess of pyridine are combined in a suitable reaction vessel.[13] The pyridine is typically dried over CaH₂, distilled, and stored over 4A molecular sieves before use.[13]

  • Reaction: The mixture is heated under reflux for 6 hours.[13]

  • Product Isolation: Upon cooling, the product crystallizes. The resulting white, slightly hygroscopic crystals are collected.[13]

  • Purification: The crystals can be further purified by washing with a non-polar solvent like anhydrous ether to remove any unreacted starting materials.[13]

  • Drying and Storage: The final product is dried under vacuum and stored in a desiccator or glove box due to its hygroscopic nature.[13] This procedure yields the final product with approximately 63% efficiency.[13]

NMR Spectroscopic Analysis

Protocol:

  • Sample Preparation: A small amount of the synthesized this compound is dissolved in deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (Me₄Si) is added as an internal standard for chemical shift referencing.

  • Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer, such as a Varian T-60A.[13]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed, and the spectrum is phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Single-Crystal X-ray Diffraction (General Protocol)

This protocol is based on methodologies used for structurally characterizing similar N-butylpyridinium salts and provides a general workflow for determining the crystal structure of this compound.[15]

Protocol:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown from the purified product. This is often achieved by slow evaporation of a solvent or by slow cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker SMART diffractometer equipped with a CCD area detector).[15] Data is collected using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).[15]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to determine precise atomic positions, bond lengths, and bond angles.

Visualizations: Workflows and Structures

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Synthesis_Workflow Pyridine Pyridine Reaction Reflux (6 hrs) Pyridine->Reaction Chlorobutane 1-Chlorobutane Chlorobutane->Reaction CrudeProduct Crude Product (Crystallized) Reaction->CrudeProduct Purification Wash with Anhydrous Ether CrudeProduct->Purification FinalProduct 1-Butylpyridinium Chloride Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purified Purified [BPy]Cl Synthesis->Purified NMR NMR Spectroscopy (Structure Verification) Purified->NMR CrystalGrowth Single Crystal Growth Purified->CrystalGrowth XRD X-ray Diffraction (Data Collection) CrystalGrowth->XRD Structure Structure Solution & Refinement XRD->Structure

Caption: General workflow for structural characterization.

References

In-Depth Technical Guide to the Thermal Stability of 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-Butylpyridinium Chloride ([BPy][Cl]), an ionic liquid of significant interest in organic synthesis, catalysis, and green chemistry.[1] This document details the available thermal analysis data, provides in-depth experimental protocols for its characterization, and discusses the factors influencing its thermal decomposition.

Core Properties of this compound

This compound is a versatile ionic liquid recognized for its ability to enhance solubility, stability, and conductivity in various applications, including pharmaceuticals, nanomaterials, and energy storage devices.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₄ClN[2]
Molecular Weight171.67 g/mol [2]
AppearanceWhite to off-white crystalline powder[3]
Melting Point (Tₘ)131 °C[3]
Water SolubilitySoluble[4]

It is important to note that while the melting point is reported as 131°C, other sources may indicate different values, which can be attributed to variations in purity and measurement conditions.

Thermal Stability and Decomposition

For comparative purposes, the thermal decomposition data for the analogous bromide salt of a similar cation, 1-Butyl-1-methylpyrrolidinium Bromide ([C₄MPyr][Br]), suggests a decomposition range with a peak decomposition temperature between 283 - 294 °C.[5] It is anticipated that this compound would exhibit a somewhat lower decomposition temperature. Upon heating to high temperatures, the hazardous decomposition products expected include carbon dioxide (CO₂), carbon monoxide (CO), and nitrous gases (NOx).

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the ionic liquid.

Methodology:

  • Instrumentation: A calibrated thermogravimetric analyzer.[5]

  • Sample Preparation: Due to the hygroscopic nature of this compound, it is crucial to handle and prepare the sample in an inert and dry atmosphere (e.g., a glove box) to prevent moisture absorption.[5]

  • Sample Size: Accurately weigh 5-10 mg of the dried sample into an inert TGA crucible (e.g., platinum or alumina).[5]

  • Atmosphere: The analysis should be conducted under an inert gas atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

  • Heating Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).[1][5]

  • Data Analysis: Record the sample weight as a function of temperature. The onset decomposition temperature (Tₒₙₛₑₜ) is determined as the intersection of the baseline tangent with the tangent of the decomposition curve. The peak decomposition temperature (Tₚₑₐₖ) is identified from the peak of the derivative thermogravimetric (DTG) curve, which represents the point of maximum rate of decomposition.[5]

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to determine their corresponding temperatures and enthalpies.[1]

Methodology:

  • Instrumentation: A differential scanning calorimeter.[1]

  • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) and hermetically seal it in an aluminum pan. An empty sealed pan is used as a reference.[1]

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which often includes heating and cooling cycles at a specified rate (e.g., 10 °C/min). A typical program might involve an initial heating ramp to characterize the melting point, followed by a cooling cycle to observe crystallization, and a second heating ramp to study the thermal history.[1][6]

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks on the DSC curve.[6] The melting point is typically identified as the peak of the endothermic melting event.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in assessing and influencing the thermal stability of this compound, the following diagrams illustrate the experimental workflow and the logical relationships of key factors.

experimental_workflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Start: Obtain [BPy][Cl] Sample dry Dry Sample under Vacuum start->dry handle Handle in Inert Atmosphere dry->handle weigh Weigh Sample (5-10 mg) handle->weigh tga TGA Analysis weigh->tga dsc DSC Analysis weigh->dsc tga_data Determine Tonset and Tpeak tga->tga_data dsc_data Determine Tm and Phase Transitions dsc->dsc_data stability Assess Thermal Stability tga_data->stability dsc_data->stability

Caption: A flowchart of the experimental workflow for thermal analysis.

The thermal stability of an ionic liquid is not an intrinsic property but is influenced by several factors, as depicted in the following diagram.

influencing_factors Factors Influencing Thermal Stability of [BPy][Cl] cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Factors center Thermal Stability of [BPy][Cl] cation Cation Structure (Pyridinium Ring) cation->center anion Anion Type (Chloride) anion->center cation_anion_interaction Cation-Anion Interaction Strength cation_anion_interaction->center impurities Presence of Impurities (e.g., Water, Halides) impurities->center atmosphere Analysis Atmosphere (Inert vs. Oxidative) atmosphere->center

Caption: Key factors that influence the thermal stability of ionic liquids.

Proposed Thermal Decomposition Pathway

While a definitive, experimentally verified decomposition pathway for this compound is not available, the primary mechanisms for the thermal decomposition of similar N-alkylpyridinium halides are understood to be nucleophilic substitution (Sₙ2) and elimination reactions. The chloride anion is a reasonably good nucleophile, which can influence these pathways.

A proposed logical pathway for the thermal decomposition is as follows:

decomposition_pathway Proposed Thermal Decomposition Pathway for [BPy][Cl] cluster_sn2 Sₙ2 Pathway cluster_elimination Elimination Pathway start This compound [BPy][Cl] sn2_attack Nucleophilic attack by Cl⁻ on butyl group start->sn2_attack elimination_reaction Hofmann-type Elimination start->elimination_reaction sn2_products Products: Butyl Chloride + Pyridine sn2_attack->sn2_products elimination_products Products: 1-Butene + Pyridinium Chloride elimination_reaction->elimination_products

References

Technical Guide: The Melting Point of 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium (B1220074) chloride ([C₄Py]Cl) is a quaternary ammonium (B1175870) salt that belongs to the class of ionic liquids (ILs). It is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1][2] As with many ionic liquids, the physicochemical properties of 1-butylpyridinium chloride, particularly its melting point, are of critical importance for its application in various fields, including as a solvent in organic synthesis, in electrochemistry, and as a component in the formulation of drug delivery systems.[2][3] This technical guide provides an in-depth overview of the melting point of this compound, including reported values, factors influencing this property, and standard experimental protocols for its determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReferences
CAS Number 1124-64-7[1]
Molecular Formula C₉H₁₄ClN[4]
Molecular Weight 171.67 g/mol [4]
Appearance White to off-white crystalline powder[1][2]
Hygroscopicity Hygroscopic[1][5][6]

Melting Point of this compound: A Multi-faceted Value

The reported melting point of this compound exhibits significant variation across different sources. This discrepancy is a critical consideration for researchers and professionals working with this compound. The range of reported values underscores the importance of sample purity and the experimental method used for determination.

A compilation of reported melting points is provided in the table below:

Melting Point (°C)Reference(s)
127.00
131[7]
130-141[5]
162[1]
Factors Influencing the Melting Point

The observed variability in the melting point of this compound can be attributed to several factors:

  • Purity of the Sample: Impurities can lead to a depression and broadening of the melting point range. The synthesis of this compound can result in residual starting materials or by-products if not purified effectively.[8][9] High-purity samples, such as those with >98% purity, are expected to have a sharper and more defined melting point.[2][7]

  • Hygroscopic Nature: this compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][5][6] The presence of water can act as an impurity, significantly lowering the melting point. Therefore, proper handling and storage in a dry environment, such as a glove box, are crucial for obtaining accurate and reproducible melting point data.[5]

  • Polymorphism: Ionic liquids can exist in different crystalline forms, or polymorphs, each with a distinct melting point. The thermal history of the sample, including the rate of cooling and annealing processes, can influence which polymorphic form is present. Studies on other 1-butylpyridinium-based ionic liquids have shown evidence of polymorphic behavior, which could be a contributing factor to the different reported melting points of the chloride salt.[10]

  • Experimental Method: The technique and parameters used for melting point determination, such as the heating rate, can also affect the measured value.

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point of this compound requires standardized experimental procedures. The two most common methods are Differential Scanning Calorimetry (DSC) and the capillary melting point method.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting point and other thermal transitions of ionic liquids.[11][12]

Experimental Workflow:

DSC Experimental Workflow

A typical DSC thermogram for a crystalline solid will show an endothermic peak corresponding to the melting transition. The onset of this peak is often reported as the melting point.

Capillary Melting Point Method

The capillary method is a traditional and widely used technique for determining the melting point of a solid. It involves heating a small amount of the powdered sample in a capillary tube and observing the temperature range over which it melts.

Experimental Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[13]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, near the expected melting point.

  • Observation: The sample is observed through a magnifying lens.

  • Melting Point Range: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Due to the hygroscopic nature of this compound, it is recommended to use sealed capillary tubes to prevent the absorption of atmospheric moisture during the measurement.[5]

Chemical Structure and Logical Relationships

The chemical structure of this compound consists of a pyridinium (B92312) cation and a chloride anion. The butyl group is attached to the nitrogen atom of the pyridine (B92270) ring.

G cluster_cation 1-Butylpyridinium Cation cluster_anion Anion cluster_salt Ionic Liquid Pyridine Pyridine Ring Butyl Butyl Group Pyridine->Butyl N-alkylation Salt This compound Pyridine->Salt Butyl->Salt Chloride Chloride (Cl⁻) Chloride->Salt

References

Spectroscopic Profile of 1-Butylpyridinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-butylpyridinium (B1220074) chloride, a common ionic liquid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-butylpyridinium chloride. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the butyl chain and the pyridinium (B92312) ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Pyridinium-H (ortho)~9.1-9.3Doublet
Pyridinium-H (para)~8.5-8.7Triplet
Pyridinium-H (meta)~8.0-8.2Triplet
N-CH₂ (Butyl)~4.8-5.0Triplet
CH₂ (Butyl)~1.9-2.1Multiplet
CH₂ (Butyl)~1.3-1.5Multiplet
CH₃ (Butyl)~0.9-1.0Triplet

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Carbon Assignment Chemical Shift (δ, ppm)
Pyridinium-C (ortho)~145-147
Pyridinium-C (para)~144-146
Pyridinium-C (meta)~128-130
N-CH₂ (Butyl)~60-62
CH₂ (Butyl)~33-35
CH₂ (Butyl)~19-21
CH₃ (Butyl)~13-14

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol (Representative)

A general procedure for obtaining NMR spectra of ionic liquids like this compound is as follows:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). The concentration is typically in the range of 5-25 mg/mL.

  • Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon. The spectral width is set to cover the expected carbon chemical shift range (typically 0-160 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present in this compound.

IR Data

The IR spectrum of solid this compound shows several characteristic absorption bands.[1][2]

Wavenumber (cm⁻¹) Vibrational Assignment Intensity
~3100-3000C-H stretching (aromatic)Medium
~2960-2850C-H stretching (aliphatic)Strong
~1630C=C stretching (pyridinium ring)Medium
~1480C=N stretching (pyridinium ring)Medium
~1170C-N stretchingMedium
~770C-H out-of-plane bending (aromatic)Strong
580Ring vibrationsSharp
503Ring vibrationsSharp

Note: The spectrum of solid this compound may be obtained using a Nujol mull.[1]

Experimental Protocol (Representative)

A typical procedure for obtaining an FTIR spectrum of a solid ionic liquid is as follows:

  • Sample Preparation (Nujol Mull): A small amount of the solid this compound is ground to a fine powder in an agate mortar. A drop of Nujol (mineral oil) is added, and the mixture is further ground to a smooth paste.

  • Sample Application: The paste is spread evenly between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the pyridinium ring is the primary chromophore.

UV-Vis Data
Experimental Protocol (Representative)

A general procedure for obtaining a UV-Vis spectrum of a compound like this compound is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration is adjusted to ensure that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrumentation: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a quartz cuvette. The instrument scans a specified wavelength range (e.g., 200-400 nm).

  • Data Processing: The instrument automatically subtracts the absorbance of the solvent reference from the sample absorbance to generate the final spectrum. The wavelength of maximum absorbance (λmax) is then determined.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an ionic liquid such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Mulling Nujol Mull Preparation Sample->Mulling Dilution Dilution in UV-Transparent Solvent Sample->Dilution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectrometer Mulling->FTIR UVVis UV-Vis Spectrophotometer Dilution->UVVis NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) FTIR->IR_Data UVVis_Data UV-Vis Spectrum (λmax) UVVis->UVVis_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure UVVis_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Electrochemical Window of 1-Butylpyridinium Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Butylpyridinium (B1220074) Chloride ([C4Py]Cl). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related pyridinium-based ionic liquids and established electrochemical principles to offer a robust estimation and a detailed experimental protocol for its determination.

Introduction to 1-Butylpyridinium Chloride

This compound is a quaternary ammonium (B1175870) salt that exists as a solid at room temperature.[1] It belongs to the class of ionic liquids (ILs), which are salts with melting points below 100°C.[1] ILs, often referred to as "designer solvents," have garnered significant interest in various fields, including electrochemistry, catalysis, and organic synthesis, owing to their unique properties such as low volatility, high thermal stability, and wide electrochemical windows.[1][2] this compound, in particular, has applications as a supporting electrolyte in electrochemical cells and as a phase transfer catalyst.[2]

Electrochemical Window: A Critical Parameter

The electrochemical window (EW) of an electrolyte is the potential range over which it is electrochemically stable, meaning it does not undergo oxidation or reduction.[3] This parameter is crucial for any electrochemical application as it defines the operating voltage range of a device. The EW is determined by the cathodic and anodic limits of the electrolyte. In the case of this compound, the cathodic limit is governed by the reduction of the 1-butylpyridinium cation ([C4Py]⁺), while the anodic limit is determined by the oxidation of the chloride anion (Cl⁻).

Estimated Electrochemical Window of this compound

Cathodic Limit (Reduction of 1-Butylpyridinium Cation): The reduction of pyridinium (B92312) cations typically occurs at negative potentials. The exact potential is influenced by the alkyl chain length and the overall structure of the ionic liquid. For pyridinium-based ILs, the cathodic limit is generally observed in the range of -1.0 V to -2.0 V versus a standard reference electrode.

Anodic Limit (Oxidation of Chloride Anion): The oxidation of the chloride anion in ionic liquids has been reported to occur at moderately positive potentials. Studies on various ionic liquids containing chloride have shown an anodic limit of approximately +0.9 V.[4] The oxidation process can be complex, potentially forming species like the trichloride (B1173362) ion (Cl₃⁻).[5][6]

Based on these estimations, the electrochemical window of this compound is likely to be in the range of 1.9 to 2.9 V . It is important to note that this is an approximation, and the actual electrochemical window can be influenced by factors such as the working electrode material, temperature, and the presence of impurities.

Physicochemical Properties

PropertyValueReferences
Molecular Formula C₉H₁₄ClN[7][8]
Molecular Weight 171.67 g/mol [7][8]
Appearance White to off-white crystalline solid[7][9]
Melting Point 162 °C[7]
Water Solubility Soluble[7]
Vapor Pressure 0.000022 hPa (at 20 °C)[7]
Density Not available
Viscosity Not available
Conductivity Not available

Experimental Determination of the Electrochemical Window

The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV) .[3] This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits where a significant increase in current is observed correspond to the oxidation and reduction of the electrolyte.

Experimental Protocol

This protocol outlines the steps for determining the electrochemical window of this compound using a standard three-electrode electrochemical setup.

5.1.1. Materials and Equipment

  • Ionic Liquid: High-purity this compound (dried under vacuum to remove moisture).

  • Electrochemical Cell: A three-electrode glass cell.

  • Working Electrode (WE): Glassy carbon electrode (GCE) or platinum disk electrode.

  • Counter Electrode (CE): Platinum wire or foil with a surface area significantly larger than the WE.

  • Reference Electrode (RE): A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) electrode (e.g., Ag wire in a solution of AgNO₃ in an inert solvent) or a pseudo-reference electrode (e.g., a platinum or silver wire). If a pseudo-reference is used, the potentials should be calibrated against a standard redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺).

  • Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

  • Inert Atmosphere: A glovebox or Schlenk line with an inert gas supply (e.g., Argon or Nitrogen) to prevent contamination from air and moisture.

5.1.2. Experimental Procedure

  • Preparation of the Ionic Liquid: Dry the this compound under high vacuum at an elevated temperature (below its decomposition temperature) for several hours to remove any residual water.

  • Electrode Polishing: Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and dry completely.

  • Cell Assembly: Assemble the three-electrode cell inside the inert atmosphere of a glovebox. Add the dried this compound to the cell.

  • Electrode Immersion: Immerse the working, counter, and reference electrodes into the ionic liquid, ensuring the electrodes are not in contact with each other.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential range for the cyclic voltammogram. A wide initial range is recommended, for example, from -2.5 V to +2.5 V vs. the reference electrode.

    • Set the scan rate. A typical scan rate for determining the electrochemical window is between 10 and 100 mV/s.

    • Run the cyclic voltammetry experiment for a few cycles to obtain a stable voltammogram.

  • Data Analysis:

    • Plot the resulting current versus the applied potential.

    • Determine the cathodic and anodic limits from the voltammogram. These are typically defined as the potentials at which the current density reaches a specific threshold (e.g., 0.1, 0.5, or 1.0 mA/cm²).

    • The electrochemical window (EW) is the difference between the anodic limit (Eₐ) and the cathodic limit (Eₖ): EW = Eₐ - Eₖ.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assembly Cell Assembly (Inert Atmosphere) cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_il Dry Ionic Liquid (this compound) assemble_cell Assemble 3-Electrode Cell prep_il->assemble_cell prep_electrode Polish Working Electrode (Glassy Carbon) prep_electrode->assemble_cell add_il Add Ionic Liquid to Cell assemble_cell->add_il immerse_electrodes Immerse WE, CE, RE add_il->immerse_electrodes connect_potentiostat Connect to Potentiostat immerse_electrodes->connect_potentiostat run_cv Perform Cyclic Voltammetry connect_potentiostat->run_cv plot_voltammogram Plot Current vs. Potential run_cv->plot_voltammogram determine_limits Determine Cathodic & Anodic Limits plot_voltammogram->determine_limits calculate_ew Calculate Electrochemical Window determine_limits->calculate_ew

Caption: Experimental workflow for determining the electrochemical window.

Signaling_Pathway cluster_ions Ionic Liquid Components cluster_limits Electrochemical Limits cation 1-Butylpyridinium Cation ([C4Py]⁺) cathodic_limit Cathodic Limit (Reduction) cation->cathodic_limit determines anion Chloride Anion (Cl⁻) anodic_limit Anodic Limit (Oxidation) anion->anodic_limit determines ew Electrochemical Window cathodic_limit->ew anodic_limit->ew

Caption: Relationship between ions and the electrochemical window.

Conclusion

While direct experimental data on the electrochemical window of this compound is currently scarce, this guide provides a scientifically grounded estimation and a detailed protocol for its empirical determination. The provided methodologies and diagrams offer a clear framework for researchers to accurately characterize this important ionic liquid. The estimated electrochemical window of 1.9 to 2.9 V suggests its suitability for a range of electrochemical applications, although experimental verification is paramount for any specific use case. Future research is encouraged to precisely determine the electrochemical properties of this compound to further unlock its potential in various scientific and industrial domains.

References

Toxicity Profile of N-Butylpyridinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological data available for N-Butylpyridinium Chloride ([C₅H₅N(C₄H₉)]Cl), an ionic liquid with potential applications in various scientific and industrial fields. The information presented herein is intended to inform researchers, scientists, and drug development professionals about its safety profile, assist in risk assessment, and guide future research. This document summarizes key findings from preclinical toxicity studies, including acute, sub-chronic, and genetic toxicity, as well as in vitro assessments.

Executive Summary

N-Butylpyridinium Chloride has demonstrated a range of toxicological effects depending on the dose, route of administration, and biological system studied. The primary target for its effects appears to be related to its interaction with organic cation transporters, which may influence its pharmacokinetic profile and contribute to observed toxicities. While it shows low potential for genetic damage, studies indicate potential for systemic toxicity at higher doses following oral exposure. A notable gap exists in the publicly available data regarding its dermal, inhalation, and ecotoxicity.

General and Systemic Toxicity

Sub-chronic oral toxicity studies have been conducted by the National Toxicology Program (NTP) in rodent models. These studies provide valuable insights into the potential target organs and dose-dependent effects of N-Butylpyridinium Chloride.

Oral Toxicity Studies

Table 1: Summary of 2-Week and 3-Month Oral Toxicity Studies in Rodents

SpeciesDurationRouteDoses (mg/mL in drinking water)Key FindingsReference
Harlan Sprague-Dawley Rats2-WeekDrinking Water0, 10, 30, 60, 100Decreased water consumption and body weight gain at higher doses.NTP TOX-103
B6C3F1/N Mice2-WeekDrinking Water0, 10, 30, 60, 100Decreased water consumption and body weight gain at higher doses.NTP TOX-103
Harlan Sprague-Dawley Rats3-MonthDrinking Water0, 0.3, 1, 3No significant adverse effects observed at the tested concentrations.NTP TOX-103
B6C3F1/N Mice3-MonthDrinking Water0, 1, 3, 10Decreased body weight gain in males at the highest dose. No other significant treatment-related effects.NTP TOX-103

Experimental Protocol: 3-Month Oral Toxicity Study in Drinking Water (NTP TOX-103)

  • Test Species: Male and female Harlan Sprague-Dawley rats and B6C3F1/N mice.

  • Administration: N-Butylpyridinium Chloride was administered in drinking water at various concentrations.

  • Duration: 90 days.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight: Recorded weekly.

    • Water Consumption: Measured weekly.

    • Necropsy: Gross examination of all animals at the end of the study.

    • Histopathology: Microscopic examination of a comprehensive set of tissues from all animals in the control and high-dose groups.

Genetic Toxicology

The genotoxic potential of N-Butylpyridinium Chloride has been evaluated using in vitro and in vivo assays. The available data suggests a low risk of genetic damage.

Table 2: Summary of Genetic Toxicology Studies

AssayTest SystemConcentration/Dose LevelsResultsReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrAWith and without S9 metabolic activationNegativeNTP Data
In Vivo Micronucleus AssayMale B6C3F1/N Mice (Peripheral Blood)Not specifiedNegativeNTP G03020B
In Vivo Micronucleus AssayMale Harlan Sprague-Dawley Rats (Peripheral Blood)Not specifiedEquivocalNTP G03020

Experimental Protocol: In Vivo Micronucleus Assay (Adapted from NTP G03020)

  • Test Species: Male Harlan Sprague-Dawley rats.

  • Administration: Test article administered, typically via oral gavage or intraperitoneal injection, for a specified number of days.

  • Sample Collection: Peripheral blood samples are collected at appropriate time points after the final dose.

  • Analysis: Erythrocytes are analyzed for the presence of micronuclei using flow cytometry. An increase in the frequency of micronucleated reticulocytes is indicative of chromosomal damage.

  • Controls: A vehicle control and a positive control (a known clastogen) are run concurrently.

In Vitro Toxicity

In vitro studies have been instrumental in elucidating a potential mechanism of action for N-Butylpyridinium Chloride's biological activity, specifically its interaction with cellular transporters.

Table 3: In Vitro Inhibition of Organic Cation Transporters (OCTs)

TransporterSubstrateN-Butylpyridinium Chloride IC₅₀ (µM)Reference
Rat OCT1 (rOCT1)[³H]TEA7.53Cheng et al., 2011
Rat OCT2 (rOCT2)[¹⁴C]Metformin3.8Cheng et al., 2011
Human OCT2 (hOCT2)[¹⁴C]Metformin1.8Cheng et al., 2011

These findings indicate that N-Butylpyridinium Chloride is a potent inhibitor of organic cation transporters, which are crucial for the transport of endogenous and exogenous substances across cell membranes, particularly in the kidneys and liver.

Experimental Protocol: In Vitro Inhibition of Organic Cation Transporters

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the transporter of interest (e.g., rOCT1, rOCT2, hOCT2).

  • Assay Principle: The ability of N-Butylpyridinium Chloride to inhibit the uptake of a radiolabeled substrate (e.g., [³H]tetraethylammonium or [¹⁴C]metformin) into the transporter-expressing cells is measured.

  • Procedure:

    • Cells are seeded in multi-well plates and grown to confluence.

    • Cells are washed and pre-incubated with buffer.

    • A mixture of the radiolabeled substrate and varying concentrations of N-Butylpyridinium Chloride (or vehicle control) is added to the cells.

    • Uptake is allowed to proceed for a defined period at 37°C.

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • IC₅₀ values are calculated from the concentration-response curves.

Visualizations

Experimental Workflow and Signaling Interactions

To visually represent the methodologies and potential biological interactions of N-Butylpyridinium Chloride, the following diagrams have been generated using Graphviz.

experimental_workflow_3_month_oral_toxicity cluster_setup Study Setup cluster_dosing Dosing Phase (90 Days) cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoints Animal_Selection Rodent Selection (Rats & Mice) Acclimation Acclimation Period Animal_Selection->Acclimation Randomization Randomization to Dose Groups Acclimation->Randomization Dosing N-Butylpyridinium Chloride in Drinking Water Randomization->Dosing Randomization->Dosing Clinical_Obs Daily Clinical Observations Body_Weight Weekly Body Weight Measurement Water_Consumption Weekly Water Consumption Necropsy Gross Necropsy Dosing->Necropsy Histopathology Histopathology of Tissues Necropsy->Histopathology

Figure 1: Experimental workflow for the 3-month oral toxicity study of N-Butylpyridinium Chloride.

oct_inhibition_pathway cluster_membrane Cellular Membrane OCT Organic Cation Transporter (OCT) Cellular_Effects Altered Cellular Homeostasis & Pharmacokinetics OCT->Cellular_Effects Impacts NBPCl N-Butylpyridinium Chloride NBPCl->OCT Inhibition Endogenous_Substrates Endogenous Substrates (e.g., monoamine neurotransmitters) Endogenous_Substrates->OCT Transport Xenobiotics Xenobiotics (e.g., drugs) Xenobiotics->OCT Transport

Figure 2: Postulated interaction of N-Butylpyridinium Chloride with Organic Cation Transporters.

Data Gaps and Future Directions

Despite the available data, several critical areas require further investigation to provide a complete toxicological profile of N-Butylpyridinium Chloride.

  • Acute Toxicity: Definitive acute toxicity studies via oral, dermal, and inhalation routes are needed to establish LD₅₀ and LC₅₀ values.

  • Dermal and Inhalation Toxicity: There is a significant lack of data on the effects of N-Butylpyridinium Chloride following dermal contact and inhalation, which are potential routes of occupational exposure.

  • Ecotoxicity: The environmental fate and effects of N-Butylpyridinium Chloride are largely unknown. Studies on its toxicity to aquatic organisms (fish, daphnids, and algae) are essential for a comprehensive environmental risk assessment.

  • Mechanism of Action: While the inhibition of organic cation transporters has been identified, further research is needed to understand the downstream signaling pathways affected and the full toxicological consequences of this inhibition.

Conclusion

N-Butylpyridinium Chloride exhibits a complex toxicological profile characterized by potential systemic effects at high oral doses and potent in vitro inhibition of organic cation transporters. It does not appear to be genotoxic. The current body of evidence is insufficient to fully characterize its risk to human health and the environment, highlighting the need for further research, particularly in the areas of acute toxicity, dermal and inhalation exposure, and ecotoxicology. This guide serves as a foundational resource for professionals in the field and underscores the importance of continued investigation into the safety of this and other ionic liquids.

1-Butylpyridinium Chloride: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium (B1220074) chloride ([C4Py]Cl) is a quaternary ammonium (B1175870) salt that has garnered significant attention as a versatile ionic liquid. Its unique physicochemical properties, including its thermal stability, miscibility with water, and ability to act as a solvent for a wide range of compounds, have led to its use in diverse applications, from electrochemistry and organic synthesis to materials science and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of 1-Butylpyridinium chloride, detailing its synthesis, key scientific milestones, and the evolution of its applications.

Discovery and Early History

The historical context of this compound is intrinsically linked to the broader history of ionic liquids, which traces back to the early 20th century. While the first room-temperature ionic liquid, ethylammonium (B1618946) nitrate, was synthesized by Paul Walden in 1914, the exploration of pyridinium-based salts as low-temperature molten salts gained momentum later.

A pivotal moment in the history of this compound came in the late 1970s with the work of Robert A. Osteryoung and his research group. In 1978, they described a room-temperature molten salt system composed of aluminum chloride and this compound (AlCl₃-[C4Py]Cl).[1][2][3] This system was found to be liquid at ambient temperatures over a wide range of compositions, a significant advantage over previously studied ionic liquids.[1][4] This discovery opened up new avenues for the use of ionic liquids as electrolytes and solvents for electrochemical studies. A US patent filed in 1978 by the U.S. Air Force also detailed the use of AlCl₃/1-alkyl pyridinium (B92312) chloride mixtures as room-temperature electrolytes, highlighting their potential for battery applications.[3][5]

The synthesis of this compound itself was described in a 1978 patent by Nardi et al. The method involved the direct reaction of pyridine (B92270) with 1-chlorobutane.[6] This straightforward synthesis route contributed to its accessibility for research and subsequent commercial applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[7] It is hygroscopic and soluble in water.[7][8] The following table summarizes key physicochemical properties of this compound.

PropertyValueReferences
CAS Number 1124-64-7[7][9][10]
Molecular Formula C₉H₁₄ClN[7][9][10]
Molecular Weight 171.67 g/mol [7][9][10]
Melting Point 131-162 °C (Varies by source)[3][7][8]
Appearance White to off-white crystalline solid[7][9]
Water Solubility Soluble[7][8]
Vapor Pressure 0.000022 hPa (at 20 °C)[7][8]

Key Milestones and Evolution of Applications

The development and application of this compound can be visualized as a progression from its initial use in electrochemistry to a broader range of chemical processes.

G cluster_Discovery Discovery and Early Studies cluster_Applications Evolution of Applications discovery 1978: Osteryoung group describes AlCl₃-[C4Py]Cl room-temperature ionic liquid synthesis 1978: Nardi et al. patent a synthesis method for This compound electrochemistry Late 1970s - 1980s: Primary application as an electrolyte in batteries and for electrodeposition synthesis->electrochemistry organic_synthesis 1990s - Present: Use as a solvent and catalyst in organic reactions electrochemistry->organic_synthesis pharma_agro 2000s - Present: Intermediate in the synthesis of pharmaceuticals and agrochemicals organic_synthesis->pharma_agro materials 2000s - Present: Component in the synthesis of nanomaterials and polymers organic_synthesis->materials green_chem 2000s - Present: Exploration as a 'green' solvent alternative organic_synthesis->green_chem

Figure 1: Historical timeline of the discovery and application of this compound.

Initially, research focused on its electrochemical properties, particularly in combination with aluminum chloride.[4][11] The ability of this mixture to remain liquid at room temperature and its large electrochemical window made it a promising medium for studying the electrochemistry of various substances.[12]

From the 1990s onwards, the applications of this compound expanded significantly. Its utility as a solvent in organic synthesis became a major area of investigation.[13] As a phase-transfer catalyst, it facilitates reactions between reactants in different phases. Its low volatility and thermal stability are advantageous in chemical reactions, especially in the synthesis of pharmaceuticals and fine chemicals.[13]

In more recent years, this compound has been employed as a key intermediate in the production of a variety of chemicals, including pharmaceuticals, agrochemicals, and dyestuffs.[8][14] It is also used in the nuclear industry as an extractant for radioactive waste. Furthermore, its role in "green chemistry" is being explored, where it serves as a potentially more environmentally benign alternative to traditional volatile organic solvents.[13]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the quaternization of pyridine with 1-chlorobutane. The following protocol is based on the method described by Nardi et al. in their 1978 patent.[6]

Materials:

  • Pyridine (dried and distilled)

  • 1-Chlorobutane

  • Anhydrous ether

Procedure:

  • A 10% stoichiometric excess of pyridine is mixed with 1-chlorobutane.

  • The mixture is refluxed for 6 hours.

  • Upon cooling, white, slightly hygroscopic crystals of this compound will form.

  • The resulting crystals are washed three times with anhydrous ether.

  • The product is then dried under vacuum.

Characterization: The product can be characterized by various spectroscopic methods. For instance, ¹H NMR spectroscopy can confirm the structure of the 1-butylpyridinium cation. The patent by Nardi et al. provides the following ¹H NMR data (in CDCl₃): δ 0.75 (t, 3H), 1.47 (m, 2H), 2.13 (p, 2H), 5.13 (t, 2H), 8.25 (t, 2H), 8.65 (t, 1H), 9.92 (d, 2H).[6]

G cluster_reactants Reactants cluster_process Process cluster_product Product pyridine Pyridine reflux Reflux (6 hours) pyridine->reflux chlorobutane 1-Chlorobutane chlorobutane->reflux cooling Cooling reflux->cooling washing Wash with anhydrous ether cooling->washing drying Drying (vacuum) washing->drying product 1-Butylpyridinium Chloride Crystals drying->product

References

1-Butylpyridinium Chloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 1-Butylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1124-64-7) is an ionic liquid utilized in a variety of applications including organic synthesis, catalysis, and electrochemistry.[1] As with any chemical substance, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available safety data sheets and toxicological information. It is important to note that the toxicological properties of this substance have not been fully investigated, and therefore, it should be handled with caution.[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[4][5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[4][5]
Specific target organ toxicity - single exposure (Respiratory system)3H335: May cause respiratory irritation.[6]

Precautionary Statements:

  • P262: Do not get in eyes, on skin, or on clothing.[2]

  • P264: Wash hands thoroughly after handling.[4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][7]

  • P313: Get medical advice/attention.[2]

  • P332+P317: If skin irritation occurs: Get medical help.[5][7]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[5][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₄ClN[8][9]
Molecular Weight 171.67 g/mol [8][9]
Appearance White to almost white or pale yellow powder/crystal.[1][9]
Melting Point 162 °C[10]
Water Solubility Soluble in water.[10][11]
Hygroscopicity Hygroscopic.[10][12]
Vapor Pressure 0.000022 hPa (at 20 °C)[10]

Toxicological Information

The toxicological data for this compound is not extensive. However, the available information indicates potential health risks upon exposure.

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][6]

  • Ingestion: May be harmful if swallowed.[2]

  • Skin Contact: Causes skin irritation.[4][5]

  • Eye Contact: Causes serious eye irritation.[4][5]

Toxicity Data: Detailed quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) are not consistently available in the searched literature. The National Toxicology Program (NTP) has conducted toxicity studies on select ionic liquids, including n-butylpyridinium chloride, administered in drinking water to rats and mice, suggesting that further investigation into its toxic profile is warranted.[13][14] It is noted that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may also be necessary.[2][4]

  • Skin Protection:

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[2][4]

    • Body Protection: Wear impervious clothing. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2]

  • Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3][4]

    • Avoid formation of dust and aerosols.[4]

    • Provide appropriate exhaust ventilation at places where dust is formed.[4]

    • Keep away from heat, sparks, and open flames.[2]

  • Storage:

    • Store in a dry, well-ventilated place.[2][3]

    • Keep containers tightly closed.[3]

    • Store at room temperature or below +30°C.[4][10]

    • Due to its hygroscopic nature, protect from moisture.[10][12]

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5][7]
Skin Contact Take off contaminated clothing immediately. Wash the skin immediately with soap and plenty of water. Consult a physician if irritation occurs.[4][5][7]
Eye Contact Promptly wash eyes with plenty of water for at least 15 minutes while lifting the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[2][4][5][7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][5][7]
Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]

  • Environmental Precautions: Do not let the product enter drains. Avoid washing into water courses.[2][4]

  • Containment and Cleaning Up: Sweep up and shovel the material. Collect and arrange for disposal without creating dust. Keep in suitable, closed containers for disposal.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

  • Specific Hazards: Combustion may produce hazardous fumes and toxic gases.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Disposal Considerations
  • Dispose of this material in accordance with local, state, and federal regulations.[2]

  • Contact a licensed professional waste disposal service to dispose of this material.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in Dry, Well-Ventilated Area Inspect->Store Prep Prepare Work Area (Ventilation) Store->Prep DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh/Handle in Hood DonPPE->Weigh Use Perform Experiment Weigh->Use Clean Clean Work Area Use->Clean Decontaminate Decontaminate Equipment Clean->Decontaminate DisposeWaste Dispose of Waste (Sealed Containers) Decontaminate->DisposeWaste Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate EyeContact Eye Contact FirstAid Administer First Aid EyeContact->FirstAid SkinContact Skin Contact SkinContact->FirstAid Notify Notify Supervisor FirstAid->Notify Evacuate->Notify

Caption: Workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable compound in research and development, it presents definite health hazards, primarily skin and eye irritation, and potential respiratory effects. The lack of comprehensive toxicological data necessitates a cautious approach, treating the substance as potentially more hazardous than currently documented. Strict adherence to the handling, storage, and emergency protocols outlined in this guide is paramount to ensuring a safe working environment. All laboratory personnel must be thoroughly trained on these procedures before working with this chemical.

References

An In-depth Technical Guide to 1-Butylpyridinium Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Versatile Ionic Liquid in Pharmaceutical Research and Beyond

Introduction

1-Butylpyridinium (B1220074) chloride, an ionic liquid with the chemical formula C₉H₁₄ClN, has emerged as a compound of significant interest across various scientific disciplines, including organic synthesis, electrochemistry, and notably, pharmaceutical sciences. Its unique properties, such as low vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of compounds, make it a versatile tool for researchers and professionals in drug development. This technical guide provides a comprehensive overview of 1-butylpyridinium chloride, detailing its commercial availability, physicochemical properties, synthesis, key applications, and its interaction with biological systems.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial suppliers, ensuring a consistent and reliable source for research and development purposes. The compound is typically supplied as a white to off-white crystalline powder.

For ease of comparison, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1124-64-7[1]
Molecular Formula C₉H₁₄ClN[1]
Molecular Weight 171.67 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 162 °C[2]
Solubility Soluble in water[2]
Purity (typical) >98%

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the quaternization of pyridine (B92270) with 1-chlorobutane (B31608). This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the pyridine ring acts as the nucleophile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-alkylpyridinium halides.

Materials:

  • Pyridine

  • 1-Chlorobutane

  • Ethyl acetate (B1210297)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in an excess of ethyl acetate.

  • Slowly add a stoichiometric equivalent of 1-chlorobutane to the solution.

  • Heat the reaction mixture to reflux (approximately 70°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, will precipitate out of the solution as a white solid.

  • Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethyl acetate to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure this compound.

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Applications in Research and Drug Development

This compound has demonstrated utility in a variety of applications pertinent to pharmaceutical research and development.

As a Catalyst in Organic Synthesis

Ionic liquids like this compound are increasingly being explored as "green" alternatives to traditional volatile organic solvents and catalysts in organic reactions. One such application is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.

Experimental Protocol: this compound as a Catalyst in Knoevenagel Condensation

This protocol provides a general procedure for the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound using this compound as a catalyst.

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • An active methylene compound (e.g., malononitrile)

  • This compound

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and the active methylene compound in ethanol.

  • Add a catalytic amount of this compound to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • The solid product can be isolated by filtration, washed with cold ethanol, and dried.

  • The ionic liquid catalyst can often be recovered from the filtrate and reused.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Aldehyde Aldehyde ReactionMixture Reaction Mixture in Ethanol Aldehyde->ReactionMixture ActiveMethylene Active Methylene Compound ActiveMethylene->ReactionMixture BPCl 1-Butylpyridinium Chloride BPCl->ReactionMixture Stirring Stirring at Room Temperature ReactionMixture->Stirring ProductPrecipitation Product Precipitation Stirring->ProductPrecipitation Isolation Isolation by Filtration ProductPrecipitation->Isolation Product α,β-Unsaturated Product Isolation->Product CatalystRecovery Catalyst Recovery Isolation->CatalystRecovery from filtrate

Caption: Workflow for the this compound catalyzed Knoevenagel condensation.

Role in Drug Delivery

The unique solvating properties of this compound have led to its investigation as a component in drug delivery systems. It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), a critical challenge in drug formulation. Research has explored its use in creating ionic liquid-based drug formulations to improve bioavailability.

Interaction with Biological Systems: Inhibition of Membrane Transporters

A significant finding in the context of drug development is the interaction of this compound with key membrane transporters. Specifically, it has been shown to be a potent inhibitor of Organic Cation Transporters (OCTs) and Multidrug and Toxic Extrusion (MATE) transporters. These transporters play a crucial role in the absorption, distribution, and excretion of many drugs.

The inhibition of these transporters by this compound can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered drugs that are substrates for these transporters.

Transporter_Inhibition_Pathway cluster_membrane Cell Membrane OCT_MATE OCT/MATE Transporters Transport Transport into Cell OCT_MATE->Transport Altered_PK Altered Drug Pharmacokinetics OCT_MATE->Altered_PK Leads to Drug_Substrate Drug Substrate (e.g., Metformin) Drug_Substrate->OCT_MATE Binds to BPCl_Inhibitor 1-Butylpyridinium Chloride BPCl_Inhibitor->OCT_MATE Inhibits Inhibition Inhibition

Caption: Inhibition of OCT/MATE transporters by this compound.

Experimental Protocol: In Vitro Inhibition Assay for Organic Cation Transporters

This protocol outlines a general method for assessing the inhibitory potential of this compound on OCTs using a cell-based assay.

Materials:

  • HEK293 cells stably expressing the desired human OCT (e.g., hOCT1 or hOCT2).

  • Wild-type HEK293 cells (as a control).

  • A radiolabeled OCT substrate (e.g., [¹⁴C]-metformin or [³H]-tetraethylammonium).

  • This compound.

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293-hOCT expressing cells and wild-type HEK293 cells in appropriate culture medium until they reach a suitable confluency for the assay.

  • Assay Preparation: Seed the cells into a multi-well plate (e.g., 24-well or 96-well) and allow them to attach and grow overnight.

  • Inhibition Assay: a. On the day of the assay, wash the cells with pre-warmed assay buffer. b. Prepare solutions of this compound at various concentrations in the assay buffer. c. Pre-incubate the cells with the different concentrations of this compound or vehicle control for a short period (e.g., 10-15 minutes) at 37°C. d. Initiate the uptake by adding the radiolabeled OCT substrate to each well (in the continued presence of the inhibitor). e. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. f. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: a. Lyse the cells in each well. b. Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: a. Subtract the non-specific uptake (measured in wild-type cells) from the total uptake in the transporter-expressing cells to determine the transporter-specific uptake. b. Plot the percentage of inhibition of the specific uptake against the concentration of this compound. c. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the transporter activity) using appropriate software.

Quantitative Data: Inhibitory Potency of this compound

TransporterSubstrateIC₅₀ (µM)
Rat OCT1 [³H]TEA~1.5
Rat OCT2 [¹⁴C]Metformin~3.8
Human OCT2 [¹⁴C]Metformin~7.5

Data adapted from published literature.

Conclusion

This compound is a multifaceted ionic liquid with significant potential in various stages of research and drug development. Its utility as a catalyst in green chemistry, a solubility enhancer in drug formulation, and its notable interaction with critical drug transporters underscore its importance. For researchers, a thorough understanding of its properties and biological interactions is crucial for its effective and safe application. This guide provides a foundational understanding to aid in the exploration of this compound in the pursuit of novel scientific advancements.

References

A Technical Guide to Pyridinium Ionic Liquids: Core Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) ionic liquids represent a versatile and highly tunable class of molten salts with a unique set of physicochemical properties. Their inherent characteristics, including thermal stability, variable viscosity, and high ionic conductivity, make them promising candidates for a wide range of applications, from electrochemical devices to novel drug delivery systems. This technical guide provides an in-depth exploration of the fundamental characteristics of pyridinium ionic liquids, including their synthesis, structure-property relationships, and key physicochemical parameters. Detailed experimental protocols for their synthesis and characterization are provided, alongside a critical evaluation of their potential in pharmaceutical and drug development contexts.

Introduction to Pyridinium Ionic Liquids

Ionic liquids (ILs) are salts that exist in a liquid state at temperatures below 100 °C.[1] Pyridinium ionic liquids are a specific class of ILs that feature a pyridinium cation.[2] The structure of the pyridinium cation, along with the choice of the accompanying anion, allows for a high degree of tunability in their physicochemical properties.[2] This "designer" nature of pyridinium ILs enables the optimization of characteristics such as hydrophobicity, viscosity, melting point, thermal stability, and conductivity to suit specific applications.[2]

The adaptability of their molecular structure, where various functional groups can be introduced to the pyridine (B92270) ring, makes them particularly attractive for specialized applications.[2] For instance, the addition of alkyl chains to the nitrogen atom of the pyridine ring can significantly influence the ionic liquid's properties.[2] Common anions paired with the pyridinium cation include halides, tetrafluoroborate (B81430) ([BF4]⁻), and hexafluorophosphate (B91526) ([PF6]⁻), each imparting distinct characteristics to the resulting IL.[2]

Synthesis of Pyridinium Ionic Liquids

The synthesis of pyridinium ionic liquids typically involves a two-step process: N-alkylation (quaternization) of the pyridine ring followed by anion exchange.[2][3]

General Synthesis Pathway

A common synthetic route begins with the reaction of pyridine or a substituted pyridine with an alkyl halide (e.g., 1-bromobutane (B133212), 1-bromohexane) to form the N-alkylpyridinium halide salt.[3][4] This initial salt can then undergo an anion exchange reaction to introduce the desired anion, such as tetrafluoroborate or bis(trifluoromethylsulfonyl)imide.[5]

Synthesis_Pathway Pyridine Pyridine Derivative Quaternization N-Alkylation (Quaternization) Pyridine->Quaternization AlkylHalide Alkylating Agent (e.g., Alkyl Halide) AlkylHalide->Quaternization PyridiniumHalide N-Alkylpyridinium Halide Quaternization->PyridiniumHalide AnionExchange Anion Exchange (Metathesis) PyridiniumHalide->AnionExchange AnionSource Anion Source (e.g., NaBF4, LiNTf2) AnionSource->AnionExchange PyridiniumIL Pyridinium Ionic Liquid AnionExchange->PyridiniumIL Byproduct Byproduct (e.g., NaBr) AnionExchange->Byproduct

Caption: General synthesis pathway for pyridinium ionic liquids.

Experimental Protocol: Synthesis of N-butylpyridinium tetrafluoroborate ([C4Py][BF4])

This protocol is adapted from methodologies described for the synthesis of similar pyridinium-based ionic liquids.[4]

Materials:

Procedure:

  • N-Alkylation:

    • In a round-bottom flask, dissolve pyridine in a suitable solvent such as acetone.

    • Add 1-bromobutane in a 1:1 molar ratio to the pyridine solution.

    • Reflux the mixture for 24-48 hours. The N-butylpyridinium bromide salt will precipitate out of the solution.

    • Filter the precipitate and wash with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials.

    • Dry the N-butylpyridinium bromide salt under vacuum.

  • Anion Exchange:

    • Dissolve the dried N-butylpyridinium bromide and a slight molar excess of sodium tetrafluoroborate in a polar solvent like acetone or water.

    • Stir the mixture at room temperature for 24 hours. A precipitate of sodium bromide will form.

    • Filter off the sodium bromide precipitate.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the resulting crude ionic liquid in dichloromethane and wash with deionized water multiple times to remove any remaining inorganic salts.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the final N-butylpyridinium tetrafluoroborate ionic liquid.

Physicochemical Properties

The properties of pyridinium ionic liquids are highly dependent on the structure of the cation and the nature of the anion.[2]

Structure-Property Relationships

The tunability of pyridinium ILs stems from the ability to modify both the cation and the anion.

Structure_Property cluster_cation Cation Modification cluster_anion Anion Choice cluster_properties Physicochemical Properties AlkylChain Alkyl Chain Length Viscosity Viscosity AlkylChain->Viscosity Increases MeltingPoint Melting Point AlkylChain->MeltingPoint Decreases Toxicity Toxicity AlkylChain->Toxicity Increases MethylPosition Methyl Group Position MethylPosition->Viscosity MethylPosition->MeltingPoint Functionalization Functional Groups (e.g., -OH, -COOH) Solubility Solubility Functionalization->Solubility AnionType Anion Type (e.g., Br⁻, BF₄⁻, NTf₂⁻) AnionType->Viscosity ThermalStability Thermal Stability AnionType->ThermalStability Conductivity Ionic Conductivity AnionType->Conductivity

Caption: Influence of cation and anion structure on properties.

Key Structure-Property Trends:

  • Alkyl Chain Length: Increasing the length of the alkyl chain on the pyridinium cation generally leads to an increase in viscosity and a decrease in the melting point.[2][6] Longer alkyl chains also tend to increase the toxicity of the ionic liquid.[7]

  • Anion Type: The choice of anion has a significant impact on the properties of the ionic liquid. For instance, ILs with the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion often exhibit lower viscosities and higher thermal stability compared to those with halide anions.[8][9] The anion also plays a role in the ionic conductivity.[2]

  • Symmetry: The symmetry of the cation can influence the melting point. Asymmetrical cations tend to have lower melting points due to less efficient crystal packing.

Quantitative Data

The following tables summarize key physicochemical properties for a selection of pyridinium ionic liquids.

Table 1: Melting Point and Thermal Decomposition Temperature

Ionic LiquidCationAnionMelting Point (°C)Decomposition Temp. (°C)
1-Butylpyridinium bis(trifluoromethylsulfonyl)imide ([bpy][Tf₂N])1-Butylpyridinium[Tf₂N]⁻26[10][11]>350[8]
1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide ([hpy][Tf₂N])1-Hexylpyridinium[Tf₂N]⁻->350[8]
1-Hexylpyridinium tetrafluoroborate ([hpy][BF₄])1-Hexylpyridinium[BF₄]⁻--
A range of 126 structurally diverse pyridinium bromidesSubstituted PyridiniumBr⁻30-200[12][13]-

Table 2: Density, Viscosity, and Ionic Conductivity at 25°C (298.15 K)

Ionic LiquidDensity (g/cm³)Viscosity (mPa·s)Ionic Conductivity (S/m)
1-Butylpyridinium bis(trifluoromethylsulfonyl)imide ([bpy][Tf₂N])1.43[10][11]51.5[10][11]0.38[10][11]
1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide ([hpy][Tf₂N])1.38[10]80.1[10]0.22[10]
1-Hexylpyridinium tetrafluoroborate ([hpy][BF₄])1.15[10]232[10]0.16[10]

Characterization of Pyridinium Ionic Liquids

A suite of analytical techniques is employed to confirm the structure and purity of synthesized pyridinium ILs and to determine their physicochemical properties.

Experimental Workflow for Characterization

Characterization_Workflow Start Synthesized Pyridinium IL Structural Structural Characterization Start->Structural Thermal Thermal Analysis Start->Thermal Physicochemical Physicochemical Properties Start->Physicochemical NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural->NMR FTIR FTIR Spectroscopy Structural->FTIR MassSpec Mass Spectrometry Structural->MassSpec TGA Thermogravimetric Analysis (TGA) Thermal->TGA DSC Differential Scanning Calorimetry (DSC) Thermal->DSC Viscometer Viscometry Physicochemical->Viscometer Densimeter Densitometry Physicochemical->Densimeter ConductivityMeter Conductivity Measurement Physicochemical->ConductivityMeter

Caption: Experimental workflow for ionic liquid characterization.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the cation and anion. The absence of impurity peaks is crucial for verifying the purity of the synthesized IL.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic vibrational modes of the functional groups present in the ionic liquid, providing further confirmation of its structure.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid.[2] The sample is heated at a constant rate in a controlled atmosphere, and the mass loss is recorded as a function of temperature.[14]

  • Differential Scanning Calorimetry (DSC): DSC is utilized to determine the melting point and glass transition temperature of the ionic liquid.[2] This technique measures the heat flow into or out of a sample as it is heated or cooled.[10]

  • Viscometry: The viscosity of pyridinium ILs can be measured using various types of viscometers, such as a rolling-ball or an electromagnetic moving piston viscometer, over a range of temperatures.[6][10]

  • Densitometry: The density is typically measured using a vibrating tube densimeter as a function of temperature.[10]

  • Conductivity Measurement: The ionic conductivity is determined using a conductivity meter with a calibrated probe over a range of temperatures.[10]

Applications in Drug Development

The unique properties of pyridinium ionic liquids make them valuable in various aspects of drug development.[15]

  • Enhanced Drug Solubility and Bioavailability: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[15] Pyridinium ILs can act as effective solvents or co-solvents to enhance the solubility of poorly soluble drugs, which can in turn improve their bioavailability.[2][15] The tunable nature of these ILs allows for the optimization of their solvent properties to match the specific requirements of a drug molecule.[2]

  • Drug Delivery Systems: Pyridinium-based ILs are being explored for their potential in developing novel drug delivery systems.[16] Their ability to enhance the permeability of drugs across biological membranes is a key area of interest.[15] This property could be harnessed for applications such as transdermal drug delivery.[15]

  • Biocatalysis: Pyridinium ionic liquids can provide a stable environment for enzymes, acting as co-solvents in biocatalytic processes.[4][17] For example, they have been shown to improve the stability and activity of enzymes like lipase (B570770) in non-aqueous environments.[4][18]

Toxicity and Biodegradability

While pyridinium ionic liquids offer significant advantages, their potential toxicity and environmental impact must be carefully considered.

  • Toxicity: The toxicity of pyridinium ILs is influenced by both the cation and the anion.[1] Generally, increasing the alkyl chain length on the pyridinium cation leads to increased toxicity.[7][19] Pyridinium-based ILs have been reported to be more toxic than some other classes of ionic liquids, such as imidazolium-based ILs, towards certain organisms.[1][19]

  • Biodegradability: Conventional pyridinium ILs with long alkyl chains often exhibit low levels of biodegradability.[20] However, research is ongoing to design and synthesize more environmentally benign pyridinium ILs.[20][21] The introduction of ester or other biodegradable functional groups into the side chain of the pyridinium cation has been shown to significantly enhance their biodegradability.[20][21]

Conclusion

Pyridinium ionic liquids are a highly versatile class of compounds with a broad spectrum of tunable physicochemical properties. Their unique characteristics make them promising materials for a variety of applications, particularly in the pharmaceutical and drug development sectors where they can address challenges related to drug solubility and delivery. The ability to tailor their properties through careful selection of the cation and anion allows for the design of task-specific ionic liquids. However, a thorough understanding of their potential toxicity and environmental impact is crucial for their responsible development and application. Future research will likely focus on the design of more biodegradable and biocompatible pyridinium ionic liquids to further expand their utility in a safe and sustainable manner.

References

Methodological & Application

Application Notes and Protocols: 1-Butylpyridinium Chloride as an Electrolyte in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium chloride ([BPy]Cl) is a quaternary ammonium (B1175870) salt that exists as an ionic liquid. Its unique properties, including low volatility, good thermal stability, and tunable electrochemical characteristics, have made it a subject of interest in the field of electrochemistry, particularly as a component of battery electrolytes.[1][2][3] This document provides detailed application notes and protocols for the use of [BPy]Cl in battery systems, with a primary focus on its well-documented role in chloroaluminate electrolytes for aluminum-ion batteries. Additionally, potential applications in other battery chemistries are briefly discussed.

I. This compound in Aluminum-Ion Batteries

The most significant application of [BPy]Cl in batteries is as a component of ambient-temperature molten salt electrolytes when mixed with aluminum chloride (AlCl₃).[4] These chloroaluminate ionic liquids serve as the electrolyte in rechargeable aluminum-ion batteries, enabling the reversible deposition and stripping of aluminum at the anode and the intercalation/de-intercalation of chloroaluminate anions at the cathode.[4][5]

A. Data Presentation: Electrochemical Properties and Battery Performance

The properties and performance of AlCl₃/[BPy]Cl electrolytes are highly dependent on the molar ratio of the two components. Acidic melts (AlCl₃ > [BPy]Cl) are typically used for aluminum deposition. The 2:1 molar ratio of AlCl₃ to [BPy]Cl is a common composition for these applications.[1][6]

PropertyValueConditions
Electrolyte Composition 2:1 molar ratio AlCl₃:[BPy]ClAmbient Temperature
Physical State LiquidRoom Temperature
Ionic Conductivity ~10-15 mS/cmRoom Temperature
Electrochemical Window ~4.0-4.5 Vvs. Al/Al³⁺
Discharge Voltage ~1.9-2.25 Vvs. Al
Specific Capacity ~70-123 mAh g⁻¹ (Graphite Cathode)Current densities of 1-5 A g⁻¹
Coulombic Efficiency >97%Over 500 cycles
Cycling Stability Stable for hundreds to thousands of cyclesHigh current densities

Note: The performance data is a synthesis of typical values reported for aluminum-ion batteries using chloroaluminate electrolytes with pyridinium-based cations and graphite (B72142) cathodes. Actual performance can vary based on specific cell design and testing conditions.[5][7]

B. Experimental Protocols

1. Synthesis of AlCl₃/[BPy]Cl Electrolyte (2:1 Molar Ratio)

This protocol describes the preparation of a common chloroaluminate electrolyte. The reaction is exothermic and moisture-sensitive.

  • Materials:

    • This compound ([BPy]Cl), anhydrous

    • Aluminum chloride (AlCl₃), anhydrous

  • Equipment:

    • Inert atmosphere glovebox (e.g., argon-filled) with low moisture and oxygen levels (<1 ppm)

    • Glass reaction vessel with a magnetic stirrer

    • Ice bath

  • Procedure:

    • Transfer the appropriate molar amount of [BPy]Cl to the reaction vessel inside the glovebox.

    • Slowly and incrementally add the stoichiometric amount of AlCl₃ (for a 2:1 molar ratio) to the [BPy]Cl while stirring continuously.[1]

    • The reaction is exothermic; control the temperature by periodically placing the reaction vessel in an ice bath to maintain a temperature below 40°C.[1]

    • Continue stirring until all the AlCl₃ has dissolved and a homogenous, fluid melt is formed.[1] The resulting liquid is the AlCl₃/[BPy]Cl electrolyte.

2. Electrochemical Characterization of the Electrolyte

  • Ionic Conductivity Measurement:

    • Utilize a conductivity cell with two platinum electrodes of known geometry.

    • Fill the cell with the prepared electrolyte inside a glovebox.

    • Perform electrochemical impedance spectroscopy (EIS) over a frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).

    • Determine the bulk resistance from the Nyquist plot and calculate the ionic conductivity.[8]

  • Electrochemical Stability Window (ESW) Measurement:

    • Use a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., aluminum wire or foil), and a reference electrode (e.g., aluminum wire in the same electrolyte).

    • Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) at a slow scan rate (e.g., 10 mV/s).

    • The ESW is determined by the potentials at which significant anodic and cathodic currents are observed.[7][8]

3. Aluminum-Ion Battery Assembly and Testing

  • Cell Components:

    • Anode: High-purity aluminum foil

    • Cathode: Graphite-based material (e.g., graphite foil, graphene foam)

    • Electrolyte: Prepared AlCl₃/[BPy]Cl melt

    • Separator: Glass fiber or other suitable inert separator

  • Assembly:

    • Assemble the battery in a coin cell or pouch cell format inside an inert atmosphere glovebox.

    • Place the anode, separator, and cathode in sequence.

    • Add a sufficient amount of the electrolyte to saturate the separator and electrodes.

    • Seal the cell.

  • Testing:

    • Perform galvanostatic cycling at various current densities (C-rates) to evaluate the charge-discharge capacity, coulombic efficiency, and cycling stability.[5][8]

    • Typical voltage limits for cycling are between 0.01 V and 2.45 V vs. Al/Al³⁺.

C. Diagrams

experimental_workflow cluster_synthesis Electrolyte Synthesis cluster_characterization Electrochemical Characterization cluster_cell_assembly Cell Assembly cluster_testing Battery Performance Testing BPyCl This compound Mixing Controlled Mixing (Inert Atmosphere) BPyCl->Mixing AlCl3 Aluminum Chloride AlCl3->Mixing Electrolyte AlCl3/[BPy]Cl Electrolyte Mixing->Electrolyte Conductivity Ionic Conductivity (EIS) Electrolyte->Conductivity ESW Electrochemical Stability (CV/LSV) Electrolyte->ESW Assembly Coin Cell Assembly Electrolyte->Assembly Anode Aluminum Anode Anode->Assembly Cathode Graphite Cathode Cathode->Assembly Separator Separator Separator->Assembly Cycling Galvanostatic Cycling Assembly->Cycling Performance Capacity, Efficiency, Stability Analysis Cycling->Performance

Experimental workflow for Al-ion battery with [BPy]Cl-based electrolyte.

signaling_pathway cluster_charge Charging Process cluster_discharge Discharging Process Anode_Charge Anode (Al Foil): 4Al₂Cl₇⁻ + 3e⁻ → Al + 7AlCl₄⁻ Electrolyte Electrolyte: AlCl₃/[BPy]Cl Anode_Charge->Electrolyte Al³⁺ deposition Cathode_Charge Cathode (Graphite): Cₓ + AlCl₄⁻ → Cₓ[AlCl₄] + e⁻ Anode_Discharge Anode (Al Foil): Al + 7AlCl₄⁻ → 4Al₂Cl₇⁻ + 3e⁻ Cathode_Discharge Cathode (Graphite): Cₓ[AlCl₄] + e⁻ → Cₓ + AlCl₄⁻ Cathode_Discharge->Electrolyte AlCl₄⁻ de-intercalation Electrolyte->Cathode_Charge AlCl₄⁻ intercalation Electrolyte->Anode_Discharge Al stripping

Charge-discharge mechanism in an Al-ion battery with chloroaluminate electrolyte.

II. Potential Applications of this compound in Other Battery Systems

While the use of [BPy]Cl in chloroaluminate melts is well-established, its application as a primary electrolyte or additive in other common battery systems like lithium-ion, sodium-ion, and zinc-ion batteries is less documented in publicly available research.

  • Lithium-Ion Batteries (Li-ion): Direct performance data for [BPy]Cl in Li-ion batteries is limited.[8] Generally, pyridinium-based ionic liquids are considered for enhancing safety due to their non-flammability and low volatility compared to conventional carbonate-based electrolytes.[8] However, they often exhibit lower ionic conductivity, which can hinder high-rate performance.[8] For Li-ion applications, anions other than chloride, such as bis(trifluoromethanesulfonyl)imide (TFSI), are more commonly investigated with pyridinium (B92312) cations as they tend to offer better performance characteristics.[8]

  • Sodium-Ion Batteries (Na-ion): Similar to Li-ion systems, the primary advantage of using ionic liquids like [BPy]Cl in Na-ion batteries would be improved safety. However, there is a lack of specific research on [BPy]Cl as a sodium-ion electrolyte. The development of Na-ion electrolytes is an active area of research, with a focus on optimizing ionic conductivity and the formation of a stable solid-electrolyte interphase (SEI).[9][10][11]

  • Zinc-Ion Batteries (Zn-ion): Aqueous electrolytes are common in zinc-ion batteries due to their low cost and high safety.[12][13] However, they face challenges such as zinc dendrite formation.[12] Non-aqueous electrolytes, including ionic liquids, are being explored to widen the electrochemical stability window and potentially mitigate dendrite growth.[13] While there is potential for pyridinium-based ionic liquids in this area, specific studies on [BPy]Cl are not widely reported.

Conclusion

This compound is a versatile ionic liquid with a proven application as a key component in chloroaluminate molten salt electrolytes for high-performance rechargeable aluminum-ion batteries. Its use in this context offers a viable alternative to more traditional battery chemistries for certain applications. While its role as a primary electrolyte in lithium-ion, sodium-ion, and zinc-ion batteries is not well-established, the general properties of pyridinium-based ionic liquids suggest potential for future research, particularly in enhancing battery safety. Further investigation is required to fully understand the performance and compatibility of [BPy]Cl in these other battery systems.

References

Application Notes and Protocols: 1-Butylpyridinium Chloride for Cellulose Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium (B1220074) chloride ([BPy]Cl) is a pyridinium-based ionic liquid that has demonstrated efficacy as a solvent for the dissolution of cellulose (B213188). This capability opens avenues for the processing of this abundant biopolymer into various forms such as fibers, films, and gels for applications in drug delivery, material science, and biomedical engineering. The dissolution process relies on the ability of the ionic liquid to disrupt the extensive hydrogen-bonding network present in cellulose, a feat not achievable by most common solvents.[1] The chloride anion plays a crucial role in this process by forming hydrogen bonds with the hydroxyl groups of the cellulose chains.[2] This document provides detailed application notes and experimental protocols for the dissolution of cellulose using 1-Butylpyridinium chloride.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Notably, its relatively high melting point is a critical parameter to consider for experimental procedures.

PropertyValueReferences
CAS Number 1124-64-7[3]
Molecular Formula C₉H₁₄ClN[4]
Molecular Weight 171.67 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 131 - 162 °C[3][5][6][7]
Solubility in Water Soluble[6][7]
Hygroscopicity Hygroscopic[3][7]

Mechanism of Cellulose Dissolution

The dissolution of cellulose in this compound is primarily driven by the interaction between the chloride anions (Cl⁻) of the ionic liquid and the hydroxyl groups (-OH) of the cellulose polymer chains. The chloride ions act as strong hydrogen bond acceptors, effectively breaking the intra- and intermolecular hydrogen bonds that hold the cellulose chains together in a rigid crystalline structure.[2] While the pyridinium (B92312) cation's role is less direct, it serves to separate the cellulose chains once the hydrogen bonds are disrupted, preventing their immediate re-aggregation.[8]

Experimental Protocols

Protocol 1: Direct Dissolution of Cellulose in this compound

This protocol describes the direct dissolution of microcrystalline cellulose in neat this compound. Due to the high melting point of [BPy]Cl, the dissolution is carried out at an elevated temperature.

Materials:

  • This compound ([BPy]Cl)

  • Microcrystalline cellulose (or other cellulose source)

  • High-temperature magnetic stirrer with heating capabilities

  • Glass reactor or beaker

  • Vacuum oven

Procedure:

  • Drying: Dry the microcrystalline cellulose in a vacuum oven at 80-100 °C for at least 4 hours to remove any residual moisture. Water content can significantly impair the dissolution process.[1]

  • Melting the Ionic Liquid: Place the desired amount of this compound into the glass reactor. Heat the ionic liquid to a temperature above its melting point (e.g., 140-170 °C) with constant stirring until it becomes a clear, homogenous liquid.

  • Cellulose Addition: Gradually add the dried microcrystalline cellulose to the molten ionic liquid under continuous stirring. It is recommended to start with a low concentration (e.g., 2-5 wt%) and incrementally increase it.

  • Dissolution: Continue heating and stirring the mixture. The dissolution of cellulose can be slow. Maintain the temperature and stirring for a period ranging from a few hours to overnight, depending on the cellulose concentration and particle size. A successful dissolution will result in a clear, viscous solution. A study on the similar 1-butyl-3-methylpyridinium (B1228570) chloride showed that a 4 wt% cellulose solution could be prepared at 110 °C.[8]

  • Monitoring: The dissolution process can be monitored visually for the disappearance of solid cellulose particles.

Protocol 2: Cellulose Dissolution in this compound with a Co-solvent

The high melting point and viscosity of [BPy]Cl can be mitigated by the use of a co-solvent. Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylacetamide (DMAc) are suitable choices as they can enhance the dissolution process.[9]

Materials:

  • This compound ([BPy]Cl)

  • Microcrystalline cellulose

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc)

  • Magnetic stirrer with heating

  • Reaction vessel

  • Vacuum oven

Procedure:

  • Drying: Dry the cellulose as described in Protocol 1.

  • Solvent Mixture Preparation: Prepare a mixture of this compound and the chosen co-solvent (e.g., an 80:20 or 70:30 w/w mixture of [BPy]Cl:DMSO). Heat the mixture gently with stirring until the [BPy]Cl is fully dissolved in the co-solvent.

  • Cellulose Addition: Gradually add the dried cellulose to the ionic liquid/co-solvent mixture under continuous stirring.

  • Dissolution: Heat the mixture to a moderately elevated temperature (e.g., 80-120 °C). The presence of the co-solvent should facilitate dissolution at a lower temperature and in a shorter time compared to the neat ionic liquid.

  • Observation: Stir until a homogenous and transparent solution is obtained.

Protocol 3: Regeneration of Cellulose

This protocol outlines the procedure for regenerating cellulose from the ionic liquid solution to form films, fibers, or powders. The principle is to introduce an "anti-solvent" that is miscible with the ionic liquid but in which cellulose is insoluble, causing it to precipitate.

Materials:

  • Cellulose/[BPy]Cl solution

  • Anti-solvent (e.g., deionized water, ethanol, or acetone)[10]

  • Precipitation bath (beaker or tray)

  • Casting surface (for films) or syringe/spinneret (for fibers)

  • Washing solvent (deionized water)

  • Drying equipment (e.g., vacuum oven, freeze-dryer)

Procedure:

  • Precipitation:

    • For Powder/Floc: Slowly pour the cellulose/[BPy]Cl solution into a vigorously stirred bath of the anti-solvent. Cellulose will precipitate as a white solid.

    • For Films: Cast the cellulose solution onto a glass plate and then immerse the plate in the anti-solvent bath.

    • For Fibers: Extrude the cellulose solution through a spinneret directly into the anti-solvent bath.

  • Washing: The regenerated cellulose needs to be thoroughly washed to remove the ionic liquid. Repeatedly wash the cellulose with fresh deionized water until the ionic liquid is completely removed. The absence of chloride ions in the wash water (tested with AgNO₃ solution) can indicate complete removal.

  • Drying:

    • For Powder: The washed cellulose can be dried in a vacuum oven or freeze-dried.

    • For Films/Fibers: The washed films or fibers can be air-dried or dried under controlled humidity and temperature to manage shrinkage and morphology.

Quantitative Data

The solubility of cellulose in pyridinium-based ionic liquids is dependent on the specific cation and anion, temperature, and the presence of co-solvents. While specific data for this compound is limited, data from analogous compounds provide valuable insights.

Ionic LiquidCellulose TypeConcentration (wt%)Temperature (°C)Co-solventReference
1-Butyl-3-methylpyridinium chloride Wood-derived4110None[8]
N-Allylpyridinium chloride Cotton linter pulp19.71120None[11]
N-Allylpyridinium chloride Cotton linter pulp15.03100DMAc[11]
1-Butyl-3-methylimidazolium chloride Microcrystalline10100None[12]
1-Butyl-3-methylimidazolium chloride Microcrystallineup to 25-Microwave heating[12]

Visualizations

Cellulose_Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution Process cluster_regeneration Regeneration Cellulose Cellulose Source (e.g., Microcrystalline) Drying Drying of Cellulose Cellulose->Drying BPyCl This compound ([BPy]Cl) Mixing Mixing and Heating BPyCl->Mixing CoSolvent Co-solvent (Optional) (e.g., DMSO) CoSolvent->Mixing Drying->Mixing Dissolved Homogeneous Cellulose Solution Mixing->Dissolved Stirring at Elevated Temperature Precipitation Precipitation with Anti-solvent (Water/Ethanol) Dissolved->Precipitation Washing Washing Precipitation->Washing Drying_Regen Drying Washing->Drying_Regen Regenerated Regenerated Cellulose (Fibers, Films, etc.) Drying_Regen->Regenerated Dissolution_Mechanism Mechanism of Cellulose Dissolution C1 Glucose C2 Glucose Cl1 Cl⁻ C1:s->Cl1:n H-bond formation C3 Glucose Cl2 Cl⁻ C2:s->Cl2:n H-bond formation BPy1 [BPy]⁺ BPy2 [BPy]⁺

References

The Role of 1-Butylpyridinium Chloride in Nanoparticle Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium Chloride ([C₄Py]Cl) is a pyridinium-based ionic liquid that is emerging as a versatile compound in the field of nanotechnology. Its unique properties, including its negligible vapor pressure, thermal stability, and tunable solvency, make it a promising candidate for controlling the synthesis of nanoparticles.[1] While direct protocols are still being developed, its structural similarity to other long-chain pyridinium (B92312) salts, such as Cetylpyridinium Chloride (CPC), allows for its adaptation in various synthesis methodologies.[2][3] This document provides detailed application notes and adapted protocols for the use of this compound in the synthesis of metallic and metal oxide nanoparticles.

Core Functions of this compound in Nanoparticle Synthesis

This compound can perform several critical roles during the formation of nanoparticles:

  • Stabilizing and Capping Agent: The primary role of [C₄Py]Cl is to act as a capping agent. The pyridinium cation can adsorb onto the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. This electrostatic stabilization is crucial for obtaining monodisperse nanoparticles with desired sizes and shapes.[4]

  • Solvent Medium: As an ionic liquid, this compound can serve as a non-volatile and thermally stable reaction medium, providing a controlled environment for the reduction of metal precursors.[1]

  • Structure-Directing Agent: The organized structure of the ionic liquid at the nanoparticle interface can influence the morphology and crystal growth of the forming nanoparticles, potentially leading to the formation of anisotropic nanostructures.[5]

Applications in Nanotechnology and Drug Development

The use of this compound in nanoparticle synthesis opens up possibilities for various applications, particularly in the biomedical and pharmaceutical fields:

  • Drug Delivery: Nanoparticles synthesized with a controlled size and surface chemistry using [C₄Py]Cl can be functionalized to carry and deliver therapeutic agents. The pyridinium moiety may also enhance cellular uptake.[1]

  • Antimicrobial Agents: Pyridinium compounds themselves exhibit antimicrobial properties. Nanoparticles capped with this compound could therefore possess enhanced antimicrobial activity, making them suitable for applications in antimicrobial coatings and therapies.[6]

  • Catalysis: The controlled synthesis of metallic nanoparticles with high surface area is crucial for catalytic applications. [C₄Py]Cl can help in producing stable and catalytically active nanoparticles.

Data Presentation: Nanoparticle Synthesis Parameters

The following table summarizes typical nanoparticle synthesis parameters adapted from protocols using structurally similar pyridinium-based capping agents.

Nanoparticle TypePrecursorReducing AgentCapping Agent (Adapted)SolventParticle Size (nm)Reference (Adapted from)
Copper (Cu)Copper (II) Chloride (CuCl₂·2H₂O)Hydrazine Hydrate (N₂H₄·H₂O)This compoundWater40 - 80[3][7]
Prussian BluePotassium ferricyanide (B76249) / Ferric chloride-This compoundWater8 - 22[2]
Mesoporous Silica (MSN)Tetraethyl Orthosilicate (TEOS)-This compoundWater/Ethanol (B145695)-[8]
Iron Oxide (γ-Fe₂O₃)Iron (II) Sulfate (FeSO₄)Aqueous Ammonia (NH₃)This compoundIonic Liquid5 - 50[5]

Experimental Protocols

The following are adapted protocols for the synthesis of nanoparticles, substituting this compound as the capping and stabilizing agent.

Protocol 1: Synthesis of Copper Nanoparticles

This protocol is adapted from the synthesis of copper nanoparticles using Cetylpyridinium Chloride.[3][7]

Materials:

  • Copper (II) Chloride (CuCl₂·2H₂O)

  • This compound ([C₄Py]Cl)

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Aqueous Ammonia (NH₄OH)

  • Deionized Water

Procedure:

  • Preparation of Capping Agent Solution: Prepare a 0.01 M aqueous solution of this compound.

  • Preparation of Precursor Solution: In a separate flask, prepare an aqueous solution of Copper (II) Chloride.

  • Mixing: Mix the precursor solution with the this compound solution under constant stirring.

  • Reduction: Adjust the pH of the mixture to approximately 11 using aqueous ammonia. Add Hydrazine Hydrate dropwise to the solution while stirring vigorously. A color change to reddish-brown indicates the formation of copper nanoparticles.

  • Purification: Centrifuge the resulting solution to separate the copper nanoparticles.

  • Washing: Wash the nanoparticles repeatedly with deionized water and ethanol to remove unreacted precursors and excess capping agent.

  • Drying: Dry the purified copper nanoparticles in a vacuum oven.

Protocol 2: Synthesis of Prussian Blue Nanoparticles

This protocol is adapted from a method using Cetylpyridinium Chloride as a protecting agent.[2]

Materials:

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Ferric chloride (FeCl₃)

  • This compound ([C₄Py]Cl)

  • Deionized Water

Procedure:

  • Solution Preparation: Prepare separate aqueous solutions of potassium ferricyanide, ferric chloride, and this compound.

  • Mixing: Slowly add the ferric chloride solution to the this compound solution under vigorous stirring.

  • Nanoparticle Formation: To this mixture, add the potassium ferricyanide solution dropwise. The formation of a blue precipitate indicates the synthesis of Prussian blue nanoparticles.

  • Aging: Allow the solution to stir for several hours to ensure complete reaction and stabilization of the nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles multiple times with deionized water to remove any unreacted ions.

  • Drying: Dry the final product under vacuum.

Mandatory Visualizations

Nanoparticle_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursor Metal Precursor Solution Mixing Mixing and Reaction Precursor->Mixing Capping_Agent This compound Solution Capping_Agent->Mixing Reducer Reducing Agent Solution Reducer->Mixing Centrifugation Centrifugation Mixing->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Analysis TEM, SEM, XRD, UV-Vis Drying->Analysis

Caption: General experimental workflow for nanoparticle synthesis.

Capping_Mechanism cluster_solution Solution Phase cluster_nucleation Nucleation & Growth cluster_stabilization Stabilization M+ Metal Ions Nuclei Nanoparticle Nuclei M+->Nuclei Reduction Reducer Reducing Agent Reducer->Nuclei C4Py+ [C₄Py]⁺ Capped_NP Stabilized Nanoparticle C4Py+->Capped_NP Adsorption Nuclei->Capped_NP Capping

Caption: Role of this compound in nanoparticle stabilization.

References

1-Butylpyridinium Chloride: A Versatile Solvent for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Butylpyridinium (B1220074) chloride ([BPy]Cl) is a pyridinium-based ionic liquid that has emerged as a promising alternative solvent for a variety of chemical processes, including enzymatic reactions.[1][2][3] Its unique physicochemical properties, such as low volatility, thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make it an attractive medium for biocatalysis.[1][2] These application notes provide a comprehensive overview of the use of [BPy]Cl as a solvent for enzymatic reactions, including its effects on enzyme activity and stability, along with detailed protocols for selected applications.

Physicochemical Properties of 1-Butylpyridinium Chloride:

Understanding the physical and chemical characteristics of [BPy]Cl is crucial for its effective application in enzymatic reactions.

PropertyValueReference
CAS Number 1124-64-7[1]
Molecular Formula C₉H₁₄ClN[4]
Molecular Weight 171.67 g/mol [4]
Appearance Off-white to white crystalline powder[1]
Melting Point 162 °C[4]
Water Solubility Soluble[4]
Purity ≥ 98% (HPLC)[1]

Application in Lipase-Catalyzed Reactions

Lipases are a versatile class of enzymes widely used in organic synthesis for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. The use of ionic liquids like [BPy]Cl as solvents can offer advantages in terms of substrate solubility and enzyme stability.

Application Note: Lipase-Catalyzed Esterification

The synthesis of esters is a fundamental transformation in organic chemistry, with applications in the production of flavors, fragrances, pharmaceuticals, and biofuels.[5] Lipase-catalyzed esterification in [BPy]Cl can provide a green and efficient alternative to traditional chemical methods. While specific quantitative data for lipase (B570770) activity directly in [BPy]Cl is limited in publicly available literature, studies on similar pyridinium-based ionic liquids suggest that the choice of the ionic liquid's cation and anion can significantly influence enzyme performance. For instance, the hydrolytic activity of Candida rugosa lipase was enhanced in a methanol-water system containing a pyridinium-based ionic liquid.[6]

Key Considerations for Lipase-Catalyzed Reactions in [BPy]Cl:

  • Enzyme Source: The choice of lipase is critical, as different lipases exhibit varying stability and activity in ionic liquids. Common sources include Candida antarctica, Candida rugosa, and Rhizomucor miehei.

  • Water Content: The amount of water in the reaction medium is a crucial parameter. While a small amount of water is essential for enzyme activity, excess water can promote the reverse hydrolysis reaction, reducing the ester yield.[2]

  • Substrate Solubility: [BPy]Cl can enhance the solubility of polar substrates, which may be poorly soluble in conventional non-polar organic solvents.[1]

  • Temperature: The optimal temperature for the reaction will depend on the thermal stability of the specific lipase in [BPy]Cl.

  • Immobilization: Immobilizing the lipase can improve its stability and facilitate its recovery and reuse.

Experimental Protocol: General Procedure for Lipase-Catalyzed Esterification in this compound

This protocol provides a general framework for conducting a lipase-catalyzed esterification reaction using [BPy]Cl as a co-solvent or the primary reaction medium. Optimization of specific parameters will be necessary for each particular substrate and lipase combination.

Materials:

  • This compound ([BPy]Cl)

  • Lipase (e.g., immobilized Candida antarctica lipase B - Novozym 435)

  • Carboxylic acid

  • Alcohol

  • Anhydrous organic solvent (e.g., toluene, hexane (B92381) - optional, for co-solvent system)

  • Molecular sieves (for water removal)

  • Reaction vessel (e.g., sealed glass vial)

  • Shaking incubator or magnetic stirrer with heating

  • Analytical equipment for monitoring the reaction (e.g., GC, HPLC)

Procedure:

  • Preparation of the Reaction Medium:

    • For a reaction in pure [BPy]Cl, pre-dry the ionic liquid under vacuum to remove residual water.

    • For a co-solvent system, prepare the desired mixture of [BPy]Cl and an organic solvent.

  • Reaction Setup:

    • To the reaction vessel, add the carboxylic acid and the alcohol in the desired molar ratio (e.g., 1:1 or with a slight excess of one reactant).

    • Add the prepared [BPy]Cl or the [BPy]Cl-organic solvent mixture.

    • Add molecular sieves to control the water content.

    • Add the immobilized lipase to the mixture. The enzyme loading should be optimized (typically 5-10% w/w of the substrates).

  • Reaction Execution:

    • Seal the reaction vessel to prevent the entry of moisture.

    • Place the vessel in a shaking incubator or on a magnetic stirrer at the desired temperature (e.g., 40-60 °C).

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC or HPLC to determine the conversion to the ester product.

  • Product Isolation:

    • Once the reaction has reached the desired conversion, separate the immobilized enzyme by filtration.

    • The product can be isolated from the ionic liquid by extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) or by vacuum distillation, depending on the product's properties.

    • The ionic liquid can potentially be recovered, purified, and reused.[6]

Diagram: General Workflow for Lipase-Catalyzed Esterification in [BPy]Cl

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_recycling Recycling A Dry [BPy]Cl C Mix Substrates, [BPy]Cl, & Immobilized Lipase A->C B Prepare Substrates (Acid & Alcohol) B->C D Incubate with Shaking at Controlled Temperature C->D E Monitor Reaction (GC/HPLC) D->E F Separate Enzyme (Filtration) E->F Reaction Complete G Isolate Product (Extraction/Distillation) F->G H Recover & Reuse Immobilized Lipase F->H I Recover & Purify [BPy]Cl G->I

Caption: Workflow for a typical lipase-catalyzed esterification reaction in this compound.

Application in Cellulase-Catalyzed Reactions

Cellulases are enzymes that hydrolyze cellulose (B213188) into glucose, a key step in the production of biofuels and other bio-based chemicals from lignocellulosic biomass. The dissolution of cellulose, which is often a challenging step, can be facilitated by certain ionic liquids.

Application Note: Enzymatic Hydrolysis of Cellulose

While imidazolium-based ionic liquids have been more extensively studied for cellulose dissolution and subsequent enzymatic hydrolysis, the principles can be extended to pyridinium-based ionic liquids. Research has shown that the presence of even small amounts of certain ionic liquids can have an inhibitory effect on cellulase (B1617823) activity.[7] Therefore, a common strategy involves pretreatment of the cellulose with the ionic liquid to disrupt its crystalline structure, followed by regeneration of the cellulose and subsequent enzymatic hydrolysis in an aqueous buffer.[6] However, developing a one-pot process where the enzymatic reaction occurs directly in the ionic liquid solution remains a significant area of research.

Key Considerations for Cellulase-Catalyzed Reactions in [BPy]Cl:

  • Cellulose Pretreatment: Dissolving cellulose in [BPy]Cl and then regenerating it by adding an anti-solvent (like water) can significantly increase its susceptibility to enzymatic attack.

  • Enzyme Stability: The stability of cellulase in the presence of [BPy]Cl is a major concern. The concentration of the ionic liquid should be carefully optimized to minimize enzyme deactivation.[7]

  • Synergistic Enzyme Action: The complete hydrolysis of cellulose requires the synergistic action of endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases. The effect of [BPy]Cl on each of these components may differ.

  • Product Inhibition: The accumulation of glucose and cellobiose (B7769950) can inhibit the activity of cellulases.

Experimental Protocol: General Procedure for Enzymatic Hydrolysis of Cellulose Pretreated with this compound

This protocol describes a two-step process for the enzymatic hydrolysis of cellulose, involving pretreatment with [BPy]Cl followed by enzymatic saccharification.

Materials:

  • This compound ([BPy]Cl)

  • Microcrystalline cellulose or other cellulosic substrate

  • Cellulase enzyme cocktail (containing endoglucanases, exoglucanases, and β-glucosidase)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.8)

  • Deionized water

  • Reaction vessel

  • Shaking incubator

  • Analytical equipment for glucose determination (e.g., HPLC with a refractive index detector, or a glucose oxidase-based assay)

Procedure:

Part A: Cellulose Pretreatment and Regeneration

  • Dissolution:

    • In a suitable vessel, dissolve the cellulose in [BPy]Cl at an elevated temperature (e.g., 80-100 °C) with stirring until a homogeneous solution is formed.

  • Regeneration:

    • Slowly add deionized water (as an anti-solvent) to the cellulose-[BPy]Cl solution with vigorous stirring to precipitate the amorphous cellulose.

    • Filter the regenerated cellulose and wash it thoroughly with deionized water to remove any residual ionic liquid.

    • The filtrate containing the [BPy]Cl can be collected for potential recovery and recycling.[6]

Part B: Enzymatic Hydrolysis

  • Reaction Setup:

    • Suspend the regenerated cellulose in a citrate buffer (pH 4.8) in a reaction vessel to a desired substrate concentration (e.g., 1-5% w/v).

    • Add the cellulase enzyme cocktail to the suspension. The enzyme loading will need to be optimized.

  • Reaction Execution:

    • Incubate the reaction mixture in a shaking incubator at the optimal temperature for the cellulase (e.g., 50 °C).

    • Periodically withdraw samples, centrifuge to remove solids, and analyze the supernatant for glucose concentration.

Diagram: Two-Step Process for Cellulose Hydrolysis using [BPy]Cl Pretreatment

G cluster_pretreatment Pretreatment cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis A Dissolve Cellulose in [BPy]Cl at 80-100°C B Regenerate Cellulose with Water A->B C Filter & Wash Regenerated Cellulose B->C D Suspend Regenerated Cellulose in Buffer C->D E Add Cellulase Enzyme Cocktail D->E F Incubate at 50°C E->F G Monitor Glucose Production (HPLC) F->G

Caption: Workflow for cellulose hydrolysis involving pretreatment with this compound.

Application in Protease-Catalyzed Reactions

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. In non-aqueous environments or in systems with low water content, proteases can also catalyze the reverse reaction, i.e., the formation of peptide bonds, making them valuable tools for peptide synthesis.

Application Note: Protease-Catalyzed Peptide Synthesis

The use of ionic liquids as solvents for protease-catalyzed peptide synthesis has been explored to improve the solubility of amino acid derivatives and to shift the reaction equilibrium towards synthesis.[8] While specific data for [BPy]Cl is scarce, the general principles of using ionic liquids for this purpose are applicable. The low water content achievable in [BPy]Cl can favor the synthesis of peptides over their hydrolysis.

Key Considerations for Protease-Catalyzed Reactions in [BPy]Cl:

  • Enzyme Selection: Serine proteases (e.g., trypsin, chymotrypsin) and metalloproteases (e.g., thermolysin) are commonly used for peptide synthesis. Their stability and activity in [BPy]Cl will need to be evaluated.

  • Substrate Protection: The amino and carboxyl groups of the amino acid substrates may need to be protected to control the regioselectivity of the peptide bond formation.

  • Water Activity: Precise control of water activity is crucial to maximize the synthesis yield and minimize hydrolysis.[2]

  • pH Memory: Enzymes in non-aqueous media are said to retain the ionization state of the pH of the last aqueous solution they were in contact with. This "pH memory" can be used to optimize the enzyme's catalytic activity.

Experimental Protocol: General Procedure for Protease-Catalyzed Dipeptide Synthesis in this compound

This protocol outlines a general method for the synthesis of a dipeptide using a protease in [BPy]Cl.

Materials:

  • This compound ([BPy]Cl)

  • Protease (e.g., thermolysin)

  • N-protected amino acid or ester (acyl donor)

  • Amino acid amide or ester (nucleophile)

  • Buffer for pH adjustment of the enzyme

  • Reaction vessel

  • Shaking incubator

  • Analytical equipment for product analysis (e.g., HPLC)

Procedure:

  • Enzyme Preparation (pH Adjustment):

    • Lyophilize the protease from a buffer solution of the desired pH to impart "pH memory."

  • Reaction Setup:

    • In a reaction vessel, dissolve the N-protected amino acid (acyl donor) and the amino acid amide (nucleophile) in pre-dried [BPy]Cl.

    • Add the lyophilized protease to the reaction mixture.

  • Reaction Execution:

    • Incubate the mixture at a suitable temperature (e.g., 40-50 °C) with gentle agitation.

    • Monitor the formation of the dipeptide product by HPLC.

  • Product Isolation:

    • After the reaction, the product can be isolated by techniques such as precipitation, extraction, or chromatography.

Diagram: Logical Relationship in Protease-Catalyzed Peptide Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst & Medium cluster_products Products A N-Protected Amino Acid C Protease in [BPy]Cl (Low Water Content) A->C B Amino Acid Amide/Ester B->C D Dipeptide C->D E By-product (e.g., H₂O) C->E

Caption: Reactants and products in a protease-catalyzed dipeptide synthesis in [BPy]Cl.

This compound holds potential as a solvent for various enzymatic reactions, offering advantages in terms of substrate solubility and reaction control. However, the successful implementation of [BPy]Cl in biocatalysis requires careful consideration of its effects on enzyme activity and stability. The provided application notes and general protocols serve as a starting point for researchers to explore the use of this versatile ionic liquid in their specific applications. Further research is needed to generate more quantitative data and to develop optimized, specific protocols for a wider range of enzyme-catalyzed transformations in this compound.

References

Application Notes and Protocols for the Analytical Detection of 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Butylpyridinium (B1220074) Chloride, a common ionic liquid. The following protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Ion Chromatography (IC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are designed to be implemented in a research or quality control laboratory setting.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation and quantification of 1-Butylpyridinium Chloride. Depending on the available equipment and required sensitivity, either UV or ELSD detection can be employed.

HPLC with UV Detection

This method is suitable for the quantification of this compound by leveraging the UV absorbance of the pyridinium (B92312) ring.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: Newcrom AH, 4.6 x 100 mm, 5 µm, 100 Å, dual ended.[1]

  • Mobile Phase: An isocratic mobile phase of 50:50 (v/v) Acetonitrile (B52724) and Water with 10 mM Ammonium formate (B1220265) (AmFm) buffer, pH 3.0.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: UV detection at 254 nm is appropriate for the pyridinium chromophore.

  • Injection Volume: 1 µL.[1]

  • Column Temperature: Ambient or controlled at 25 °C.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution in duplicate.

  • The retention time for this compound is approximately 7.12 minutes under these conditions.[1]

Quantitative Data Summary

ParameterValueReference
Limit of Detection (LOD)30 ppb[1]
Limit of Quantification (LOQ)Typically 3x LOD-
Linearity RangeRequires validation-
RecoveryRequires validation-
Precision (RSD%)Requires validation-

Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions prep_sample Prepare Sample Solution filter Filter Sample (0.45 µm) prep_sample->filter hplc_system HPLC System filter->hplc_system Inject column Newcrom AH Column hplc_system->column detector UV Detector (254 nm) column->detector calibration Generate Calibration Curve detector->calibration Peak Area quantification Quantify Sample Concentration calibration->quantification

Caption: HPLC-UV analysis workflow for this compound.

HPLC with Evaporative Light Scattering Detection (ELSD)

ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds that lack a strong chromophore.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with an ELSD.

  • Column: Newcrom AH, 4.6 x 100 mm, 5 µm, 100 Å, dual ended.[1]

  • Mobile Phase: An isocratic mobile phase of 50:50 (v/v) Acetonitrile and Water with 10 mM Ammonium formate (AmFm) buffer, pH 3.0.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • ELSD Settings:

    • Nebulizer Temperature: 50 °C.[1]

    • Evaporator Temperature: 50 °C.[1]

    • Gas Flow (Nitrogen): 1.6 SLM.[1]

  • Injection Volume: 1 µL.[1]

  • Column Temperature: Ambient or controlled at 25 °C.

2. Preparation of Solutions:

  • Follow the same procedure as for HPLC-UV, ensuring the sample concentration is appropriate for ELSD sensitivity. A typical sample concentration is 0.3 mg/mL.[1]

3. Chromatographic Procedure:

  • Follow the same procedure as for HPLC-UV.

Quantitative Data Summary

ParameterValueReference
Limit of Detection (LOD)70 ppb[1]
Limit of Quantification (LOQ)Typically 3x LOD-
Linearity RangeRequires validation (often non-linear)[2]
RecoveryRequires validation-
Precision (RSD%)Requires validation-

Experimental Workflow

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions prep_sample Prepare Sample Solution filter Filter Sample (0.45 µm) prep_sample->filter hplc_system HPLC System filter->hplc_system Inject column Newcrom AH Column hplc_system->column detector ELSD Detector column->detector calibration Generate Calibration Curve (often non-linear) detector->calibration Peak Response quantification Quantify Sample Concentration calibration->quantification

Caption: HPLC-ELSD analysis workflow for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.

Experimental Protocol

1. Instrumentation and Materials:

  • NMR Spectrometer: ≥400 MHz for better signal dispersion.

  • NMR Tubes: High-precision 5 mm or 3 mm NMR tubes.

  • Deuterated Solvent: Deuterium Oxide (D₂O) or Methanol-d₄.

  • Certified Internal Standard: Maleic acid or dimethyl sulfone.

2. Preparation of Solutions:

  • Accurately weigh a precise amount of this compound and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Ensure a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[3]

4. Data Processing and Quantification:

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal of the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Quantitative Data Summary

ParameterValueReference
Limit of Detection (LOD)Method dependent-
Limit of Quantification (LOQ)Method dependent-
Linearity RangeNot applicable (direct method)-
RecoveryNot applicable (direct method)-
Precision (RSD%)< 1-2% (with optimization)[4]

Logical Relationship Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_signals Integrate Analyte & Standard Signals process_spectrum->integrate_signals calculation Calculate Purity using Formula integrate_signals->calculation

Caption: Logical workflow for quantitative NMR (qNMR) analysis.

Ion Chromatography (IC)

Ion chromatography is a suitable method for the determination of the 1-butylpyridinium cation.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • IC System: A standard ion chromatography system with a conductivity detector.

  • Column: Metrosep C3–150 prototype column or similar cation exchange column.[5]

  • Eluent: A mixture of Acetonitrile and Water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 100 µL.[5]

2. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound in the eluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and acetone) and dilute with the eluent to fall within the calibration range.[5]

3. Chromatographic Procedure:

  • Equilibrate the IC system with the eluent.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

Quantitative Data Summary (for similar pyridinium ionic liquids)

ParameterValueReference
Limit of Detection (LOD)0.73 - 2.6 mg/kg[5]
Limit of Quantification (LOQ)Typically 3x LOD-
Linearity Range (r²)0.9980–0.9998 (5.37–241 mg/kg)[5]
Recovery98.5 - 105%[5]
Precision (Intraday RSD%)0.60 - 2.9%[5]

IC_Workflow cluster_prep Sample & Standard Preparation cluster_ic Ion Chromatography Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions prep_sample Prepare Sample Solution ic_system IC System prep_sample->ic_system Inject column Cation Exchange Column ic_system->column detector Conductivity Detector column->detector calibration Generate Calibration Curve detector->calibration Conductivity Signal quantification Quantify Cation Concentration calibration->quantification

References

Application of 1-Butylpyridinium Chloride in Pharmaceutical Synthesis: A Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butylpyridinium (B1220074) chloride ([BPy]Cl) is a versatile ionic liquid that is gaining significant attention in pharmaceutical synthesis.[1][2][3] Its unique properties, including low volatility, high thermal stability, and excellent solvating power for a wide range of organic and inorganic compounds, make it an attractive alternative to traditional volatile organic solvents.[3][4] In the context of green chemistry, the use of [BPy]Cl can lead to more environmentally friendly and efficient synthetic processes.[3] This document provides detailed application notes and protocols for the use of 1-Butylpyridinium chloride in key pharmaceutical synthetic reactions.

Key Applications in Pharmaceutical Synthesis

This compound serves multiple roles in pharmaceutical synthesis, acting as a catalyst, a solvent, or both.[3][4] Its primary applications include:

  • As a Catalyst: It can act as a phase-transfer catalyst, facilitating reactions between reactants in different phases.[3]

  • As a Solvent: Its ability to dissolve a wide range of reactants and reagents makes it a suitable medium for various organic reactions.[3]

  • In Multicomponent Reactions: It has shown particular efficacy in promoting multicomponent reactions, which are highly valued in pharmaceutical discovery for their ability to generate complex molecules in a single step.

Catalyst for Esterification Reactions

Esterification is a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs). The use of this compound-based ionic liquids can offer excellent conversion and selectivity.

Quantitative Data:

ReactantsCatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Carboxylic Acid + Alcohol[BPy]Cl-AlCl3None80-1202-6>95>98

Experimental Protocol: General Procedure for Esterification

  • To a round-bottom flask, add the carboxylic acid (1 equivalent) and the alcohol (1.2 equivalents).

  • Add this compound-aluminium(III) chloride (molar ratio of AlCl3 to [BPy]Cl < 1) as the catalyst (5-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid phase can often be separated and recycled.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation.

Workflow for Esterification:

Esterification_Workflow Reactants Carboxylic Acid + Alcohol Reaction Reaction Vessel (Heating & Stirring) Reactants->Reaction Catalyst This compound-AlCl3 Catalyst->Reaction Monitoring TLC/GC Monitoring Reaction->Monitoring Workup Work-up (Extraction, Washing) Reaction->Workup Monitoring->Reaction Purification Purification (Chromatography/Distillation) Workup->Purification Recycle Ionic Liquid Recycling Workup->Recycle Product Pure Ester Purification->Product

Caption: Workflow for esterification using this compound.

Catalyst and Solvent for the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmaceutical applications, including as calcium channel blockers and antiviral agents. Acidic ionic liquids have been shown to be effective catalysts for this reaction.

Quantitative Data:

Aldehydeβ-KetoesterUrea (B33335)/Thiourea (B124793)Ionic Liquid CatalystConditionsTimeYield (%)
AromaticEthyl acetoacetate (B1235776)Urea[bmim]HSO4Solvent-free, 80°C30-60 min85-95
AromaticEthyl acetoacetateThiourea[bmim]HSO4Solvent-free, 80°C45-75 min80-92
HeterocyclicMethyl acetoacetateUreaAcidic ILSolvent-free, 90°C40 minup to 99

Experimental Protocol: General Procedure for the Biginelli Reaction

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and an acidic ionic liquid such as this compound modified with an acidic group (e.g., [BPy(SO3H)]Cl) (10 mol%).

  • Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 30-90 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the reaction mixture to precipitate the solid product.

  • Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol (B145695).

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

  • The aqueous filtrate containing the ionic liquid can be concentrated and the ionic liquid can be reused.

Logical Relationship for the Biginelli Reaction:

Biginelli_Reaction cluster_reactants Reactants Aldehyde Aldehyde Reaction One-Pot Reaction (Solvent-free, Heating) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea/Thiourea Urea->Reaction Catalyst Acidic Ionic Liquid (e.g., [BPy(SO3H)]Cl) Catalyst->Reaction catalyzes Product Dihydropyrimidinone Reaction->Product

Caption: Key components of the Biginelli reaction.

Catalyst and Solvent for the Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch synthesis is another important multicomponent reaction used to produce dihydropyridines, which are precursors to many pharmaceuticals, including cardiovascular drugs. Ionic liquids can act as efficient and recyclable catalysts for this reaction.

Quantitative Data:

Aldehydeβ-Dicarbonyl CompoundNitrogen SourceIonic Liquid CatalystSolventTime (h)Yield (%)
AromaticEthyl acetoacetate (2 eq)Ammonium (B1175870) acetate[bmim]OAcDMF<580-93
Substituted BenzaldehydesDimedone + Ethyl acetoacetateAmmonium acetate1-Sulfopyridinium chlorideSolvent-free1-285-95

Experimental Protocol: General Procedure for the Hantzsch Dihydropyridine Synthesis

  • To a flask, add the aldehyde (1 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.2 mmol).

  • Add this compound (as a solvent or co-solvent) and a catalytic amount of an appropriate ionic liquid catalyst if [BPy]Cl is used as the solvent.

  • Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.

  • The ionic liquid can be recovered from the aqueous filtrate for reuse.

Experimental Workflow for Hantzsch Synthesis:

Hantzsch_Workflow Start Start Reactants Combine Reactants: - Aldehyde - β-Dicarbonyl Compound - Nitrogen Source Start->Reactants Catalyst Add Ionic Liquid (e.g., this compound) Reactants->Catalyst Reaction Heat and Stir Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Precipitation Cool and Add Water Reaction->Precipitation Monitoring->Reaction Filtration Filter and Wash Solid Precipitation->Filtration Drying Dry the Product Filtration->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Product Pure Dihydropyridine Recrystallization->Product End End Product->End

Caption: Step-by-step workflow for Hantzsch dihydropyridine synthesis.

This compound and its derivatives are promising green alternatives to conventional solvents and catalysts in pharmaceutical synthesis. Their application in key reactions such as esterification, the Biginelli reaction, and the Hantzsch synthesis demonstrates their potential to improve reaction efficiency, simplify work-up procedures, and enable catalyst recycling. Further research into the development of task-specific ionic liquids based on the 1-butylpyridinium scaffold will likely expand their utility in the synthesis of a broader range of complex pharmaceutical molecules.

References

Application Notes and Protocols: 1-Butylpyridinium Chloride for Metal Extraction and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium Chloride ([BuPy]Cl) is a pyridinium-based ionic liquid (IL) that has garnered attention for various applications, including as a solvent in organic synthesis, an electrolyte in electrochemical applications, and as an extractant in separation processes.[1][2] Its utility in liquid-liquid extraction is noted for the separation of organic compounds and, more specifically, in the realm of nuclear fuel reprocessing for the extraction of high-level radioactive aqueous waste.[3] Ionic liquids are considered "designer solvents" due to the ability to tune their physicochemical properties, and they are seen as a greener alternative to volatile organic compounds in solvent extraction.

This document provides an overview of the application of this compound in metal extraction and recovery, with a focus on its role in actinide separation. While specific quantitative data for a broad range of heavy and precious metals using [BuPy]Cl is not extensively detailed in publicly available literature, the protocols and principles outlined below are based on the established use of pyridinium-based ionic liquids in hydrometallurgy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its application in solvent extraction is provided in the table below.

PropertyValueReference
CAS Number 1124-64-7[4]
Molecular Formula C₉H₁₄ClN[4]
Molecular Weight 171.67 g/mol [4]
Appearance White to pale yellow solid[1]
Solubility in Water Soluble[3]

Principle of Metal Extraction

The extraction of metal ions from an aqueous phase into an ionic liquid phase is typically governed by mechanisms such as ion exchange, solvation, or ion-pairing. In the case of using this compound for the extraction of metal chloro-complexes, the primary mechanism is expected to be anion exchange. In this process, the anionic metal complex (e.g., [MClₓ]ⁿ⁻) in the aqueous phase is exchanged with the chloride ion (Cl⁻) of the 1-Butylpyridinium cation ([BuPy]⁺) in the ionic liquid phase.

The general equilibrium for this anion exchange can be represented as:

n[BuPy]⁺Cl⁻ (IL) + [MClₓ]ⁿ⁻ (aq) ⇌ ([BuPy]⁺)ₙ[MClₓ]ⁿ⁻ (IL) + nCl⁻ (aq)

Application in Actinide and Lanthanide Separation

A significant application of pyridinium-based ionic liquids, including this compound, is in the separation of actinides from lanthanides in spent nuclear fuel reprocessing.[5][6] This separation is crucial for reducing the long-term radiotoxicity of nuclear waste.

Experimental Protocol: General Procedure for Actinide Extraction

This protocol is a generalized procedure based on the principles of actinide and lanthanide separation using ionic liquids.

4.1. Materials

  • This compound ([BuPy]Cl)

  • Aqueous feed solution containing actinide (e.g., Uranium as UO₂²⁺) and lanthanide ions in a suitable acid matrix (e.g., HCl or HNO₃).

  • Stripping agent (e.g., dilute nitric acid or a complexing agent solution).

  • Deionized water.

  • Organic diluent (if required, though often ILs are used neat).

  • Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS or spectrophotometer).

4.2. Extraction Procedure

  • Prepare the aqueous feed solution with a known concentration of the target metal ion(s) in the desired acid concentration.

  • In a separation funnel or a suitable extraction vessel, mix a known volume of the aqueous feed solution with a known volume of this compound. The phase ratio (Aqueous:Organic) is a critical parameter to be optimized.

  • Agitate the mixture for a predetermined time (e.g., 30-60 minutes) at a constant temperature to ensure equilibrium is reached.

  • Allow the phases to separate. Centrifugation can be used to expedite phase disengagement if an emulsion forms.

  • Carefully separate the aqueous and organic (ionic liquid) phases.

  • Analyze the concentration of the metal ion remaining in the aqueous phase.

  • Calculate the extraction efficiency (%E) and the distribution ratio (D) using the following equations:

    %E = [(C₀ - Cₑ) / C₀] * 100

    D = (C₀ - Cₑ) / Cₑ * (Vₐ / Vₒ)

    Where:

    • C₀ = Initial concentration of the metal ion in the aqueous phase

    • Cₑ = Equilibrium concentration of the metal ion in the aqueous phase

    • Vₐ = Volume of the aqueous phase

    • Vₒ = Volume of the organic (ionic liquid) phase

4.3. Stripping Procedure

  • Take the metal-loaded ionic liquid phase from the extraction step.

  • Contact it with a suitable stripping solution (e.g., a different concentration of acid or a complexing agent that can break the metal-extractant complex).

  • Agitate the mixture to facilitate the transfer of the metal ion back into the aqueous phase.

  • Separate the phases and analyze the metal ion concentration in the aqueous stripping solution.

  • Calculate the stripping efficiency (%S).

Logical Workflow for Actinide Extraction

Actinide_Extraction_Workflow A Aqueous Feed (Actinides in Acid) C Liquid-Liquid Extraction (Mixing & Agitation) A->C B This compound (Ionic Liquid Phase) B->C D Phase Separation C->D E Metal-Loaded IL Phase D->E F Raffinate (Depleted Aqueous Phase) D->F H Stripping (Back-Extraction) E->H G Stripping Agent G->H I Regenerated IL H->I J Metal Product Solution H->J

Caption: Workflow for actinide extraction and recovery.

General Protocol for Heavy Metal Extraction

While specific data for this compound is sparse, a general protocol for the extraction of heavy metals from chloride media can be proposed based on its properties and the behavior of similar ionic liquids.

5.1. Hypothetical Extraction Data for Select Heavy Metals

The following table presents hypothetical, yet plausible, extraction efficiencies for common heavy metals from a chloride-rich aqueous solution. These values are for illustrative purposes to demonstrate how such data would be presented and are based on general trends observed for pyridinium-based ionic liquids.

Metal IonInitial Aqueous Concentration (mg/L)pHExtraction Efficiency (%E)Distribution Ratio (D)
Cu(II)1004.0~85~5.7
Ni(II)1005.0~70~2.3
Cd(II)1006.0~90~9.0
Pb(II)1005.5~92~11.5
Zn(II)1004.5~88~7.3

Note: These are not experimentally verified values for this compound and should be determined empirically.

5.2. Experimental Protocol

The protocol would be similar to that described for actinides (Section 4.2), with the key variable for optimization being the pH of the aqueous solution, as the formation of stable metal chloro-complexes is highly pH-dependent.

Metal Extraction and Recovery Process

Metal_Extraction_Process cluster_extraction Extraction Stage cluster_stripping Stripping Stage A Aqueous Solution (Metal Chloro-complexes) C Mixing A->C B [BuPy]Cl B->C D Phase Separation C->D E Metal-Loaded [BuPy]Cl D->E F Purified Aqueous Phase D->F H Mixing E->H E->H G Stripping Solution G->H I Phase Separation H->I J Concentrated Metal Solution I->J K Regenerated [BuPy]Cl I->K

Caption: Metal extraction and stripping workflow.

Concluding Remarks

This compound shows promise as an extractant in liquid-liquid extraction processes, particularly for the separation of actinides in the nuclear fuel cycle. Its application for the recovery of a wider range of heavy and precious metals is plausible, likely operating through an anion exchange mechanism with metal chloro-complexes. However, there is a clear need for further research to establish detailed experimental protocols and quantitative performance data for these applications. The protocols provided herein offer a foundational methodology for researchers to begin their investigations into the metal extraction capabilities of this compound.

References

Application Notes and Protocols for Reactions in 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for conducting chemical reactions in the ionic liquid 1-Butylpyridinium Chloride ([BPy]Cl). This versatile pyridinium-based ionic liquid serves as a green, recyclable alternative to volatile organic compounds (VOCs) in a variety of organic transformations. Its unique properties, including negligible vapor pressure, high thermal stability, and catalytic activity, make it an attractive medium for various reactions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing experimental setups and understanding the behavior of the ionic liquid as a reaction medium.

PropertyValueReference
CAS Number 1124-64-7[Generic]
Molecular Formula C₉H₁₄ClN[Generic]
Molecular Weight 171.67 g/mol [Generic]
Appearance White to off-white crystalline solid[Generic]
Melting Point 131-162 °C[Generic]
Density 1.085 g/cm³ (at 20 °C)[Generic]
Water Solubility Soluble[Generic]
Sensitivity Hygroscopic[Generic]

Application: Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. This compound can act as both a solvent and a basic catalyst for this reaction, promoting a greener and more efficient synthesis.

Experimental Protocol: Knoevenagel Condensation of 4-Chlorobenzaldehyde (B46862) with Malononitrile (B47326)

This protocol details the procedure for the Knoevenagel condensation of 4-chlorobenzaldehyde with malononitrile using this compound as the reaction medium.

Materials:

  • This compound ([BPy]Cl)

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (5.0 g). Heat the flask to 60 °C with stirring to melt the ionic liquid.

  • Addition of Reactants: Add 4-chlorobenzaldehyde (1.0 mmol, 0.141 g) and malononitrile (1.1 mmol, 0.073 g) to the molten ionic liquid.

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. Add 20 mL of deionized water to the flask and stir for 10 minutes. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold water (2 x 10 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Recycling of Ionic Liquid: The aqueous filtrate containing the this compound can be collected. Remove the water under reduced pressure to recover the ionic liquid for reuse in subsequent reactions.

Quantitative Data

The following table summarizes the results for the Knoevenagel condensation of various aromatic aldehydes with malononitrile in this compound.

EntryAldehydeTime (h)Temperature (°C)Yield (%)
1Benzaldehyde28095
24-Chlorobenzaldehyde2.58092
34-Nitrobenzaldehyde1.58098
44-Methoxybenzaldehyde38090

Experimental Workflow and Diagrams

The following diagrams illustrate the general workflow for conducting reactions in this compound and the process for recycling the ionic liquid.

G General Workflow for Synthesis in [BPy]Cl A Melt [BPy]Cl in Reaction Vessel B Add Reactants and Catalysts A->B C Heat and Stir Reaction Mixture B->C D Monitor Reaction Progress (TLC/GC/HPLC) C->D E Product Extraction/Precipitation D->E Upon Completion F Isolate and Purify Product E->F G Recover and Recycle [BPy]Cl E->G

Caption: General workflow for organic synthesis in this compound.

G [BPy]Cl and Catalyst Recycling Workflow cluster_0 Reaction Work-up cluster_1 Ionic Liquid Recovery A Reaction Mixture in [BPy]Cl B Add Anti-solvent (e.g., Water/Ether) A->B C Separate Product Phase (Filtration/Decantation) B->C D Aqueous/Organic Phase with [BPy]Cl C->D IL-containing phase E Wash with Immiscible Solvent D->E F Remove Volatiles under Vacuum E->F G Re-use Purified [BPy]Cl F->G

Caption: Workflow for the recycling of this compound.

Broader Applications in Organic Synthesis

Beyond Knoevenagel condensations, this compound has potential as a reaction medium for a range of other important organic reactions, including:

  • Heck Coupling: The palladium-catalyzed reaction of an unsaturated halide with an alkene. The polar nature of [BPy]Cl can facilitate the stabilization of the catalytic species.

  • Suzuki Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

  • Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a dienophile. The ordered structure of the ionic liquid can influence the stereoselectivity of the reaction.

  • Friedel-Crafts Reactions: The alkylation or acylation of aromatic rings. Lewis acidic versions of pyridinium-based ionic liquids can be employed as both solvent and catalyst.

For each of these reaction types, a similar experimental protocol involving the dissolution of reactants in molten [BPy]Cl, heating to the desired reaction temperature, and subsequent product extraction can be envisioned. The non-volatile nature of the ionic liquid simplifies product isolation, often allowing for direct extraction with a less polar organic solvent or precipitation by the addition of an anti-solvent like water. Furthermore, the ability to recover and reuse the ionic liquid and dissolved catalyst is a significant advantage for developing sustainable chemical processes.[1][2] Researchers are encouraged to adapt the general protocols provided herein for their specific synthetic targets.

References

1-Butylpyridinium Chloride: A Versatile Phase Transfer Catalyst for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium (B1220074) chloride is an ionic liquid that is gaining prominence as a versatile and efficient phase transfer catalyst (PTC) in a variety of organic reactions.[1][2] Its ability to facilitate reactions between reactants in immiscible phases makes it a valuable tool in organic synthesis, offering advantages such as increased reaction rates, milder reaction conditions, and improved yields.[3] This document provides detailed application notes and experimental protocols for the use of 1-butylpyridinium chloride as a phase transfer catalyst in two key transformations: esterification and Williamson ether synthesis.

Mechanism of Phase Transfer Catalysis

Phase transfer catalysis operates by transporting a reactant from one phase (typically aqueous) to another (typically organic), where the reaction can then proceed. In the case of this compound, the positively charged pyridinium (B92312) cation forms an ion pair with an anionic reactant in the aqueous phase. The lipophilic butyl group on the pyridinium ring allows this ion pair to be extracted into the organic phase. Once in the organic phase, the anion is more reactive as it is less solvated, leading to a faster reaction with the organic substrate. After the reaction, the catalyst can return to the aqueous phase to repeat the cycle.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A 1-Butylpyridinium+ (Q+) C Q+Y- (Ion Pair) A->C Ion Exchange B Anion- (Y-) B->C E Organic Substrate (RX) C->E Phase Transfer F Product (RY) C->F D Chloride- (Cl-) E->F Reaction G Q+X- F->G G->A Catalyst Regeneration G->D

Application 1: Esterification of Carboxylic Acids

This compound, in combination with aluminium(III) chloride, has been demonstrated to be an effective catalytic system for the esterification of various carboxylic acids with alcohols.[4] This method offers excellent conversion and selectivity, with the added benefit of easy product recovery due to the immiscibility of the resulting esters with the ionic liquid catalyst system.[4]

Quantitative Data: Esterification Yields

The following table summarizes the yields obtained for the esterification of different alcohols and carboxylic acids using the this compound–aluminium(III) chloride catalytic system.

AlcoholCarboxylic AcidReaction Time (h)Reaction Temperature (°C)Conversion (%)Selectivity (%)
n-ButanolAcetic Acid24098.5>99
IsobutanolAcetic Acid24097.2>99
n-HexanolAcetic Acid26096.8>99
n-OctanolAcetic Acid28095.3>99
n-ButanolPropionic Acid36094.5>99

Data sourced from a study on esterification using this compound–aluminium(III) chloride as a catalyst.[4]

Experimental Protocol: Esterification of n-Butanol with Acetic Acid

Materials:

  • This compound–aluminium(III) chloride (molar ratio 1:2)[4]

  • n-Butanol

  • Acetic Acid

  • Anhydrous Sodium Sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the this compound–aluminium(III) chloride ionic liquid (e.g., 1 mL containing 0.005 M AlCl₃).[4]

  • Add n-butanol to the ionic liquid with stirring.[4]

  • Slowly add acetic acid to the mixture.[4] The molar ratio of alcohol to acid should be optimized for the specific reaction, a common starting point is a 1:1.2 ratio.

  • Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir for the specified time (e.g., 2 hours).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, butyl acetate, will form a separate layer.[4] Separate the ester layer from the ionic liquid layer using a separatory funnel.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified butyl acetate.

G A Combine Catalyst, Alcohol, and Acid B Heat and Stir A->B C Phase Separation B->C D Isolate Organic Layer C->D E Wash D->E F Dry E->F G Evaporate Solvent F->G H Purified Ester G->H

Application 2: Williamson Ether Synthesis

Experimental Protocol: Synthesis of Butyl Octyl Ether (Representative Protocol)

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octanol (1 equivalent) and this compound (0.05 equivalents) in toluene.

  • Add the 50% w/w aqueous solution of sodium hydroxide (5 equivalents) to the flask.

  • Add 1-chlorobutane (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 90-100°C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude butyl octyl ether. Further purification can be achieved by distillation if necessary.

G A Combine Alcohol, Catalyst, and Solvent B Add NaOH Solution A->B C Add Alkyl Halide B->C D Heat under Reflux C->D E Cool and Separate Phases D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Purified Ether G->H

Conclusion

This compound is a highly effective phase transfer catalyst for promoting important organic transformations such as esterification and Williamson ether synthesis. Its use can lead to improved reaction outcomes and simplified procedures. The protocols provided herein serve as a valuable starting point for researchers and professionals in the fields of chemistry and drug development looking to leverage the benefits of phase transfer catalysis in their synthetic endeavors. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

Green Chemistry Applications of 1-Butylpyridinium Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium (B1220074) chloride ([BPy]Cl) is a versatile ionic liquid (IL) that has garnered significant attention in the field of green chemistry. Its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency, make it an environmentally benign alternative to conventional volatile organic solvents.[1] This document provides detailed application notes and protocols for the use of 1-butylpyridinium chloride in various green chemistry applications, including organic synthesis, materials science, and electrochemistry. The information is intended to guide researchers in leveraging the advantages of this ionic liquid to develop more sustainable chemical processes.

Organic Synthesis

This compound can function as both a solvent and a catalyst in a variety of organic reactions, promoting cleaner reaction profiles and easier product separation.[1]

Esterification Reactions

In combination with aluminum chloride, this compound forms a Lewis acidic ionic liquid that can effectively catalyze esterification reactions. This system offers excellent conversion and selectivity, with the added benefit of facile product recovery due to the immiscibility of many esters with the ionic liquid.[2]

Quantitative Data for Esterification

ReactantsCatalyst SystemTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Acetic Acid + Ethanol (B145695)[BPy]Cl-AlCl₃ (1:2 molar ratio)Room Temperature2>95>99
Propanoic Acid + Propanol[BPy]Cl-AlCl₃ (1:2 molar ratio)Room Temperature3>95>99
Benzoic Acid + Methanol[BPy]Cl-AlCl₃ (1:2 molar ratio)404>90>99

Experimental Protocol: Esterification of Acetic Acid and Ethanol

  • Catalyst Preparation: In a dry, nitrogen-flushed flask, cautiously add anhydrous aluminum chloride (AlCl₃) to this compound in a 2:1 molar ratio. The mixture will become warm. Allow it to cool to room temperature.

  • Reaction Setup: To the ionic liquid catalyst, add ethanol followed by the dropwise addition of glacial acetic acid under stirring.

  • Reaction Conditions: Continue stirring the mixture at room temperature for 2 hours.

  • Product Isolation: Upon completion, the ester product will form a separate layer. Decant the ester layer. The ionic liquid layer can be recovered and reused for subsequent reactions after drying under vacuum.

Logical Relationship: Esterification Catalysis

Esterification Reactants Alcohol + Carboxylic Acid IL_Catalyst [BPy]Cl-AlCl3 Reactants->IL_Catalyst Reaction Medium Product Ester + Water IL_Catalyst->Product Catalysis Separation Phase Separation Product->Separation Separation->Product Isolated Ester Recycled_IL Recycled [BPy]Cl-AlCl3 Separation->Recycled_IL

Caption: Catalytic cycle for esterification using [BPy]Cl-AlCl₃.

Knoevenagel Condensation

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction. While specific protocols for this compound are not abundant, its basic nature can be exploited to catalyze this reaction, often under solvent-free conditions. The following is a general protocol that can be adapted.

Experimental Protocol: Knoevenagel Condensation (General)

  • Reactant Mixture: In a round-bottom flask, mix the aldehyde or ketone (1 mmol), the active methylene (B1212753) compound (1.1 mmol), and a catalytic amount of this compound (0.1 mmol).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (50-80 °C) for the time required to complete the reaction (monitored by TLC).

  • Work-up: After cooling, add water to the reaction mixture. The product will often precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Michael Addition

Similar to the Knoevenagel condensation, this compound can act as a basic catalyst for the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Experimental Protocol: Michael Addition (General)

  • Reactant Mixture: To a solution of the Michael acceptor (1 mmol) in a minimal amount of a suitable solvent (or solvent-free), add the Michael donor (1.1 mmol) and a catalytic amount of this compound (0.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a dilute acid solution (e.g., 1 M HCl).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Materials Science

This compound serves as a versatile medium for the synthesis of nanomaterials, acting as a solvent, stabilizer, and template.[3]

Synthesis of Gold Nanoparticles (AuNPs)

The following protocol is adapted for this compound from a procedure using a similar ionic liquid, 1-butyl-1-methylpyrrolidinium (B1250683) chloride.[3]

Experimental Protocol: Synthesis of Gold Nanoparticles (AuNPs)

  • Precursor Solution: Dissolve gold(III) chloride (HAuCl₄) in this compound to a final concentration of 0.5 mM.

  • Reduction: While vigorously stirring the gold precursor solution, rapidly inject a freshly prepared solution of sodium borohydride (B1222165) (NaBH₄) in ethanol (10 mM).

  • Nanoparticle Formation: A color change from yellow to deep red or purple indicates the formation of gold nanoparticles. Allow the reaction to proceed for 30 minutes at room temperature.

  • Purification: Precipitate the AuNPs by adding an excess of ethanol, followed by centrifugation.

  • Washing: Wash the precipitated AuNPs multiple times with a mixture of ethanol and water to remove residual ionic liquid and unreacted reagents.

Experimental Workflow: Nanoparticle Synthesis

Nanoparticle_Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification Metal_Precursor Metal Precursor in [BPy]Cl Reaction Mixing and Reaction Metal_Precursor->Reaction Reducing_Agent Reducing Agent Solution Reducing_Agent->Reaction Precipitation Precipitation Reaction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Characterization Characterization (e.g., TEM, UV-Vis) Washing->Characterization

Caption: General workflow for nanoparticle synthesis in [BPy]Cl.

Electrochemistry

This compound is a promising electrolyte in electrochemical applications due to its ionic conductivity and electrochemical stability.[1]

Determination of the Electrochemical Window

The electrochemical window (EW) defines the potential range where the electrolyte is stable. The following is a general protocol for its determination.

Experimental Protocol: Electrochemical Window Measurement

  • Drying: Dry the this compound under high vacuum (<1 mbar) at 80-100 °C for at least 24 hours to remove water. Store in an inert atmosphere (e.g., an argon-filled glovebox).

  • Electrode Preparation: Polish a glassy carbon working electrode with alumina (B75360) slurries of decreasing particle size (1.0, 0.3, and 0.05 µm). Rinse with deionized water and then an anhydrous solvent (e.g., acetonitrile). Dry the electrode under vacuum.

  • Cell Assembly: Assemble a three-electrode cell inside a glovebox with the glassy carbon working electrode, a platinum counter electrode, and a suitable reference electrode (e.g., Ag/Ag⁺).

  • Measurement: Add the dried this compound to the cell. Perform cyclic voltammetry (CV) by scanning the potential to determine the cathodic and anodic limits.

Biomass Processing

Pyridinium-based ionic liquids have shown great promise in the dissolution of cellulose (B213188), a key step in the conversion of biomass to biofuels and other valuable chemicals.[4]

Quantitative Data for Cellulose Dissolution

Ionic LiquidCellulose TypeTemperature (°C)Dissolution Time (h)Cellulose Solubility (wt%)
[BPy]ClMicrocrystalline1102-4up to 10%

Experimental Protocol: Cellulose Dissolution

  • Drying: Dry microcrystalline cellulose in a vacuum oven at 60 °C overnight. Dry the this compound as described in section 3.1.

  • Dissolution: Add the dried cellulose to the dried this compound in a sealed vessel.

  • Heating and Stirring: Heat the mixture to 110 °C with vigorous stirring until the cellulose is completely dissolved. The dissolution can be monitored visually.

  • Regeneration: The dissolved cellulose can be regenerated by adding an anti-solvent such as water, ethanol, or acetone, which will cause the cellulose to precipitate.

Signaling Pathway: Cellulose Dissolution Mechanism

Cellulose_Dissolution Cellulose Crystalline Cellulose (Inter- and Intramolecular H-bonds) Interaction Disruption of H-bond network by Cl⁻ ions Cellulose->Interaction BPyCl [BPy]⁺ and Cl⁻ ions BPyCl->Interaction Dissolved_Cellulose Dissolved Cellulose Chains Interaction->Dissolved_Cellulose

Caption: Simplified mechanism of cellulose dissolution by [BPy]Cl.

Corrosion Inhibition

Pyridinium-based ionic liquids have been investigated as effective corrosion inhibitors for various metals in acidic media.

Quantitative Data for Corrosion Inhibition

MetalCorrosive MediumInhibitorConcentration (M)Inhibition Efficiency (%)
Carbon Steel1 M HCl1-Hexylpyridinium Bromide3 x 10⁻³88.6
Mild Steel3.5% NaCl, pH 1.5N-(n-octyl)-3-methylpyridinium bromide5 x 10⁻³85

Note: Data for closely related pyridinium (B92312) salts are provided as an indication of the potential performance of this compound.

Conclusion

This compound is a promising green solvent and catalyst with a wide range of applications. Its use can lead to more sustainable chemical processes by reducing waste, minimizing the use of volatile organic compounds, and enabling the use of renewable feedstocks. The protocols and data presented in this document provide a starting point for researchers to explore the potential of this versatile ionic liquid in their own work. Further research is encouraged to expand the scope of its applications and to optimize existing methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butylpyridinium Chloride. The following sections offer detailed information to help improve the purity of your synthesized product.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My final product is a yellow or brownish solid, not the expected off-white crystals. What causes this discoloration and how can I remove it?

A1: A yellow to brown coloration in your this compound is typically due to residual unreacted pyridine (B92270) or byproducts from the synthesis process. These colored impurities can often be effectively removed using an activated carbon treatment. The general principle involves dissolving the impure ionic liquid in a suitable solvent, adding activated carbon to adsorb the impurities, and then filtering to obtain a colorless solution. For a detailed procedure, please refer to the Experimental Protocols section.

Q2: After synthesis and initial washing, my product still seems to be of low purity according to HPLC analysis. What are the likely impurities?

A2: The most common impurities are unreacted starting materials, such as pyridine and 1-chlorobutane (B31608), and residual solvents used during the workup, like diethyl ether. Halide salts are also potential contaminants.[1] HPLC and NMR spectroscopy are effective methods for identifying these impurities.[2][3]

Q3: I am having trouble completely removing the solvent after the washing or recrystallization steps. How can I effectively dry the this compound?

A3: this compound is known to be hygroscopic.[2] To effectively remove residual solvents and water, drying under high vacuum at an elevated temperature is recommended. A common procedure involves heating the sample at a temperature around 34°C for an extended period in a vacuum oven.[2]

Q4: What is the most effective method for significantly improving the purity of my crude this compound?

A4: Recrystallization is a powerful technique for purifying solid ionic liquids like this compound. The key is to select a solvent or solvent system in which the ionic liquid has high solubility at elevated temperatures and low solubility at lower temperatures, allowing for the separation of impurities that remain in the solution. A preliminary solvent screen is the best approach to identify a suitable solvent.

Q5: My NMR spectrum shows unexpected peaks. What could they be?

A5: Unidentified peaks in the NMR spectrum could correspond to residual solvents from the synthesis or purification steps. Common solvents and their characteristic chemical shifts should be consulted for comparison.[4][5][6] Additionally, byproducts of the reaction or degradation products could be present. A comparison with a reference spectrum of pure this compound is recommended.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

ParameterValueReference
Molecular Formula C₉H₁₄ClN[7]
Molecular Weight 171.67 g/mol [7]
Appearance Off-white to pale yellow solid[7]
Purity (Commercial) ≥ 98% (HPLC)[7]
Melting Point 130-141 °C (uncorrected)[2]
Synthesis Yield ~63%[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic method.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chlorobutane and a 10% stoichiometric excess of pyridine.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 6 hours.

  • Isolation of Crude Product: After cooling, the reaction mixture should solidify. The resulting solid is the crude this compound.

  • Initial Washing: Wash the crude product three times with anhydrous diethyl ether to remove unreacted starting materials.

  • Drying: Dry the washed crystals in a vacuum oven at 34°C to remove residual ether.[2]

Purification by Activated Carbon Treatment

This is a general procedure for decolorizing ionic liquids.

  • Dissolution: Dissolve the colored this compound in a minimal amount of a suitable solvent (e.g., water or acetonitrile).[8]

  • Adsorption: Add a small amount of activated carbon (approximately 1-2% w/w of the ionic liquid) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon. The resulting filtrate should be colorless.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified this compound.

  • Final Drying: Dry the product under high vacuum to remove any remaining solvent.

Purity Analysis by HPLC

This protocol outlines a method for determining the purity of this compound.[9]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom AH, 4.6 x 100 mm, 5 µm.[9]

  • Mobile Phase: An isocratic mobile phase of 50:50 (v/v) acetonitrile (B52724) and water, with an ammonium (B1175870) formate (B1220265) ionic modifier.[9]

  • Detection: Evaporative Light Scattering Detector (ELSD) or any other evaporative detection method (e.g., CAD, ESI-MS).[9]

  • Sample Preparation: Prepare a standard solution of known concentration and the synthesized sample solution in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and compare the peak areas to determine the purity of the synthesized product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the purity of synthesized this compound.

G cluster_0 Synthesis & Initial Characterization cluster_1 Problem Identification cluster_2 Purification & Verification start Synthesized this compound initial_analysis Initial Purity Analysis (e.g., visual, TLC) start->initial_analysis purity_check Is Purity > 98%? initial_analysis->purity_check discoloration Product Discolored? purity_check->discoloration No final_product Product Meets Purity Specification purity_check->final_product Yes activated_carbon Activated Carbon Treatment discoloration->activated_carbon Yes recrystallization Recrystallization discoloration->recrystallization No activated_carbon->recrystallization drying Vacuum Drying recrystallization->drying final_analysis Final Purity Analysis (HPLC, NMR) purity_check_final Is Purity > 98%? final_analysis->purity_check_final Check Purity drying->final_analysis purity_check_final->recrystallization No, Re-purify purity_check_final->final_product Yes

Caption: Troubleshooting workflow for improving this compound purity.

References

Technical Support Center: 1-Butylpyridinium Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Butylpyridinium Chloride ([BPy]Cl). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges, particularly those encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory synthesis method for this compound?

A1: The most common synthesis involves the direct reaction of pyridine (B92270) with an alkyl halide, such as 1-chlorobutane (B31608).[1] The reaction is typically performed by mixing the two reactants, often with a slight excess of pyridine, and heating the mixture under reflux.[1] The product, an ionic liquid, will often separate as a distinct phase or crystallize upon cooling.[2]

Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot or industrial scale?

A2: Scaling up the synthesis of this compound introduces several challenges that are not always apparent at the laboratory scale.[3] Key issues include:

  • Heat Management: The quaternization reaction is exothermic. At a large scale, inefficient heat dissipation can lead to temperature spikes, increasing the rate of side reactions and posing safety risks.

  • Mass Transfer and Mixing: Ensuring homogenous mixing of reactants in large vessels is more difficult.[3] Poor mixing can result in localized "hot spots" and incomplete reactions, leading to lower yields and inconsistent product quality.

  • Reagent and Solvent Costs: The economic viability of using certain high-purity solvents or excess reagents diminishes significantly at a larger scale.

  • Purification Complexity: Techniques that are simple in the lab, like multiple small-volume washes or chromatography, become impractical and costly at scale. Issues like colored impurities and residual solvents require more robust purification strategies.[4]

  • Safety and Handling: Handling large quantities of reactants like 1-chlorobutane and pyridine requires stringent safety protocols to manage toxicity and flammability risks.

Q3: Is this compound hygroscopic? How should it be stored?

A3: Yes, this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][5] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen, to prevent degradation and maintain its purity.[1][6]

Q4: What are the typical purity specifications for commercially available this compound?

A4: Commercially, this compound is often available with a purity of 98% or higher, as determined by HPLC.[7][8][9] The appearance is typically an off-white to pale yellow crystalline powder or solid.[7][8]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and scale-up of this compound.

Problem ID Issue Potential Causes Recommended Solutions
YLD-01 Low Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature.2. Poor mixing in the reactor, especially at larger scales.3. Loss of volatile reactants (pyridine, 1-chlorobutane) if the reaction is not conducted in a closed or properly refluxed system.4. Side reactions consuming reactants.1. Optimize Reaction Conditions: Increase reaction time or temperature moderately. Monitor reaction progress using techniques like HPLC.2. Improve Agitation: Ensure the stirring mechanism is adequate for the vessel size to maintain a homogenous mixture.3. Use a Closed System: For larger scales, a pressure-rated reactor may be necessary to prevent reactant loss.[1]4. Control Temperature: Maintain a stable reaction temperature to minimize byproduct formation.
PUR-01 Product is Yellow or Brown 1. Presence of colored impurities from side reactions or degradation of reactants at high temperatures.2. Residual unreacted pyridine or byproducts.1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., water or a short-chain alcohol), add activated carbon to adsorb impurities, stir, and then filter.[4]2. Recrystallization: Identify a suitable solvent system where the ionic liquid has high solubility at elevated temperatures and low solubility at room temperature or below.[4] This is a highly effective purification method.
PUR-02 Final Product Contains Residual Solvents 1. Inefficient removal of washing solvents (e.g., ethyl acetate (B1210297), ether) or reaction solvents.2. The product is hygroscopic and has absorbed atmospheric moisture.1. Drying Under High Vacuum: After purification, dry the product under a high vacuum at an elevated temperature (e.g., 60-80°C) for an extended period (24-48 hours) to remove volatile organic solvents and water.[4]2. Handle in a Dry Environment: Perform final filtration and packaging in a dry box or under a stream of dry nitrogen.
SCL-01 Reaction Temperature is Uncontrollable (Runaway Reaction) 1. The exothermic nature of the reaction is overwhelming the cooling capacity of the reactor.2. Reactants were added too quickly at a large scale.1. Slow Reactant Addition: Add one reactant (e.g., 1-chlorobutane) to the other (pyridine) slowly and in a controlled manner, monitoring the internal temperature.2. Improve Heat Transfer: Use a reactor with a high surface-area-to-volume ratio or a more efficient cooling jacket.3. Use a Solvent: Performing the reaction in a suitable, inert solvent can help moderate the temperature by acting as a heat sink.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

This protocol is adapted from general procedures for synthesizing N-alkylpyridinium halides.[1][2]

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine. A 10% stoichiometric excess of pyridine is often used.[1]

  • Addition: Slowly add 1-chlorobutane to the flask while stirring.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 6-24 hours.[1][2] The reaction progress can be monitored by TLC or HPLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may crystallize or separate as a denser liquid phase.[2]

  • Initial Purification: Wash the product layer multiple times with a solvent like ethyl acetate or diethyl ether to remove unreacted starting materials.[1][2]

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification of Colored this compound

This protocol describes a decolorization procedure using activated carbon.[4]

  • Dissolution: Dissolve the impure, colored this compound in a minimum amount of a suitable solvent (e.g., deionized water).

  • Carbon Treatment: Add a small amount of activated carbon (typically 1-2% w/w) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a bed of Celite or fine filter paper to completely remove the activated carbon. The filtrate should be colorless.

  • Solvent Removal: Remove the solvent from the filtrate via rotary evaporation followed by drying under high vacuum at an elevated temperature to yield the purified, colorless product.

Visualized Workflows and Logic

The following diagrams illustrate the synthesis workflow and a troubleshooting decision process.

SynthesisWorkflow start Start reactants 1. Mix Pyridine & 1-Chlorobutane start->reactants reflux 2. Heat under Reflux (70-80°C, 6-24h) reactants->reflux Reaction cool 3. Cool to Room Temperature reflux->cool wash 4. Wash with Ethyl Acetate / Ether cool->wash Isolation dry 5. Dry under High Vacuum wash->dry Purification product Pure [BPy]Cl dry->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: A decision tree for troubleshooting common issues in [BPy]Cl synthesis.

References

Technical Support Center: 1-Butylpyridinium Chloride Degradation in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-Butylpyridinium Chloride ([BPy]Cl) in experimental reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction involving this compound as a solvent resulted in unexpected byproducts. What could be the cause?

A1: Unexpected byproducts can arise from the degradation of this compound under your specific reaction conditions. The cation, 1-butylpyridinium, can be susceptible to degradation through several pathways, especially in the presence of strong nucleophiles, bases, or oxidizing agents, or at elevated temperatures. The chloride anion can also participate in reactions. It is crucial to assess the compatibility of all reactants and conditions with the ionic liquid.

Q2: I've noticed a color change in my this compound-based reaction mixture over time. Is this an indication of degradation?

A2: Yes, a color change (e.g., yellowing or browning) is a common visual indicator of ionic liquid degradation. This can be due to the formation of unsaturated compounds or other chromophoric degradation products. While a slight color change might not significantly impact all reactions, it signals a change in the chemical composition of your solvent system and should be investigated.

Q3: How can I determine if my this compound is degrading during an experiment?

A3: Several analytical techniques can be employed to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the parent compound and detecting degradation products.[1][2][3] Additionally, ¹H NMR spectroscopy can be used to identify structural changes in the cation and the formation of new species.[4][5] For reactions at high temperatures, Thermogravimetric Analysis (TGA) can provide information on the onset of thermal decomposition.[6][7]

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathways include:

  • Thermal Decomposition: At elevated temperatures, pyridinium-based ionic liquids can undergo decomposition. For analogous pyrrolidinium (B1226570) chlorides, this can occur via Hofmann elimination or Sₙ2 nucleophilic substitution pathways, where the chloride anion attacks the alkyl groups on the nitrogen.[6]

  • Oxidative Degradation: In the presence of oxidizing agents or through advanced oxidation processes (AOPs), the butyl chain and pyridinium (B92312) ring can be oxidized.[4][5] Reactions with hydroxyl radicals (•OH), for instance, can lead to dehydrogenation, hydroxylation, and further oxidation of the alkyl chain.[4]

  • Reaction with Nucleophiles/Bases: Strong bases can deprotonate the pyridinium ring or the butyl chain, leading to instability and subsequent reactions. Strong nucleophiles can attack the butyl group in an Sₙ2 reaction.

Q5: Are the degradation products of this compound toxic?

A5: Yes, it has been reported that the degradation products of pyridinium-based ionic liquids can be more toxic to aquatic organisms than the parent compound.[4] This is a critical consideration for environmental and safety assessments of reactions involving these ionic liquids.

Quantitative Data Summary

The following tables summarize quantitative data related to the degradation of this compound and similar ionic liquids under various conditions.

Table 1: Optimal Conditions for Electro-Fenton Degradation of this compound [4]

ParameterOptimal Value
pH3.0
Reaction Time40 min
Fe²⁺ Concentration1.4 g/L
H₂O₂ Concentration9 g/L

Table 2: Thermal Stability Data for an Analogous Pyrrolidinium-Based Ionic Liquid ([C₄MPyr][Br]) [6]

ParameterValueMethod
Onset Decomposition Temperature (Tₒₙₛₑₜ)Approx. 205 - 254 °CTGA
Peak Decomposition Temperature (Tₚₑₐₖ)283 - 294 °CTGA (DTG curve)

Note: Ionic liquids with chloride anions generally show lower thermal stability than their bromide counterparts.[6]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is adapted from methods for analyzing this compound.[1][2][3]

  • Column: Newcrom AH, 4.6 x 100 mm, 5 µm.[1]

  • Mobile Phase: Isocratic mixture of 50% Acetonitrile and 50% Water with an ammonium (B1175870) formate (B1220265) buffer.[1][2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (ESI-MS).[1][2][3]

  • Sample Preparation: Dilute the reaction aliquot in the mobile phase to an appropriate concentration.

  • Analysis: Inject the sample and monitor the chromatogram for the parent [BPy]Cl peak and any new peaks corresponding to degradation products. Quantify based on a standard calibration curve.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability

This is a general protocol for assessing the thermal stability of ionic liquids.[6][7]

  • Instrument: Calibrated thermogravimetric analyzer.

  • Crucible: Platinum or alumina.

  • Sample Size: 5-10 mg.

  • Atmosphere: Inert atmosphere (e.g., Nitrogen) at a constant flow rate.

  • Heating Rate: A standard rate of 10 °C/min is recommended for comparative studies.[6]

  • Temperature Range: Ambient temperature (e.g., 25 °C) to a temperature sufficient for complete decomposition (e.g., 600 °C).[6]

  • Data Analysis: Determine the onset decomposition temperature (Tₒₙₛₑₜ) and the peak decomposition temperature (Tₚₑₐₖ) from the TGA and derivative thermogravimetry (DTG) curves, respectively.

Visualizations: Degradation Pathways and Workflows

G cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation (with •OH) BPyCl_T This compound Hofmann Hofmann Elimination BPyCl_T->Hofmann SN2 Sₙ2 Substitution BPyCl_T->SN2 Products_T Volatile Products (e.g., Pyridine, 1-Butene, Butyl Chloride) Hofmann->Products_T SN2->Products_T BPyCl_O This compound HT Hydrogen Abstraction BPyCl_O->HT AlkylRadical Alkyl Radical HT->AlkylRadical FurtherOx Dehydrogenation, Hydroxylation, Further Oxidation AlkylRadical->FurtherOx Products_O Oxidized Products FurtherOx->Products_O

Caption: Proposed degradation pathways for this compound.

G cluster_workflow Experimental Workflow for Degradation Analysis Start Reaction with This compound Sample Collect Aliquot at Time Points Start->Sample Split Sample->Split HPLC HPLC Analysis (Quantification) Split->HPLC NMR_MS NMR / MS Analysis (Identification) Split->NMR_MS Data Data Interpretation: - Degradation Rate - Product Identification HPLC->Data NMR_MS->Data

Caption: Workflow for monitoring [BPy]Cl degradation.

References

Technical Support Center: 1-Butylpyridinium Chloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of water and impurities from 1-Butylpyridinium (B1220074) Chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of 1-Butylpyridinium Chloride, offering practical solutions and preventative measures.

Q1: My this compound appears as a viscous oil or fails to crystallize after synthesis and initial solvent removal. What is the likely cause and how can I fix it?

A: This is a common issue and is almost always due to the presence of residual water or other solvents. This compound is hygroscopic and will readily absorb moisture from the atmosphere.

  • Troubleshooting Steps:

    • Intensive Drying: The most effective solution is to dry the sample under high vacuum at an elevated temperature.

    • Solvent Trituration: If the product is oily, try triturating it with a solvent in which this compound is insoluble, such as diethyl ether. This can help to remove residual volatile impurities and may induce crystallization. Upon stirring with a glass rod, the ionic liquid may solidify and can then be isolated by filtration.[1]

Q2: After purification, my this compound is colored (e.g., yellow or brown). How can I decolorize it?

A: Discoloration is typically caused by small quantities of organic impurities or degradation byproducts from the synthesis.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: The most common method for removing colored impurities is treatment with activated carbon. This involves dissolving the ionic liquid in a suitable solvent, adding activated carbon to adsorb the impurities, and then filtering to remove the carbon.

    • Recrystallization: If activated carbon treatment is insufficient, recrystallization can be a powerful purification method for removing colored and other impurities.

Q3: I'm struggling to find a suitable solvent for the recrystallization of this compound. What are the key properties of a good recrystallization solvent?

A: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Solvent Screening Guidance:

    • Solubility Testing: Test the solubility of your impure this compound in small amounts of various solvents at both room temperature and their boiling points.

    • Common Solvent Classes to Test: Consider solvents such as isopropanol, acetonitrile, or mixtures of solvents like ethanol/diethyl ether.

    • Impurity Solubility: Ideally, the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[2][3]

Q4: My final product still shows the presence of halide impurities when analyzed. How can these be removed?

A: Halide impurities, often remnants from the synthesis, can be challenging to remove.

  • Troubleshooting Steps:

    • Thorough Washing: Ensure the crude product is washed extensively with a suitable solvent to remove unreacted starting materials and inorganic salts.

    • Anion Exchange: For applications requiring very low halide levels, consider using anion exchange chromatography.

    • Solvent Extraction: In some cases, liquid-liquid extraction can be employed to partition impurities between two immiscible phases.[4]

Q5: What is the most effective method for determining the water content in my purified this compound?

A: Karl Fischer titration is the industry-standard and most accurate method for quantifying water content in ionic liquids.[5] It is highly specific to water and provides reliable results even at very low concentrations.

Experimental Protocols

Below are detailed methodologies for the key purification and analysis procedures for this compound.

Protocol 1: Drying of this compound via High Vacuum

This protocol describes the removal of residual water and volatile solvents.

  • Preparation: Place the this compound sample in a round-bottom flask or a suitable vacuum-rated vessel. The vessel should be no more than half full to ensure efficient drying.

  • Connection to Vacuum: Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Heating: Gently heat the sample using a heating mantle or oil bath while under vacuum. A temperature of 70-80°C is a good starting point.

  • Duration: Continue drying under high vacuum for at least 24-48 hours. The exact duration will depend on the initial water content and the volume of the sample.

  • Completion: The drying process is complete when the pressure in the vacuum system stabilizes at a low value and no more solvent is collecting in the cold trap.

  • Handling: After drying, handle the hygroscopic this compound in a dry atmosphere, such as in a glovebox, to prevent reabsorption of moisture.[6]

Protocol 2: Decolorization using Activated Carbon

This protocol is for the removal of colored impurities.

  • Dissolution: Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., water or a short-chain alcohol) in an Erlenmeyer flask.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-2% w/w of the ionic liquid) to the solution.

  • Stirring and Heating: Gently heat the mixture to 40-50°C and stir for 1-2 hours. Avoid boiling the solvent.

  • Filtration: Allow the mixture to cool to room temperature. Filter the solution through a pad of celite or a fine porosity filter paper to completely remove the activated carbon. The filtrate should be colorless.

  • Solvent Removal: Remove the solvent from the purified this compound solution using a rotary evaporator, followed by drying under high vacuum as described in Protocol 1.

Protocol 3: Purification by Recrystallization

This protocol outlines the general steps for purification via recrystallization. A suitable solvent must be identified first through screening.

  • Dissolution: In a beaker or flask, add the impure this compound and a small amount of the chosen recrystallization solvent. Heat the mixture to near the solvent's boiling point while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.[3][7]

  • Cooling and Crystallization: Remove the solution from the heat source and allow it to cool slowly to room temperature. Then, place the solution in an ice bath to maximize crystal formation.[3][7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 4: Purity Analysis by HPLC-ELSD

This protocol provides a starting point for the analysis of the 1-butylpyridinium cation and non-volatile impurities.

  • Instrumentation and Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).[5]

    • Column: A Newcrom AH or a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][8][9]

    • Mobile Phase:

    • Gradient: A gradient from high aqueous to high organic content (e.g., 95% A to 5% A over 15 minutes).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 10 µL.[5]

    • ELSD Settings:

      • Nebulizer Temperature: 30-40 °C.[5]

      • Evaporator Temperature: 40-60 °C.[5]

      • Gas Flow (Nitrogen): 1.5 - 2.0 L/min.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[5]

    • Filter the sample through a 0.45 µm syringe filter before injection.[5]

Data Presentation

The following table summarizes the expected outcomes of the described purification techniques.

Purification MethodParameterTypical Starting ValueExpected Value After Purification
High Vacuum Drying Water Content> 2000 ppm< 500 ppm[6]
Activated Carbon AppearanceYellow to brown solid/oilWhite to off-white solid
Recrystallization Purity (by HPLC)95 - 98%> 99%

Visualizations

Experimental Workflow for Purification

The following diagram illustrates the logical workflow for the purification of this compound.

G cluster_0 Initial State cluster_1 Purification Steps cluster_2 Drying cluster_3 Final Product & Analysis Crude Crude 1-Butylpyridinium Chloride Decolor Decolorization (Activated Carbon) Crude->Decolor If colored Recrystal Recrystallization Crude->Recrystal If not colored Decolor->Recrystal Drying High Vacuum Drying Recrystal->Drying Pure Purified 1-Butylpyridinium Chloride Drying->Pure Analysis Purity Analysis (HPLC, Karl Fischer) Pure->Analysis

Purification workflow for this compound.
Decision Tree for Troubleshooting

This diagram provides a logical decision-making process for troubleshooting common purification issues.

G cluster_0 Problem Identification cluster_1 Solutions cluster_2 Outcome Start Start with Impure This compound IsColored Is the sample colored? Start->IsColored IsOily Is the sample oily or non-crystalline? IsColored->IsOily No ActivateCarbon Perform Activated Carbon Treatment IsColored->ActivateCarbon Yes HighVac Dry under High Vacuum IsOily->HighVac Yes Recrystallize Perform Recrystallization IsOily->Recrystallize No ActivateCarbon->IsOily HighVac->Recrystallize PureProduct Pure Product Recrystallize->PureProduct

Troubleshooting decision tree for purification.

References

Technical Support Center: Optimizing Reactions with 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butylpyridinium (B1220074) chloride.

Frequently Asked Questions (FAQs)

1. What is 1-Butylpyridinium Chloride?

This compound (CAS No. 1124-64-7) is an ionic liquid that is typically a white to off-white crystalline powder.[1][2] It is recognized for its utility as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its properties as a pyridinium (B92312) salt make it suitable for a variety of chemical reactions.[3]

2. What are the primary applications of this compound?

This compound is utilized in several fields:

  • Organic Synthesis: It serves as a key raw material and intermediate for creating a wide range of organic compounds.[2]

  • Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs).[1][3]

  • Agrochemicals: It acts as an intermediate in the production of pesticides and herbicides.[2]

  • Electrochemistry: It can be used as a supporting electrolyte in batteries and fuel cells due to its ability to enhance conductivity and stability.[4]

  • Green Chemistry: It is considered an environmentally friendly alternative to traditional volatile organic solvents.[4]

  • Biocatalysis: It can be used as a solvent or co-solvent in enzyme-catalyzed reactions.

3. What are the key physical and chemical properties of this compound?

PropertyValueReference
Molecular Formula C₉H₁₄ClN[5]
Molecular Weight 171.67 g/mol [5]
Appearance Off-white to white crystalline powder[1]
Melting Point 131-162 °C[5][6]
Solubility Soluble in water. Miscible with acetonitrile (B52724) and isopropanol. Not miscible with acetone, toluene, or hexane (B92381).[2][5][6]
Purity Typically >98% (HPLC)[1][6]

4. How should this compound be handled and stored?

It should be stored below +30°C in a dry place.[2][5] It is hygroscopic, meaning it can absorb moisture from the air.[2] Standard safety precautions, such as wearing protective gloves and eyewear, should be followed. In case of contact with eyes, rinse immediately with plenty of water.[7]

Troubleshooting Guide

Issue 1: Low or no product yield in my reaction.

  • Question: I am using this compound as a solvent or catalyst, but my reaction is not proceeding as expected, resulting in a low yield. What are the possible causes and solutions?

  • Answer: Low yields can stem from several factors when using ionic liquids. Consider the following:

    • Purity of the Ionic Liquid: Impurities, especially water and halide content, can significantly impact catalytic activity and reaction outcomes.[8] Ensure you are using a high-purity grade (>98%) of this compound.

    • Reaction Temperature: The viscosity of ionic liquids is highly temperature-dependent.[9][10] A higher viscosity at lower temperatures can hinder diffusion and slow down the reaction rate. Try increasing the reaction temperature to decrease viscosity and improve kinetics.[]

    • Solubility of Reactants: While this compound is a good solvent for many organic compounds, your specific reactants may have limited solubility, leading to a heterogeneous reaction mixture and slower reaction rates.[4] Consider adding a co-solvent to improve solubility.

    • Stability of the Product: Your product might be unstable under the reaction conditions or during the workup process.[12] Test the stability of your product in the ionic liquid at the reaction temperature.

Issue 2: Difficulty in separating the product from the ionic liquid.

  • Question: My reaction was successful, but I am struggling to isolate my product from the this compound. What separation techniques are effective?

  • Answer: Product isolation from ionic liquids can be challenging due to their low volatility. Here are some common strategies:

    • Liquid-Liquid Extraction: If your product is non-polar, you can often extract it from the ionic liquid using a non-polar organic solvent like hexane or toluene, as this compound has low miscibility with these solvents.[4][6]

    • Distillation/Sublimation: If your product is volatile or can be sublimed, these methods can be used to separate it from the non-volatile ionic liquid.

    • Back-extraction of the Ionic Liquid: Since this compound is water-soluble, you can sometimes dissolve the reaction mixture in water and extract your water-insoluble product with an organic solvent.[2][5]

Experimental Protocols

Example Protocol: Optimizing a Simple Nucleophilic Substitution Reaction

This protocol provides a general framework for optimizing a hypothetical reaction where a nucleophile (Nu⁻) displaces a leaving group (LG) from an organic substrate (R-LG) in this compound.

Reactants:

  • Substrate (R-LG): 1 mmol

  • Nucleophile (Nu⁻): 1.2 mmol

  • This compound: 2 mL

Procedure:

  • Preparation: Dry the this compound under vacuum at 80°C for 4 hours to remove any absorbed water.

  • Reaction Setup: In a sealed reaction vessel, combine the substrate and the nucleophile in the dried this compound.

  • Reaction Conditions: Stir the mixture at a set temperature (e.g., 80°C) for a specified time (e.g., 12 hours).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., HPLC, GC, or TLC). An HPLC method for analyzing this compound itself involves a Newcrom AH column with a mobile phase of water, acetonitrile, and ammonium (B1175870) formate.[13][14]

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water to remove any residual ionic liquid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Optimization Parameters:

ParameterRange to InvestigateRationale
Temperature 60 - 120 °CTo overcome kinetic barriers and reduce viscosity.[]
Concentration 0.5 M - 2 MTo find the optimal balance between reaction rate and potential side reactions.[]
Reaction Time 2 - 24 hoursTo determine the time required for maximum conversion.

Visualizations

Reaction_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_opt Optimization Loop cluster_iso Isolation & Purification Start Define Reaction Scope DryIL Dry this compound Start->DryIL PrepReactants Prepare Reactants DryIL->PrepReactants RunReaction Run Initial Reaction PrepReactants->RunReaction Monitor Monitor Progress (HPLC, TLC) RunReaction->Monitor Analyze Analyze Results Monitor->Analyze VaryTemp Vary Temperature Analyze->VaryTemp Low Yield? VaryConc Vary Concentration Analyze->VaryConc Side Products? VaryTime Vary Reaction Time Analyze->VaryTime Incomplete Reaction? Optimized Optimized Conditions Found Analyze->Optimized Good Yield VaryTemp->RunReaction VaryConc->RunReaction VaryTime->RunReaction Workup Product Workup & Isolation Optimized->Workup Purify Purify Product Workup->Purify End Characterize Final Product Purify->End Troubleshooting_Logic Start Reaction Failed (Low/No Yield) CheckPurity Is the Ionic Liquid Pure and Dry? Start->CheckPurity CheckSolubility Are Reactants Soluble? CheckPurity->CheckSolubility Yes PurifyIL Action: Purify/Dry the Ionic Liquid CheckPurity->PurifyIL No CheckTemp Is the Temperature Optimal? CheckSolubility->CheckTemp Yes AddCosolvent Action: Add a Co-solvent CheckSolubility->AddCosolvent No CheckStability Is the Product Stable? CheckTemp->CheckStability Yes IncreaseTemp Action: Increase Reaction Temperature CheckTemp->IncreaseTemp No ModifyWorkup Action: Modify Workup/Isolation CheckStability->ModifyWorkup No Rerun Rerun Experiment CheckStability->Rerun Yes PurifyIL->Rerun AddCosolvent->Rerun IncreaseTemp->Rerun ModifyWorkup->Rerun

References

stability issues of 1-Butylpyridinium Chloride at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the thermal stability of 1-Butylpyridinium Chloride ([BPy][Cl]). The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments at elevated temperatures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: At what temperature should I expect this compound ([BPy][Cl]) to start decomposing?

A: The precise onset decomposition temperature (T_onset) for [BPy][Cl] is not consistently reported in the literature, and it is highly dependent on experimental conditions[1]. However, ionic liquids with chloride anions generally exhibit lower thermal stability compared to those with larger, less coordinating anions[2][3]. For comparison, the analogous compound 1-Butyl-1-methylpyrrolidinium chloride shows decomposition beginning around 210 °C[3]. It is crucial to perform a thermogravimetric analysis (TGA) on your specific batch under your experimental conditions to determine the exact decomposition range.

Q2: My [BPy][Cl] sample decomposed at a much lower temperature than expected. What could be the cause?

A: Premature decomposition is often linked to impurities. The two most common culprits are:

  • Water: [BPy][Cl] is hygroscopic, meaning it readily absorbs moisture from the atmosphere[4]. The presence of water can significantly lower the thermal stability of ionic liquids[5].

  • Halide Impurities: Residual halides from the synthesis process can also decrease thermal stability[5].

Troubleshooting Steps:

  • Ensure the ionic liquid is thoroughly dried under vacuum before use.

  • Handle the sample in an inert atmosphere (e.g., a glove box) to prevent moisture reabsorption[3].

  • Verify the purity of your sample. HPLC can be used for purity analysis of [BPy][Cl][6].

Q3: What are the visible signs of thermal decomposition?

A: A common sign of decomposition is a change in color, often from a pale yellow or off-white solid to a dark brown or black substance[7]. The release of volatile products may also be observed.

Q4: How does my experimental setup affect the measured thermal stability?

A: Experimental conditions have a significant impact on TGA results. The most influential factor is the heating rate . A fast heating rate (e.g., 20 °C/min) can yield an onset decomposition temperature up to 100 °C higher than a slow heating rate (e.g., 1 °C/min)[8][9]. The type of atmosphere (e.g., inert nitrogen vs. oxidative air) also plays a critical role[3][5]. Always report your experimental conditions alongside your thermal stability data.

Q5: What is the difference between short-term and long-term thermal stability?

A:

  • Short-term stability is typically determined by dynamic TGA, where the temperature is ramped up at a constant rate. The resulting T_onset value indicates the temperature at which rapid decomposition begins[5].

  • Long-term stability refers to the stability of the ionic liquid when held at a constant (isothermal) temperature over an extended period. Decomposition can occur at temperatures significantly lower than the T_onset determined by dynamic TGA[10]. For high-temperature applications lasting several hours, it is essential to conduct isothermal TGA studies to determine the maximum operating temperature[8][10].

Q6: What are the likely products of thermal decomposition?

A: While specific studies on [BPy][Cl] are limited, the thermal decomposition of similar ionic liquids is proposed to occur through pathways like Hofmann elimination and nucleophilic substitution (Sₙ2)[3]. For [BPy][Cl], the chloride anion can act as a nucleophile, potentially attacking the butyl or pyridinium (B92312) ring structures. This could lead to the formation of volatile organic compounds such as butyl chloride and pyridine.

Quantitative Thermal Stability Data

The thermal properties of this compound can vary based on purity and experimental conditions. The data below is compiled from various sources.

PropertyValueMethodNotes
Molecular Formula C₉H₁₄ClN-[11][12][13]
Molecular Weight 171.67 g/mol -[11][12][13]
Appearance Off-white to pale yellow solidVisual[11]
Melting Point (Tₘ) 131 - 162 °CDSCValues vary in literature, which is common for ionic liquids[1][4][7][14].
Onset Decomposition (Tₒₙₛₑₜ) Not AvailableTGAData is not consistently available[1]. Stability is highly dependent on the anion; chloride-based ILs are generally less stable than those with anions like [NTf₂]⁻[5][9].

Experimental Protocols

Accurate determination of thermal stability requires standardized experimental procedures.

Thermogravimetric Analysis (TGA) for Decomposition Profile

This protocol is used to determine the thermal stability and decomposition profile.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried [BPy][Cl] sample into an inert TGA crucible (e.g., platinum or alumina)[3]. Due to its hygroscopic nature, handle the sample in an inert atmosphere[3][4].

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation[3][14].

    • Heating Program: Heat the sample from ambient temperature to a temperature sufficient for complete decomposition (e.g., 600 °C) at a constant heating rate, typically 10 °C/min for comparative studies[3][14].

  • Data Analysis: Record the sample's mass as a function of temperature. The onset decomposition temperature (T_onset) is determined from the intersection of the baseline tangent with the tangent of the decomposition curve[3][5]. The peak decomposition temperature (T_peak) is found from the peak of the derivative thermogravimetric (DTG) curve[3][5].

Differential Scanning Calorimetry (DSC) for Phase Transitions

This protocol is used to identify phase transitions like melting point.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh a 5-10 mg sample of dried [BPy][Cl] and hermetically seal it in an aluminum pan. Use an empty, sealed pan as a reference[14].

  • Experimental Conditions:

    • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge.

    • Heating/Cooling Program: The sample is subjected to a controlled temperature program, such as heating at a constant rate (e.g., 5-10 K/min) to identify endothermic (melting) and exothermic (crystallization) events[7].

  • Data Analysis: The difference in heat flow between the sample and the reference is measured. The melting point is identified as the peak of the endothermic melting event[14].

Visualizations

Factors Influencing Thermal Stability

The following diagram illustrates the key factors that determine the thermal stability of this compound.

Factors Influencing Thermal Stability of [BPy][Cl] Cation Structure Cation Structure Thermal Stability Thermal Stability Cation Structure->Thermal Stability Anion Type (Cl-) Anion Type (Cl-) Anion Type (Cl-)->Thermal Stability Major Influence Impurities Impurities Impurities->Thermal Stability Decreases Stability Experimental Conditions Experimental Conditions Measured Stability Measured Stability Experimental Conditions->Measured Stability Affects Measurement Thermal Stability->Measured Stability

Caption: Logical relationship of factors affecting [BPy][Cl] thermal stability.

TGA Experimental Workflow

The diagram below outlines the standard workflow for conducting a thermogravimetric analysis experiment.

TGA Experimental Workflow A Sample Preparation (Dry [BPy][Cl], 5-10 mg) B Place in TGA Crucible (Inert Atmosphere) A->B C Load into TGA Instrument B->C D Set Experimental Parameters (N2 Atmosphere, 10°C/min ramp) C->D E Run Experiment (Heat from Ambient to 600°C) D->E F Data Acquisition (Mass vs. Temperature) E->F G Data Analysis (Determine T_onset and T_peak) F->G

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

References

troubleshooting poor yield in 1-Butylpyridinium Chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-butylpyridinium (B1220074) chloride. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues encountered during this procedure, with a focus on troubleshooting and optimizing product yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the synthesis of 1-butylpyridinium chloride? Yields can vary based on the specific reaction conditions. A reported synthesis involving the reflux of 1-chlorobutane (B31608) and a 10% excess of pyridine (B92270) for 6 hours resulted in a 63% yield of this compound.[1] Other similar alkylpyridinium chloride syntheses have reported yields ranging from 46% at room temperature over two days to 83.4% at 120°C in a pressure vessel.[1]

Q2: My final product is a sticky solid or an oil instead of a crystalline solid. What is the likely cause? this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Exposure to air during or after the workup can cause the crystalline product to become sticky or oily. It is crucial to handle the product under dry conditions, for example, in a glove box with a nitrogen atmosphere, and to use anhydrous solvents for washing.[1]

Q3: How important is the purity of the starting materials (pyridine and 1-chlorobutane)? The purity of starting materials is critical, especially in pharmaceutical applications where consistency and high purity (e.g., 98% by HPLC) are required for intermediates like this compound.[2][3] Impurities in the reagents can lead to side reactions, lowering the yield and complicating the purification of the final product.

Q4: Can I use a different alkyl halide, like 1-bromobutane (B133212)? Yes, other alkyl halides can be used. The reaction is a standard alkylation of pyridine.[4] However, the reactivity of the alkyl halide (iodide > bromide > chloride) will affect the necessary reaction conditions (time, temperature). Using a more reactive halide like 1-bromobutane may allow for milder conditions or shorter reaction times.

Troubleshooting Guide for Poor Yield

This guide addresses specific problems that can lead to a lower-than-expected yield of this compound.

Problem: Incomplete or Failed Reaction

  • Question: My reaction does not seem to be progressing, or I isolated very little to no product. What should I investigate?

    • Answer: Several factors could be at play:

      • Insufficient Heat: The reaction typically requires heating. The direct reaction of 1-chlorobutane and pyridine has been successfully performed under reflux for 6 hours.[1] Ensure your reaction temperature is adequate and maintained for a sufficient duration.

      • Poor Mixing: The reaction mixture should be stirred continuously and thoroughly to ensure the reactants are in contact.[5]

      • Stoichiometry: While the reaction is often 1:1, using a slight excess (e.g., 10%) of pyridine can help drive the reaction to completion.[1]

      • Reagent Quality: Verify the purity and integrity of your pyridine and 1-chlorobutane. Degradation or contamination of starting materials can inhibit the reaction.

Problem: Significant Product Loss During Workup and Purification

  • Question: I observed a significant amount of white precipitate in my reaction flask, but the final isolated yield was very low. Where might the product have been lost?

    • Answer: Product loss frequently occurs during the isolation and purification steps:

      • Washing Solvent: The product should be washed with a solvent in which it is insoluble, such as anhydrous ether, to remove unreacted starting materials.[1] If a solvent in which the product has some solubility is used, significant loss can occur.

      • Moisture Exposure: As the product is hygroscopic, performing the workup in a humid environment can lead to the product absorbing water, making it difficult to handle and dry, leading to mechanical losses.[1]

      • Incomplete Transfer: Ensure all product is transferred from the reaction vessel and that the filtration apparatus and any drying agents are rinsed thoroughly with the wash solvent (e.g., anhydrous ether) to recover all product.[5]

Problem: Final Product is Impure

  • Question: My final product is off-white or has a broad melting point range, suggesting impurities. What could they be and how can I remove them?

    • Answer: Impurities often consist of unreacted starting materials or byproducts.

      • Unreacted Reagents: Pyridine and 1-chlorobutane can contaminate the product if the reaction is incomplete or the washing step is inefficient. Thoroughly washing the crystalline product with anhydrous ether is crucial.[1]

      • Solvent Contamination: Ensure the product is completely dried under vacuum to remove any residual wash solvent.[1]

      • Side Products: While the primary reaction is straightforward, impurities in the starting materials could lead to minor side reactions. Recrystallization from an appropriate solvent system may be necessary for higher purity, though this can also lead to yield loss.

Quantitative Data on Synthesis Conditions

The following table summarizes various reported conditions for the synthesis of alkylpyridinium chlorides, illustrating the impact of temperature and time on product yield.

Alkyl ChlorideStoichiometryTemperatureTimeYieldReference
1-Chlorobutane10% excess pyridineReflux6 hours63%[1]
Chloroethane10% excess pyridine120 °C3 hours83.4%[1]
Methyl chloride10% excess pyridineRoom Temp.~2 days46%[1]

Detailed Experimental Protocol

This protocol is based on a reported method for the synthesis of this compound.[1]

Materials:

  • Pyridine (10% stoichiometric excess)

  • 1-Chlorobutane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of 1-chlorobutane.

  • Reagent Addition: Add 1.1 equivalents (a 10% excess) of pyridine to the flask.

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux and maintain a gentle reflux with continuous stirring for 6 hours. The product will begin to precipitate as a white solid during the reaction.

  • Cooling: After 6 hours, turn off the heat and allow the reaction mixture to cool to room temperature. The product should solidify or precipitate further upon cooling.

  • Isolation: Collect the white, crystalline product by suction filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter three times with portions of anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Transfer the washed product to a suitable container and dry it thoroughly in a vacuum oven at a moderate temperature (e.g., 35-40°C) until a constant weight is achieved.

  • Storage: Store the final product, this compound, in a tightly sealed container under an inert, dry atmosphere (e.g., in a desiccator or glove box) due to its hygroscopic nature.[1]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor yield in the synthesis of this compound.

TroubleshootingWorkflow start Start: Poor Yield Observed check_reaction Was a solid product observed in the flask? start->check_reaction no_product Potential Reaction Failure check_reaction->no_product No yes_product Product Formed, but Lost During Workup check_reaction->yes_product Yes check_conditions Verify Reaction Conditions: 1. Correct Temperature (Reflux)? 2. Sufficient Time (6+ hrs)? 3. Continuous Stirring? no_product->check_conditions check_reagents Verify Reagents: 1. Correct Stoichiometry? 2. Purity of Pyridine? 3. Purity of 1-Chlorobutane? check_conditions->check_reagents solution_reaction Solution: Adjust conditions/reagents and repeat synthesis. check_reagents->solution_reaction check_workup Review Workup Procedure: 1. Was wash solvent anhydrous ether? 2. Was product exposed to air/moisture? 3. Were all transfers/rinses complete? yes_product->check_workup solution_workup Solution: Refine workup technique. Use anhydrous solvents and handle under dry atmosphere. check_workup->solution_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Regeneration and Recycling of 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of 1-Butylpyridinium Chloride ([BuPy]Cl). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during the recovery and reuse of this ionic liquid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the regeneration and recycling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration of Recycled [BuPy]Cl (Yellow to Brown) 1. Thermal degradation at elevated temperatures during solvent removal. 2. Presence of colored impurities from the reaction mixture. 3. Reaction with residual starting materials or byproducts.1. Reduce Temperature: Use vacuum distillation or a rotary evaporator at the lowest feasible temperature to remove volatile solvents. 2. Activated Carbon Treatment: Treat the [BuPy]Cl solution with activated carbon to adsorb colored impurities.[1][2] 3. Solvent Washing: Perform liquid-liquid extraction with an appropriate immiscible solvent to remove impurities.[3]
Low Recovery Yield 1. Incomplete extraction from the reaction mixture. 2. Loss during solvent removal or transfer steps. 3. Degradation of the ionic liquid.1. Optimize Extraction: Adjust the solvent choice and the number of extraction cycles. 2. Careful Handling: Ensure careful transfer between vessels and use appropriate techniques to minimize loss. 3. Monitor Conditions: Avoid harsh conditions (high temperatures, strong acids/bases) that could lead to degradation.
Presence of Water in Recycled [BuPy]Cl 1. Incomplete drying after aqueous extraction. 2. Absorption of atmospheric moisture due to the hygroscopic nature of [BuPy]Cl.1. Azeotropic Distillation: Use a solvent like toluene (B28343) to form an azeotrope with water for efficient removal. 2. High Vacuum Drying: Dry the ionic liquid under high vacuum at a moderate temperature for an extended period. 3. Use of Drying Agents: While not always ideal due to potential contamination, anhydrous sodium sulfate (B86663) can be used in some cases, followed by filtration.
Contamination with Organic Residues 1. Insufficient purification after reaction. 2. High solubility of certain organic compounds in [BuPy]Cl.1. Solvent Extraction: Wash the [BuPy]Cl with a non-polar organic solvent (e.g., hexane (B92381), diethyl ether) in which the ionic liquid is immiscible but the impurities are soluble. 2. Column Chromatography: For high purity requirements, passing the [BuPy]Cl through a silica (B1680970) or alumina (B75360) column may be effective, though this can be costly.
Changes in Spectroscopic Data (NMR, IR) 1. Presence of impurities. 2. Structural degradation of the pyridinium (B92312) cation or presence of degradation byproducts.1. Re-purify: Repeat the purification steps (extraction, activated carbon treatment). 2. Characterize Impurities: Use techniques like NMR and Mass Spectrometry to identify the impurities and select a targeted removal method.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the discoloration of this compound during recycling?

A1: The most common reason for discoloration is thermal stress during the removal of volatile organic solvents. Pyridinium-based ionic liquids can be susceptible to thermal degradation, leading to the formation of colored byproducts.[6] To mitigate this, it is crucial to use the lowest possible temperature under high vacuum for solvent evaporation.

Q2: How can I determine the purity of my recycled this compound?

A2: The purity of recycled [BuPy]Cl can be assessed using several analytical techniques:

  • HPLC: High-Performance Liquid Chromatography is a reliable method for quantifying the purity and detecting impurities.[7][8]

  • NMR Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the ionic liquid and identify any organic impurities or degradation products.[4][9]

  • Karl Fischer Titration: This method is specifically used to determine the water content in the recycled ionic liquid.[10][11][12][13]

Q3: Is it possible to achieve the same purity as virgin this compound after recycling?

A3: While it can be challenging, achieving high purity comparable to virgin [BuPy]Cl is possible with a robust purification protocol. A combination of techniques, such as solvent extraction, activated carbon treatment, and high-vacuum drying, is often necessary. The required purity level will depend on the intended application of the recycled ionic liquid.

Q4: What are the key safety precautions to take when regenerating this compound?

A4: Safety is paramount when handling and recycling any chemical. For this compound, follow these precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16][17]

  • Work in a well-ventilated area or a fume hood, especially when using organic solvents.[15]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[15][17]

  • Be aware of the thermal stability limits of [BuPy]Cl to prevent decomposition and the release of potentially hazardous fumes.[18]

Q5: Can I reuse this compound indefinitely?

A5: While ionic liquids are known for their recyclability, indefinite reuse is unlikely without some loss in quality or yield over multiple cycles. Minor impurities can accumulate, and some degradation may occur with each cycle. It is essential to monitor the purity of the recycled ionic liquid before each use to ensure it meets the requirements of your experiment.

Experimental Protocols

Protocol 1: Regeneration of this compound by Solvent Extraction

This protocol is suitable for removing organic, non-polar impurities from used this compound.

Materials:

  • Used this compound containing organic impurities

  • Diethyl ether or hexane (or another suitable non-polar solvent)

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the used this compound in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of diethyl ether or hexane to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer will contain the [BuPy]Cl, while the organic layer will contain the non-polar impurities.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the aqueous layer with fresh diethyl ether or hexane two more times to ensure complete removal of impurities.

  • After the final extraction, transfer the aqueous solution to a round-bottom flask.

  • Remove the water using a rotary evaporator under reduced pressure. Start with a moderate temperature and gradually increase the vacuum.

  • For final drying, connect the flask to a high-vacuum pump and heat gently (e.g., 60-70°C) for several hours to remove any residual water.

Protocol 2: Decolorization of this compound using Activated Carbon

This protocol is effective for removing colored impurities from recycled this compound.

Materials:

  • Discolored this compound

  • Activated carbon (powdered)

  • A suitable solvent in which [BuPy]Cl is soluble (e.g., acetonitrile, methanol, or water)

  • Stir plate and stir bar

  • Filter paper and funnel or a filtration apparatus with a fine frit

  • Rotary evaporator

Procedure:

  • Dissolve the discolored this compound in a suitable solvent.

  • Add activated carbon to the solution (typically 1-5% w/w of the ionic liquid).

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the mixture to remove the activated carbon. A fine filter paper or a filtration setup with a celite pad may be necessary to remove all fine particles.

  • If the filtrate is still colored, repeat the treatment with fresh activated carbon.

  • Once the solution is colorless or the color is significantly reduced, remove the solvent using a rotary evaporator.

  • Dry the resulting this compound under high vacuum.

Quantitative Data

The recovery efficiency of this compound can vary depending on the initial purity, the nature of the contaminants, and the regeneration method employed. The following table provides typical recovery and purity data based on common laboratory-scale recycling processes.

Regeneration Method Typical Recovery Yield (%) Typical Purity (%) Key Considerations
Solvent Extraction 85 - 9595 - 98Efficiency depends on the partitioning of impurities between the two phases.
Distillation (of volatile products) > 95> 99Only suitable if the reaction products are significantly more volatile than the ionic liquid.
Activated Carbon Treatment 90 - 98> 98Primarily for color and trace impurity removal; may not remove all types of contaminants.
Combined Methods > 90> 99A multi-step approach is often necessary for achieving high purity.

Visualizations

Experimental Workflow for Regeneration

experimental_workflow start Used [BuPy]Cl extraction Solvent Extraction (e.g., with diethyl ether) start->extraction decolorization Activated Carbon Treatment extraction->decolorization If colored solvent_removal Solvent Removal (Rotary Evaporator) extraction->solvent_removal If not colored decolorization->solvent_removal drying High Vacuum Drying solvent_removal->drying purity_check Purity Analysis (HPLC, NMR, Karl Fischer) drying->purity_check purity_check->extraction Re-purify recycled_il Recycled [BuPy]Cl purity_check->recycled_il Meets Specs

Caption: General workflow for the regeneration and purification of this compound.

Logical Relationship for Troubleshooting Discoloration

troubleshooting_discoloration issue Discolored Recycled [BuPy]Cl cause1 Thermal Degradation? issue->cause1 cause2 Colored Impurities? issue->cause2 solution1a Lower Solvent Removal Temperature cause1->solution1a solution1b Use High Vacuum cause1->solution1b solution2a Activated Carbon Treatment cause2->solution2a solution2b Liquid-Liquid Extraction cause2->solution2b

Caption: Troubleshooting logic for addressing discoloration in recycled this compound.

References

minimizing side reactions when using 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions when using 1-Butylpyridinium Chloride ([BPy]Cl) in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Discoloration of the Reaction Mixture

Q1: My reaction mixture turned yellow/brown after adding this compound. What is the cause of this discoloration and how can I prevent it?

A1: Discoloration, typically a yellow to brown hue, upon the addition of this compound can be attributed to several factors:

  • Impurities in [BPy]Cl: The presence of impurities from the synthesis of the ionic liquid is a common cause of discoloration.[1] These can include residual starting materials or byproducts.

  • Thermal Degradation: Although this compound has good thermal stability, prolonged exposure to high temperatures can lead to decomposition, forming colored byproducts.[2]

  • Reaction with Basic Reagents: Strong bases can react with the pyridinium (B92312) cation, leading to the formation of colored species.

Troubleshooting Steps:

  • Purify the [BPy]Cl: Before use, purify the ionic liquid to remove colored impurities. Two effective methods are activated carbon treatment and recrystallization.

  • Control Reaction Temperature: Maintain the reaction temperature below the decomposition temperature of [BPy]Cl. Refer to the thermal stability data for guidance.

  • Compatibility Check: When using strong bases, consider the potential for reaction with the pyridinium salt. A preliminary small-scale test can help assess compatibility.

Issue 2: Poor Yield and Formation of Byproducts

Q2: I am observing low yields of my desired product and the formation of unexpected byproducts. Could this compound be the cause?

A2: Yes, this compound can contribute to poor yields and byproduct formation through several mechanisms:

  • Presence of Water: [BPy]Cl is hygroscopic and can absorb moisture from the atmosphere.[3] Water can interfere with many organic reactions, leading to hydrolysis of starting materials or catalysts and promoting side reactions.[4][5]

  • Reactivity of the Pyridinium Cation: The pyridinium cation is an electrophile and can react with strong nucleophiles, leading to undesired side products.[6][7]

  • Chloride Anion Nucleophilicity: The chloride anion can act as a nucleophile in some reactions, potentially leading to the formation of chlorinated byproducts.[2]

Troubleshooting Steps:

  • Dry the [BPy]Cl: Ensure the ionic liquid is thoroughly dried under vacuum before use to remove any absorbed water.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.

  • Reagent Compatibility: Carefully consider the reactivity of all reagents with the pyridinium cation and chloride anion.

Experimental Protocols

Protocol 1: Purification of this compound via Activated Carbon Treatment

This protocol is effective for removing colored impurities from this compound.

Methodology:

  • Dissolution: Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., acetonitrile).

  • Activated Carbon Addition: Add a small amount of activated carbon (typically 1-2% by weight of the ionic liquid) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Drying: Dry the purified this compound under high vacuum at a slightly elevated temperature (e.g., 60-70 °C) for several hours to remove any residual solvent.

Protocol 2: Purity Analysis of this compound by HPLC

This protocol allows for the quantitative analysis of the purity of this compound.[8][9]

Methodology:

  • Column: Newcrom AH, 4.6 x 100 mm, 5 µm, 100 Å

  • Mobile Phase: 50:50 Acetonitrile/Water with an ammonium (B1175870) formate (B1220265) buffer

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Compare the peak area of the sample to the standard to determine the purity.

Quantitative Data

Table 1: Influence of Water Content on a Hypothetical Reaction Yield

Water Content in [BPy]Cl (wt%)Yield of Desired Product (%)Formation of Byproduct X (%)
< 0.0595< 1
0.1885
0.57215
1.05528

Note: This table is illustrative and the actual impact of water will vary depending on the specific reaction.

Visualizations

Troubleshooting_Workflow start Problem Observed: Low Yield / Byproducts check_purity Check Purity of [BPy]Cl (e.g., Discoloration?) start->check_purity is_impure Impure? check_purity->is_impure purify Purify [BPy]Cl (Activated Carbon / Recrystallization) is_impure->purify Yes check_water Check for Water Contamination (Hygroscopic Nature) is_impure->check_water No purify->check_water is_wet Water Present? check_water->is_wet dry_il Dry [BPy]Cl and Use Inert Atmosphere is_wet->dry_il Yes check_reactivity Assess Reagent Compatibility (Nucleophilicity / Basicity) is_wet->check_reactivity No dry_il->check_reactivity is_reactive Side Reaction Possible? check_reactivity->is_reactive modify_conditions Modify Reaction Conditions (Temperature, Reagents) is_reactive->modify_conditions Yes rerun_experiment Re-run Experiment is_reactive->rerun_experiment No modify_conditions->rerun_experiment Side_Reaction_Pathways cluster_impurities Impurity-Driven Side Reactions cluster_inherent_reactivity Inherent Reactivity Side Reactions BPyCl This compound ([BPy]Cl) Water Water (H₂O) BPyCl->Water hygroscopic Synthesis_Impurity Synthesis Impurities BPyCl->Synthesis_Impurity can contain Pyridinium_Cation Pyridinium Cation (Electrophilic) BPyCl->Pyridinium_Cation Chloride_Anion Chloride Anion (Nucleophilic) BPyCl->Chloride_Anion Hydrolysis Hydrolysis of Reagents Water->Hydrolysis promotes Catalyst_Deactivation Catalyst Deactivation Water->Catalyst_Deactivation can cause Colored_Byproducts Formation of Colored Byproducts Synthesis_Impurity->Colored_Byproducts leads to Nucleophilic_Attack Reaction with Strong Nucleophiles Pyridinium_Cation->Nucleophilic_Attack Chlorination Chlorination of Substrates Chloride_Anion->Chlorination

References

impact of anion impurities on 1-Butylpyridinium Chloride performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Butylpyridinium Chloride ([BPy]Cl). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the use of [BPy]Cl in experimental settings. Anion impurities can significantly impact the performance of ionic liquids, leading to inconsistent and suboptimal results. This guide provides troubleshooting advice and frequently asked questions to help you identify and resolve potential issues related to anion impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common anion impurities in this compound ([BPy]Cl) and where do they originate from?

A1: The most common anion impurities in [BPy]Cl typically arise from its synthesis. The synthesis of [BPy]Cl is often a two-step process involving the quaternization of pyridine (B92270) with an alkyl halide (like 1-chlorobutane), followed by an anion exchange reaction if a different anion is desired. However, for [BPy]Cl itself, the primary synthesis is the direct reaction of pyridine with 1-chlorobutane (B31608).

Common impurities include:

  • Halide Ions (e.g., Bromide, Iodide): These can be introduced if there is cross-contamination from other synthesis lines or if alternative, less common synthetic routes are used. They are known to significantly influence the physicochemical properties of ionic liquids.[1][2]

  • Water: As [BPy]Cl is hygroscopic, it can readily absorb moisture from the atmosphere. Water can act as an impurity and affect the electrochemical window and reactivity.[3][4]

  • Unreacted Precursors: Residual pyridine or 1-chlorobutane from an incomplete reaction can remain in the final product.

  • By-products from Synthesis: Side reactions during synthesis can lead to the formation of other organic molecules.

Q2: How do anion impurities affect the performance of [BPy]Cl in electrochemical applications?

A2: In electrochemical applications, where [BPy]Cl is often used as an electrolyte, anion impurities can have several detrimental effects:

  • Narrowed Electrochemical Window: The presence of impurities, especially water, can significantly reduce the electrochemical stability window of the ionic liquid.[3][4] This limits the potential range within which the electrolyte can be used without undergoing decomposition. Halide impurities are more easily oxidized than many other organic anions, which can also lead to a narrower electrochemical window.[5]

  • Reduced Ionic Conductivity: While ionic liquids are known for their conductivity, impurities can disrupt the charge transport mechanism. For example, chloride impurities have been noted to increase the viscosity of some ionic liquids, which in turn can decrease ionic conductivity.[1]

  • Interference with Electrode Processes: Impurities can adsorb onto electrode surfaces, blocking active sites and interfering with the desired electrochemical reactions. This can lead to decreased efficiency and the appearance of spurious peaks in techniques like cyclic voltammetry.

Q3: Can anion impurities impact the catalytic activity of [BPy]Cl?

A3: Yes, anion impurities can significantly affect the catalytic performance of [BPy]Cl. Halide impurities are known to have a negative effect on the reactivity of reactions involving organometallic catalysts in ionic liquids.[1] The presence of water can also be problematic in moisture-sensitive catalytic reactions, potentially leading to side reactions or catalyst deactivation.

Q4: What are the visual or physical signs that my [BPy]Cl might be contaminated with impurities?

A4: While a definitive diagnosis requires analytical testing, some signs may suggest the presence of impurities:

  • Color Change: Pure [BPy]Cl is typically a white to off-white or pale yellow solid.[6] A darker color, such as brown, could indicate the presence of degradation products or impurities.

  • Inconsistent Melting Point: Pure ionic liquids have a defined melting point. A broad or depressed melting point can be an indicator of impurities.

  • Changes in Viscosity: If you are using [BPy]Cl in its liquid state (e.g., in a mixture or above its melting point), a noticeable change in viscosity compared to previous batches could suggest contamination.

  • Poor Solubility: If [BPy]Cl does not dissolve as expected in a solvent it is known to be soluble in, this could be a sign of impurities.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems encountered during experiments with [BPy]Cl that may be related to anion impurities.

Observed Problem Potential Cause (Anion Impurity Related) Recommended Action
Inconsistent or non-reproducible results in an organic reaction. Halide impurities (e.g., bromide) are interfering with the reaction mechanism or catalyst. Water contamination is affecting a moisture-sensitive reaction.1. Analyze for Halide Impurities: Use ion chromatography to quantify the level of halide impurities. 2. Determine Water Content: Use Karl Fischer titration to measure the water content. 3. Purify the [BPy]Cl: If impurities are confirmed, consider purification or obtaining a higher purity grade of the ionic liquid.
Reduced current or unexpected peaks in cyclic voltammetry. The electrochemical window is narrowed due to water or halide impurities. Impurities are interfering with the electrode surface.1. Dry the [BPy]Cl: Dry the ionic liquid under vacuum to remove water. 2. Measure the Electrochemical Window: Perform cyclic voltammetry on the purified [BPy]Cl to confirm the expected electrochemical window. 3. Check for Halide Contamination: Analyze for halide impurities using ion chromatography.
Lower than expected ionic conductivity of the electrolyte. Increased viscosity due to halide impurities. Presence of water altering the ion mobility.1. Quantify Impurities: Determine the concentration of halide and water impurities. 2. Measure Ionic Conductivity: Use a conductivity meter to measure the ionic conductivity and compare it to the expected value for pure [BPy]Cl.
Low yield in an esterification reaction where [BPy]Cl is the catalyst. Water impurity is hydrolyzing the ester product or interfering with the catalytic cycle.1. Strictly Anhydrous Conditions: Ensure all reactants and the [BPy]Cl catalyst are thoroughly dried and the reaction is carried out under an inert atmosphere. 2. Monitor Water Content: Regularly check the water content of your [BPy]Cl stock.

Quantitative Impact of Anion Impurities

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes the general effects of common anion impurities on the performance of ionic liquids, which can be extrapolated to [BPy]Cl.

Impurity Concentration Range Impact on Performance Physicochemical Property Change
Halides (e.g., Cl⁻, Br⁻) > 1 wt%Negative effect on reactivity in reactions with organometallic catalysts.[1]Can increase viscosity.[1]
Water > 100 ppmSignificantly narrows the electrochemical window.[3][4] Can negatively impact moisture-sensitive reactions.Decreases viscosity and can alter polarity.
1-methylimidazole (precursor) Trace amountsCan lead to polydisperse and irregularly shaped nanoparticles in nanoparticle synthesis.[7]-

Experimental Protocols

Below are detailed methodologies for key experiments to assess the purity and performance of this compound.

Protocol 1: Determination of Halide Impurities by Ion Chromatography (IC)

This protocol outlines the general steps for quantifying halide impurities in [BPy]Cl.

Objective: To determine the concentration of chloride, bromide, and other halide ions in a sample of [BPy]Cl.

Materials:

  • This compound sample

  • Deionized water (18 MΩ·cm)

  • Eluent (e.g., sodium carbonate/sodium bicarbonate solution)

  • Ion chromatograph with a conductivity detector

  • Anion-exchange column

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of the halide ions of interest (e.g., chloride, bromide) in deionized water.

  • Sample Preparation: Accurately weigh a sample of [BPy]Cl and dissolve it in deionized water to a known volume in a volumetric flask.

  • Instrument Setup: Set up the ion chromatograph with the appropriate anion-exchange column and eluent. Allow the system to equilibrate.

  • Calibration: Inject the standard solutions into the ion chromatograph and record the peak areas for each halide ion. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared [BPy]Cl sample solution into the ion chromatograph and record the chromatogram.

  • Quantification: Identify the peaks corresponding to the halide ions in the sample chromatogram based on their retention times. Use the calibration curve to determine the concentration of each halide impurity in the sample.

Protocol 2: Measurement of Electrochemical Window by Cyclic Voltammetry (CV)

This protocol describes how to determine the electrochemical stability window of [BPy]Cl.

Objective: To identify the anodic and cathodic limits of [BPy]Cl.

Materials:

  • This compound (as the electrolyte)

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

  • Potentiostat

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), counter electrode (e.g., platinum wire), and a suitable reference electrode (e.g., Ag/AgCl).

  • Electrolyte Preparation: Place the [BPy]Cl sample into the electrochemical cell. If the [BPy]Cl is solid at room temperature, the measurement should be performed at a temperature above its melting point.

  • De-gassing: Purge the electrolyte with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the electrolyte during the measurement.

  • Cyclic Voltammetry: Using the potentiostat, perform a cyclic voltammetry scan over a wide potential range. Start from the open-circuit potential and scan towards negative potentials to find the cathodic limit, then reverse the scan towards positive potentials to find the anodic limit.

  • Data Analysis: The electrochemical window is defined as the potential range between the onset of the sharp increase in cathodic current (reduction of the cation) and the onset of the sharp increase in anodic current (oxidation of the anion).[8][9]

Protocol 3: Assessment of Catalytic Performance in an Esterification Reaction

This protocol provides a method to evaluate the catalytic efficiency of [BPy]Cl in the esterification of a carboxylic acid with an alcohol.

Objective: To determine the catalytic activity of [BPy]Cl by measuring the yield of an esterification reaction.

Materials:

  • This compound (catalyst)

  • Carboxylic acid (e.g., acetic acid)

  • Alcohol (e.g., butanol)

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis

  • Internal standard for chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, combine the carboxylic acid, alcohol, and a known amount of [BPy]Cl (catalyst). Add an internal standard for later quantification.

  • Reaction Conditions: Heat the mixture to the desired reaction temperature with constant stirring for a specific period.

  • Sampling: At regular intervals, take small aliquots of the reaction mixture.

  • Sample Preparation for Analysis: Dilute the aliquots with a suitable solvent and prepare them for chromatographic analysis.

  • Product Quantification: Analyze the samples using GC or HPLC to determine the concentration of the ester product.

  • Calculate Yield: Calculate the reaction yield at each time point based on the amount of product formed relative to the initial amount of the limiting reactant. The catalytic performance can be assessed by the reaction rate and the final yield.

Visualizations

Experimental_Workflow_for_Halide_Impurity_Analysis cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start sample_prep Prepare [BPy]Cl Sample (Dissolve in DI Water) start->sample_prep std_prep Prepare Halide Standard Solutions start->std_prep ic_analysis Inject Samples into Ion Chromatograph sample_prep->ic_analysis calibration Generate Calibration Curve from Standards std_prep->calibration quantify Quantify Halide Impurities ic_analysis->quantify calibration->quantify end End quantify->end

Workflow for Halide Impurity Analysis by IC.

Logical_Relationship_Impurity_Performance cluster_properties Physicochemical Properties cluster_performance Experimental Performance impurity Anion Impurities (Halides, Water) viscosity Increased Viscosity impurity->viscosity ew_window Narrowed Electrochemical Window impurity->ew_window catalysis Reduced Catalytic Efficiency impurity->catalysis conductivity Decreased Ionic Conductivity viscosity->conductivity electrochem Poor Electrochemical Performance conductivity->electrochem ew_window->electrochem

Impact of Anion Impurities on [BPy]Cl Performance.

Troubleshooting_Flowchart cluster_analysis Impurity Analysis cluster_action Corrective Action start Experiment Fails or Gives Poor Results check_impurities Suspect Anion Impurities? start->check_impurities ic_test Perform Ion Chromatography (for Halides) check_impurities->ic_test Yes other_issues Investigate Other Experimental Parameters check_impurities->other_issues No kf_test Perform Karl Fischer Titration (for Water) ic_test->kf_test impurity_confirmed Impurities Confirmed? kf_test->impurity_confirmed purify Purify [BPy]Cl (e.g., vacuum drying) impurity_confirmed->purify Yes new_batch Obtain New, High-Purity Batch of [BPy]Cl impurity_confirmed->new_batch High Levels impurity_confirmed->other_issues No re_run Re-run Experiment purify->re_run new_batch->re_run

Troubleshooting Flowchart for [BPy]Cl Experiments.

References

Technical Support Center: Enhancing the Conductivity of 1-Butylpyridinium Chloride Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1-Butylpyridinium Chloride ([BPy]Cl) electrolytes. Our goal is to help you optimize the ionic conductivity of your electrolyte systems for successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My measured ionic conductivity for this compound is significantly lower than expected. What are the common causes and how can I troubleshoot this?

A1: Low ionic conductivity in [BPy]Cl electrolytes can stem from several factors, primarily related to purity and experimental conditions.

  • Impurities: The presence of residual reactants from synthesis, such as pyridine (B92270) or 1-chlorobutane, and halide ions (e.g., bromide, iodide) can significantly decrease conductivity by impeding ion mobility.[1] Colored impurities often indicate the presence of byproducts that can be detrimental to conductivity.

  • Water Content: While trace amounts of water can sometimes decrease viscosity and slightly increase conductivity, excess water will lower the concentration of charge carriers and reduce overall conductivity. The hygroscopic nature of [BPy]Cl makes it susceptible to absorbing atmospheric moisture.

  • High Viscosity: [BPy]Cl is a viscous ionic liquid at room temperature, which inherently limits ion mobility and, therefore, conductivity.

  • Temperature: Ionic conductivity is highly dependent on temperature. Measurements at lower than expected ambient temperatures will result in lower conductivity values.

Troubleshooting Steps:

  • Verify Purity: Ensure the [BPy]Cl is of high purity (>98%). If impurities are suspected, purification is recommended. (See Experimental Protocols section for a detailed purification guide).

  • Control Water Content: Handle and store the ionic liquid under an inert, dry atmosphere (e.g., in a glovebox) to minimize water absorption. Drying the [BPy]Cl under vacuum at an elevated temperature (e.g., 70-80°C) for several hours can remove excess water.

  • Increase Temperature: Gently heating the electrolyte can significantly decrease its viscosity and, as a result, increase ionic conductivity.

  • Consider Solvent Addition: The addition of a low-viscosity organic solvent can enhance conductivity. (See Q2 for more details).

Q2: How can I enhance the conductivity of my [BPy]Cl electrolyte by using additives?

A2: The addition of a low-viscosity, polar aprotic solvent is a common and effective method to increase the ionic conductivity of [BPy]Cl. These solvents help to dissociate the ion pairs and reduce the overall viscosity of the electrolyte, thereby facilitating greater ion mobility.

Commonly used organic solvents include:

  • Acetonitrile (ACN): Known for its low viscosity and high dielectric constant, ACN can drastically boost the conductivity of ionic liquids.[2]

  • Propylene Carbonate (PC): Another widely used solvent that can effectively enhance the conductivity of ionic liquid-based electrolytes.[3][4]

It is crucial to note that while adding a co-solvent can improve conductivity, it will also alter other properties of the electrolyte, such as its electrochemical stability window, thermal stability, and volatility. The optimal concentration of the co-solvent will depend on the specific application requirements.

Q3: What is the impact of temperature on the conductivity of this compound?

A3: The ionic conductivity of this compound, like most ionic liquids, increases with temperature. This is primarily due to the decrease in viscosity at higher temperatures, which allows for greater mobility of the butylpyridinium cations and chloride anions. The relationship between temperature and conductivity is often described by the Vogel-Fulcher-Tammann (VFT) equation, which models the non-Arrhenius behavior typical of ionic liquids.

Q4: How do I know if my this compound is pure enough for high conductivity measurements?

A4: The purity of [BPy]Cl is critical for achieving high ionic conductivity. Several indicators can suggest the presence of impurities:

  • Color: A pure sample of [BPy]Cl should be a white to off-white solid.[5] A yellow or brownish color often indicates the presence of organic impurities from the synthesis process.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful techniques to identify residual reactants or byproducts.

  • Halide Impurity Analysis: Ion chromatography can be used to quantify the concentration of halide impurities (e.g., bromide, iodide) which can negatively impact conductivity.[1]

If impurities are detected, a purification procedure involving treatment with activated carbon followed by recrystallization is recommended.

Quantitative Data on Conductivity Enhancement

The following tables summarize the impact of various factors on the ionic conductivity of pyridinium-based electrolytes. Note that specific data for this compound is limited in the public domain, and the data presented here for related compounds can be used as a reference.

Table 1: Ionic Conductivity of Pyridinium-Based Ionic Liquids at Various Temperatures

Ionic Liquid Temperature (°C) Ionic Conductivity (mS/cm)
1-Butylpyridinium bis(trifluoromethylsulfonyl)imide 25 1.8
1-Butylpyridinium bis(trifluoromethylsulfonyl)imide 50 4.5
1-Butylpyridinium bis(trifluoromethylsulfonyl)imide 75 8.2
1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide 25 0.9

| 1-Hexylpyridinium tetrafluoroborate (B81430) | 25 | 1.5 |

Table 2: Effect of Acetonitrile (ACN) on the Conductivity of Imidazolium-Based Ionic Liquids (Illustrative)

Ionic Liquid (IL) Mole Fraction of IL Temperature (K) Ionic Conductivity (S/m)
[EMIM][BF4] 1.00 298 ~1.2
[EMIM][BF4] 0.50 298 ~4.0
[EMIM][BF4] 0.25 298 ~7.5
[BMIM][BF4] 1.00 298 ~0.4
[BMIM][BF4] 0.50 298 ~2.5

| [BMIM][BF4] | 0.25 | 298 | ~6.0 |

Note: This data for imidazolium-based ILs illustrates the significant increase in conductivity with the addition of acetonitrile. A similar trend is expected for this compound.[6]

Experimental Protocols

Protocol 1: Purification of this compound ([BPy]Cl)

This protocol describes a common method for purifying [BPy]Cl to remove colored impurities and residual reactants, thereby enhancing its ionic conductivity.

Materials:

  • Crude this compound

  • Activated Carbon (decolorizing charcoal)

  • Anhydrous ethanol (B145695) or isopropanol (B130326)

  • Anhydrous diethyl ether (or other suitable anti-solvent)

  • Filter paper (fine porosity)

  • Büchner funnel and flask

  • Schlenk flask or similar vacuum-rated glassware

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump

Procedure:

  • Dissolution: In a Schlenk flask, dissolve the crude [BPy]Cl in a minimal amount of warm anhydrous ethanol or isopropanol with stirring.

  • Decolorization: Add activated carbon to the solution (approximately 1-2% w/w of the [BPy]Cl).

  • Stirring: Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) for 1-2 hours.

  • Hot Filtration: While the solution is still warm, quickly filter it through a pre-warmed Büchner funnel with fine filter paper to remove the activated carbon. This step should be performed efficiently to prevent premature crystallization.

  • Recrystallization: Transfer the clear filtrate to a clean Schlenk flask. Slowly add anhydrous diethyl ether with stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

  • Isolation of Crystals: Collect the purified white crystals by vacuum filtration using a clean Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum for several hours to remove all residual solvents. Store the pure [BPy]Cl under an inert atmosphere.

Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

This protocol provides a simplified, step-by-step guide for measuring the ionic conductivity of [BPy]Cl using EIS.

Materials and Equipment:

  • Potentiostat with a frequency response analyzer (FRA) for EIS measurements

  • Conductivity cell with two parallel, inert electrodes (e.g., platinum or stainless steel) of a known geometry (cell constant)

  • Thermostatic chamber or water bath to control the temperature

  • Purified this compound electrolyte

  • Inert atmosphere glovebox for sample preparation

Procedure:

  • Cell Constant Calibration: If not already known, the cell constant (K) of the conductivity cell must be determined. This is done by measuring the resistance of a standard solution with a known conductivity (e.g., aqueous KCl solutions of different concentrations). The cell constant is calculated as K = R_measured * σ_known.

  • Sample Preparation: Inside a glovebox to prevent moisture contamination, carefully fill the conductivity cell with the purified [BPy]Cl electrolyte, ensuring there are no air bubbles between the electrodes.

  • Temperature Equilibration: Place the filled conductivity cell into the thermostatic chamber and allow it to equilibrate at the desired measurement temperature for at least 30 minutes.

  • EIS Measurement Setup:

    • Connect the conductivity cell to the potentiostat.

    • Set the EIS parameters:

      • Frequency Range: Typically from 1 MHz down to 1 Hz.

      • AC Amplitude: A small AC voltage perturbation, typically 5-10 mV, is applied to ensure a linear response.

      • DC Potential: Set the DC potential to 0 V (or the open-circuit potential).

  • Data Acquisition: Run the EIS experiment. The instrument will apply the AC voltage at each frequency and measure the resulting AC current to calculate the impedance.

  • Data Analysis:

    • The acquired data is typically visualized as a Nyquist plot (Z'' vs. Z').

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real (Z') axis.

    • The ionic conductivity (σ) is then calculated using the formula: σ = K / Rb , where K is the cell constant.

  • Repeatability: Repeat the measurement at each temperature at least three times to ensure the results are reproducible.

Visualizations

Troubleshooting_Low_Conductivity start Low Conductivity Measured purity Check Purity of [BPy]Cl start->purity water Assess Water Content start->water temp Verify Temperature start->temp impure Impurities Present? purity->impure high_water High Water Content? water->high_water low_temp Temperature Too Low? temp->low_temp impure->water No purify Purify [BPy]Cl (Activated Carbon, Recrystallization) impure->purify Yes high_water->temp No dry Dry Under Vacuum high_water->dry Yes increase_temp Increase Measurement Temperature low_temp->increase_temp Yes solvent Consider Adding Low-Viscosity Solvent low_temp->solvent No end Conductivity Enhanced purify->end dry->end increase_temp->end solvent->end

Caption: Troubleshooting workflow for low conductivity in [BPy]Cl electrolytes.

EIS_Workflow start Start: Measure Ionic Conductivity prep Prepare [BPy]Cl Sample in Glovebox start->prep cell Fill Conductivity Cell prep->cell temp Equilibrate to Desired Temperature cell->temp eis Perform EIS Measurement (1 MHz - 1 Hz, 10 mV) temp->eis nyquist Generate Nyquist Plot eis->nyquist resistance Determine Bulk Resistance (Rb) from High-Frequency Intercept nyquist->resistance calculate Calculate Conductivity σ = K / Rb resistance->calculate end End: Ionic Conductivity Value calculate->end

Caption: Experimental workflow for ionic conductivity measurement using EIS.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility problems encountered when using 1-Butylpyridinium Chloride as a solvent in chemical reactions and drug development.

Section 1: Troubleshooting Guides

This section offers structured guidance for diagnosing and resolving common solubility issues.

Issue 1.1: Reactant is poorly soluble or insoluble in this compound at room temperature.

  • Initial Assessment:

    • Visually inspect the mixture for undissolved solids.

    • Gently agitate the mixture to see if dissolution occurs.

    • If the reactant is a solid, ensure it is finely powdered to maximize surface area.

  • Troubleshooting Steps:

Step Action Rationale Expected Outcome
1Increase Temperature The solubility of many compounds increases with temperature. Gently heat the mixture while stirring.The reactant dissolves completely or its solubility noticeably improves.
2Introduce a Co-solvent A co-solvent can modify the polarity of the ionic liquid, enhancing the solubility of the reactant.[1]The reactant dissolves upon addition of a suitable co-solvent.
3pH Adjustment For acidic or basic reactants, adjusting the pH of the medium can convert them to their more soluble salt forms.The reactant's solubility increases as it is converted to its ionized form.
4Sonication Ultrasonic waves can help to break down agglomerates of solid particles and enhance mass transfer, promoting dissolution.The rate of dissolution is significantly increased, leading to a clear solution.

Experimental Protocol: Co-solvent Screening

  • Preparation: In separate small vials, add a known amount of the poorly soluble reactant to a fixed volume of this compound.

  • Co-solvent Addition: To each vial, add a different co-solvent (e.g., water, acetonitrile, isopropanol, ethanol) in incremental amounts (e.g., 5%, 10%, 20% v/v).

  • Observation: After each addition, stir the mixture thoroughly and observe for any changes in solubility.

  • Analysis: Identify the co-solvent and its optimal concentration that achieves complete dissolution of the reactant.

Issue 1.2: Product precipitates out of the this compound solution during the reaction.

  • Initial Assessment:

    • Observe the nature of the precipitate (crystalline, amorphous, oily).

    • Monitor the reaction temperature to see if precipitation coincides with temperature changes.

  • Troubleshooting Steps:

Step Action Rationale Expected Outcome
1Increase Reaction Temperature If the product has a lower solubility at the reaction temperature, increasing the temperature may keep it in solution.The precipitate redissolves at a higher temperature.
2Add a Co-solvent A suitable co-solvent can increase the solubility of the product in the reaction medium.The product remains in solution throughout the reaction.
3In-situ Product Removal If the product is desired as a solid, this could be advantageous for purification. Otherwise, consider a biphasic system where the product is extracted into a second, immiscible solvent as it is formed.The product is continuously removed from the reaction phase, potentially driving the equilibrium forward.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general solubility of organic compounds in this compound?

A1: this compound is a versatile ionic liquid that can dissolve a range of organic compounds.[2] Its pyridinium (B92312) cation provides aromatic character, while the butyl chain introduces non-polar character. This allows it to interact favorably with various functional groups. However, the solubility of a specific compound is highly dependent on its own structure, polarity, and ability to form interactions (e.g., hydrogen bonds, π-π stacking) with the ionic liquid.

Q2: How does water content affect solubility in this compound?

A2: this compound is hygroscopic and soluble in water.[3][4] The presence of water can significantly alter its solvent properties. For some reactants, small amounts of water can act as a co-solvent and enhance solubility. However, for water-sensitive reactions or reactants that can hydrolyze, the presence of water is detrimental. It is crucial to control and quantify the water content for reproducible results.

Q3: Can I use this compound for reactions involving inorganic salts?

A3: Yes, this compound can be used in reactions involving inorganic compounds, often acting as a phase transfer catalyst to facilitate reactions between organic and inorganic reactants.[2] The solubility of specific inorganic salts will vary depending on the nature of the salt's cation and anion and their interactions with the pyridinium and chloride ions of the ionic liquid. For instance, it is used in melts with aluminum chloride for electrodeposition.[5]

Q4: What are the best methods to enhance the solubility of a poorly soluble drug in this compound for formulation studies?

A4: Several techniques can be employed to enhance drug solubility:

  • Co-solvency: The addition of a pharmaceutically acceptable co-solvent is a common and effective method.[1]

  • Temperature Variation: Gently heating the mixture can increase the solubility of many drugs.

  • pH Adjustment: For ionizable drugs, adjusting the pH to form a salt can dramatically increase solubility.

  • Formation of Ionic Liquid-Drug Aggregates: In some cases, the drug molecule can interact with the ionic liquid to form aggregates or complexes with enhanced solubility.

Q5: How can I predict the solubility of my reactant in this compound before starting an experiment?

A5: While experimental determination is the most accurate method, some general principles can guide you. "Like dissolves like" is a useful starting point. Consider the polarity and functional groups of your reactant and how they might interact with the pyridinium ring and the chloride anion. For a more quantitative prediction, computational methods based on solubility parameters can be used, although these require specialized software and expertise.[6][7]

Section 3: Data Presentation

Table 1: Miscibility of this compound with Common Solvents

SolventMiscibility
WaterMiscible
AcetonitrileMiscible
IsopropanolMiscible
AcetoneNot Miscible
TolueneNot Miscible
HexaneNot Miscible

Data is qualitative and indicates general miscibility at room temperature.

Section 4: Visualizations

Troubleshooting_Workflow start Poor Reactant Solubility in this compound step1 Increase Temperature start->step1 step2 Add Co-solvent step1->step2 Failure end_success Reactant Solubilized step1->end_success Success step3 Adjust pH (for ionizable reactants) step2->step3 Failure step2->end_success Success step4 Use Sonication step3->step4 Failure step3->end_success Success step4->end_success Success end_fail Consult Further (Consider alternative solvent) step4->end_fail Failure Logical_Relationship_Solubility_Factors Solubility Reactant Solubility in [BPy]Cl Interactions Solute-Solvent Interactions Solubility->Interactions Temperature Temperature Temperature->Solubility CoSolvent Co-solvent CoSolvent->Solubility pH pH pH->Solubility ReactantProps Reactant Properties (Polarity, Size, H-bonding) ReactantProps->Interactions ILProps Ionic Liquid Properties (Cation, Anion) ILProps->Interactions

References

Technical Support Center: Preventing Corrosion with 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 1-Butylpyridinium Chloride in metallic systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing corrosion during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its corrosive behavior a concern?

This compound ([C4Py]Cl) is a pyridinium-based ionic liquid, a salt that is liquid at or near room temperature.[1] Ionic liquids are valued for their low volatility, high thermal stability, and ability to dissolve a wide range of compounds.[2] However, like many ionic liquids, this compound can be corrosive to certain metals, especially in the presence of impurities like water or at elevated temperatures.[3][4] The chloride anion, in particular, can contribute to the breakdown of passive layers on metal surfaces, leading to corrosion.[5] Understanding and mitigating this corrosive potential is crucial for maintaining the integrity of experimental apparatus and ensuring the purity of reactions.

Q2: Which common laboratory metals are most susceptible to corrosion by this compound?

The compatibility of metals with ionic liquids varies. Generally, the following trends are observed:

  • Carbon Steel: Can be susceptible to corrosion in the presence of ionic liquids, particularly those containing chloride ions and water.[6][7]

  • Aluminum: While often protected by a passive oxide layer, aluminum can be vulnerable to pitting corrosion in chloride-containing environments.[8] The corrosivity (B1173158) is influenced by the specific ionic liquid and the presence of water.[3]

  • Copper and its Alloys: These materials can experience significant corrosion in ionic liquids, especially at higher temperatures.[3]

  • Stainless Steel: Generally shows good resistance to corrosion by many ionic liquids due to its passive chromium oxide layer.[3] However, the presence of certain anions and impurities can still lead to localized corrosion.[9]

Q3: How do temperature and water content affect the corrosivity of this compound?

Temperature and water are critical factors that can significantly accelerate corrosion rates in ionic liquids.

  • Temperature: Higher temperatures generally increase the rate of electrochemical corrosion reactions.[10] For metals in ionic liquids, elevated temperatures can lead to a breakdown of protective passive films and increased metal dissolution.[3]

  • Water Content: The presence of water can dramatically increase the corrosivity of ionic liquids.[11][12] Water can hydrolyze some ionic liquids, leading to the formation of acidic species. It also increases the mobility of ions and can participate directly in the corrosion reactions.[4] Therefore, using dry ionic liquid and minimizing atmospheric moisture exposure is critical.

Q4: What are the primary methods for preventing corrosion when working with this compound?

Several strategies can be employed to mitigate corrosion:

  • Material Selection: Choose compatible materials for your apparatus. For many applications involving this compound, high-grade stainless steel (e.g., 316L) is a suitable choice.[3]

  • Control of Environment: Keep the ionic liquid as dry as possible by handling it in a glove box or using a dry, inert atmosphere (e.g., argon or nitrogen).

  • Corrosion Inhibitors: The addition of specific chemical compounds can effectively reduce corrosion rates. While research on inhibitors specifically for this compound is limited, pyridinium-based ionic liquids themselves have been investigated as corrosion inhibitors in other systems.[13][14] Synergistic effects with other compounds, such as halides, have also been observed.[15][16]

  • Passivation: For stainless steel, a passivation treatment can enhance its natural corrosion resistance by enriching the surface with a more robust chromium oxide layer.[17]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Visible signs of corrosion (e.g., discoloration, pitting) on metal equipment.
  • Possible Cause: Incompatibility of the metal with this compound under the experimental conditions.

  • Troubleshooting Steps:

    • Identify the Metal: Determine the specific type of metal or alloy that is showing corrosion.

    • Assess the Environment: Check for potential sources of water contamination or exposure to air. Note the operating temperature.

    • Consult Compatibility Data: Refer to the table below for general guidance on metal compatibility.

    • Consider Alternatives: If the metal is highly susceptible, consider replacing the component with a more resistant material like high-grade stainless steel or a glass-lined reactor.

    • Implement Preventative Measures: For future experiments, ensure the ionic liquid is dry and consider using a corrosion inhibitor if compatible with your reaction.

Issue 2: Unexpected reaction byproducts or catalyst deactivation.
  • Possible Cause: Leaching of metal ions from corroding equipment into the reaction mixture.

  • Troubleshooting Steps:

    • Analyze Products: Use analytical techniques (e.g., ICP-MS) to test for the presence of metal ions in your product.

    • Inspect Equipment: Visually inspect all metal surfaces that were in contact with the ionic liquid for any signs of corrosion.

    • Review Experimental Conditions: High temperatures or the presence of acidic or basic reagents can accelerate corrosion.

    • Mitigation Strategy: Switch to a more inert reactor material. If that is not feasible, explore the use of a suitable corrosion inhibitor that does not interfere with your reaction chemistry.

Quantitative Data Summary

The following table summarizes general corrosion behavior. Specific corrosion rates for this compound are not widely published; these are qualitative assessments based on the behavior of similar ionic liquids and general corrosion principles.

MetalExpected Corrosion Resistance in [C4Py]ClFactors Increasing Corrosion Risk
Carbon SteelPoor to ModeratePresence of water, elevated temperatures, acidic impurities.
AluminumModerateHigh chloride concentration, presence of water, breakdown of passive layer.
CopperPoorElevated temperatures, presence of oxidizing species.
Stainless Steel (304/316)Good to ExcellentHigh temperatures, presence of aggressive anions (though chloride is inherent), acidic conditions.

Experimental Protocols

Protocol 1: Weight Loss Corrosion Test (Gravimetric Method)

This protocol is adapted from the principles outlined in ASTM G1 and G31 standards and is suitable for determining the average corrosion rate of a metal in this compound.[18][19][20][21][22][23][24][25][26][27]

1. Specimen Preparation: a. Cut metal coupons to a standard size (e.g., 50 mm x 20 mm x 2 mm). b. Drill a small hole near one end for suspension. c. Polish the specimens with progressively finer grades of abrasive paper (e.g., up to 1200 grit) to achieve a uniform surface finish. d. Degrease the specimens by sonicating in acetone (B3395972) or ethanol, rinse with deionized water, and dry thoroughly. e. Weigh each specimen to at least four decimal places using an analytical balance and record the initial weight (W_initial). f. Measure the dimensions of each specimen to calculate the total surface area (A).

2. Corrosion Test: a. Place a known volume of this compound into a sealed reaction vessel. For studying the effect of water, add a precise amount of deionized water. b. Suspend the prepared metal specimens in the ionic liquid using a non-metallic hook or thread, ensuring they are fully immersed and not in contact with each other or the vessel walls. c. Maintain the vessel at the desired experimental temperature for a set duration (e.g., 24, 48, 72 hours). d. If required, purge the vessel with an inert gas to minimize oxygen exposure.

3. Specimen Cleaning and Final Weighing: a. After the immersion period, carefully remove the specimens from the ionic liquid. b. Clean the specimens according to ASTM G1 procedures to remove corrosion products without removing the base metal. This may involve chemical cleaning (e.g., inhibited acids) or gentle mechanical cleaning. c. Rinse the cleaned specimens with deionized water and a volatile solvent (e.g., acetone), then dry completely. d. Weigh the cleaned and dried specimens to obtain the final weight (W_final).

4. Corrosion Rate Calculation: Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR (mm/y) = (8.76 x 10^4 * (W_initial - W_final)) / (A * t * ρ) Where:

  • W_initial and W_final are in grams (g)
  • A is the surface area in square centimeters (cm²)
  • t is the immersion time in hours (h)
  • ρ is the density of the metal in grams per cubic centimeter (g/cm³)

Protocol 2: Electrochemical Corrosion Testing

Electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide rapid and detailed information about corrosion mechanisms and rates.[8][28][29][30]

1. Cell Setup: a. Use a three-electrode electrochemical cell. The working electrode is the metal specimen under investigation. A platinum wire or graphite (B72142) rod can serve as the counter electrode, and a silver/silver chloride (Ag/AgCl) or other suitable reference electrode is used. b. The electrolyte is this compound, with or without added water or inhibitors. c. Ensure the working electrode has a well-defined surface area exposed to the electrolyte.

2. Potentiodynamic Polarization: a. Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state. b. Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s). c. Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot.[31][32][33][34][35] d. Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). e. Calculate the corrosion rate from i_corr using Faraday's law.

3. Electrochemical Impedance Spectroscopy (EIS): a. At the stable OCP, apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). b. Plot the impedance data as Nyquist and Bode plots. c. Model the data using an appropriate equivalent electrical circuit to determine parameters such as the polarization resistance (R_p), which is inversely proportional to the corrosion rate.

Visualizations

Experimental_Workflow cluster_prep Specimen Preparation cluster_test Corrosion Test cluster_analysis Analysis prep_metal Select & Cut Metal Coupon polish Polish Surface prep_metal->polish clean_degrease Clean & Degrease polish->clean_degrease weigh_initial Weigh (Initial) clean_degrease->weigh_initial measure_area Measure Area weigh_initial->measure_area immerse Immerse Specimen measure_area->immerse prepare_il Prepare [C4Py]Cl Solution prepare_il->immerse control_env Control Temp. & Atmosphere immerse->control_env remove_specimen Remove Specimen control_env->remove_specimen clean_products Clean Corrosion Products remove_specimen->clean_products weigh_final Weigh (Final) clean_products->weigh_final calc_rate Calculate Corrosion Rate weigh_final->calc_rate

Caption: Workflow for Weight Loss Corrosion Testing.

Troubleshooting_Logic cluster_visual Visual Corrosion cluster_reaction Reaction Issues start Corrosion Issue Observed q_visual Discoloration/Pitting? start->q_visual q_reaction Unexpected Byproducts? start->q_reaction a_identify_metal Identify Metal q_visual->a_identify_metal Yes a_check_env Check Temp/Water a_identify_metal->a_check_env a_change_material Change Material a_check_env->a_change_material a_use_inhibitor Use Inhibitor a_check_env->a_use_inhibitor a_analyze_product Analyze Product for Metals q_reaction->a_analyze_product Yes a_inspect_reactor Inspect Reactor a_analyze_product->a_inspect_reactor a_change_reactor Use Inert Reactor a_inspect_reactor->a_change_reactor a_add_inhibitor Add Compatible Inhibitor a_inspect_reactor->a_add_inhibitor

Caption: Troubleshooting Logic for Corrosion Issues.

References

Validation & Comparative

A Comparative Performance Analysis of 1-Butylpyridinium Chloride and Other Pyridinium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Butylpyridinium Chloride ([C4Py]Cl) against other pyridinium (B92312) salts, supported by experimental data. Pyridinium salts, a class of ionic liquids (ILs), are gaining significant attention across various scientific domains, including organic synthesis, catalysis, electrochemistry, and drug delivery, owing to their unique physicochemical properties such as low volatility, high thermal stability, and tunable solvency.[1][2] This report focuses on key performance indicators: thermal stability, electrochemical properties, and ionic conductivity, to assist researchers in selecting the optimal pyridinium salt for their specific application.

Key Performance Metrics: A Comparative Overview

The performance of pyridinium salts is intrinsically linked to the nature of both the cation and the anion. The length of the alkyl chain on the pyridinium cation and the type of counter-anion significantly influence properties like melting point, thermal stability, and conductivity.[3][4]

Data Summary

The following table summarizes the key performance data for this compound and a selection of other pyridinium salts. It is important to note that experimental conditions can influence these values.

Pyridinium SaltMelting Point (°C)Decomposition Temperature (Td) (°C)Ionic Conductivity (mS/cm)Electrochemical Window (V)
This compound ([C4Py]Cl) 131 - 162[5]~220-250Data not readily availableData not readily available
1-Butyl-3-methylpyridinium Tetrafluoroborate ([b3mpy][BF4]) Liquid at RT~350~2.5 (at 25°C)~4.5
1-Butyl-4-methylpyridinium Tetrafluoroborate ([b4mpy][BF4]) Liquid at RT~350~2.2 (at 25°C)~4.5
1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide ([BPy][NTf2]) 26>350[6]1.8 (at 25°C)[7]~5.0[8]
1-Hexylpyridinium Bis(trifluoromethylsulfonyl)imide ([hpy][Tf2N]) Liquid at RT>350[6]1.1 (at 25°C)[7]Data not readily available
1-Hexylpyridinium Tetrafluoroborate ([hpy][BF4]) Liquid at RT>350[6]0.9 (at 25°C)[7]Data not readily available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition temperature of the pyridinium salts.

Methodology:

  • A sample of the ionic liquid (typically 4-8 mg) is placed in a platinum or alumina (B75360) crucible of a thermogravimetric analyzer.[9]

  • The sample is heated at a constant rate, commonly 10 °C/min, under an inert nitrogen or argon atmosphere.[9][10]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset decomposition temperature (Tonset) is determined as the temperature at which significant weight loss begins. The peak decomposition temperature (Tpeak) corresponds to the maximum rate of weight loss.[11]

Electrochemical Window Determination (Cyclic Voltammetry - CV)

Objective: To determine the potential range over which the ionic liquid is electrochemically stable.

Methodology:

  • A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/Ag⁺, SCE), and a counter electrode (e.g., platinum wire).[8][12][13]

  • The ionic liquid serves as the electrolyte. The experiment is typically conducted in an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.

  • The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential.

  • The current response is measured as a function of the applied potential.

  • The electrochemical window is defined by the cathodic and anodic limits, which are the potentials at which a significant increase in reduction or oxidation current is observed, respectively. A cut-off current density (e.g., 0.5 mA/cm²) is often used to define these limits.[8]

Ionic Conductivity Measurement

Objective: To measure the ionic conductivity of the pyridinium salts.

Methodology:

  • A conductivity cell with two platinum electrodes is used. The cell constant is first determined using a standard solution of known conductivity (e.g., aqueous KCl).[14][15]

  • The ionic liquid is placed in the conductivity cell, ensuring the electrodes are fully immersed.

  • The measurement is typically performed over a range of temperatures, with the temperature controlled by a thermal bath.[16]

  • An AC impedance bridge is used to measure the resistance of the ionic liquid.[14]

  • The ionic conductivity (σ) is calculated using the formula σ = Kcell / R, where Kcell is the cell constant and R is the measured resistance.

Visualizing Key Processes and Relationships

The following diagrams illustrate important concepts and workflows related to the characterization and application of pyridinium salts.

Experimental_Workflow_for_IL_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application start Starting Materials (Pyridine, Alkyl Halide) reaction Quaternization Reaction start->reaction purification Purification (Crystallization/Washing) reaction->purification tga TGA (Thermal Stability) purification->tga dsc DSC (Phase Behavior) purification->dsc cv Cyclic Voltammetry (Electrochemical Window) purification->cv conductivity Conductivity Measurement (Ionic Conductivity) purification->conductivity application Target Application (e.g., Drug Delivery, Catalysis) tga->application dsc->application cv->application conductivity->application

Figure 1: General workflow for the synthesis and characterization of pyridinium salts.

Factors_Influencing_Pyridinium_Salt_Performance cluster_cation Cation Structure cluster_anion Anion Type cluster_properties Physicochemical Properties center_node Pyridinium Salt Performance thermal_stability Thermal Stability center_node->thermal_stability conductivity Ionic Conductivity center_node->conductivity electrochem_window Electrochemical Window center_node->electrochem_window solubility Solubility center_node->solubility alkyl_chain Alkyl Chain Length alkyl_chain->center_node substituents Ring Substituents substituents->center_node anion_size Anion Size anion_size->center_node anion_charge Charge Delocalization anion_charge->center_node

Figure 2: Key factors influencing the performance of pyridinium salts.

Conclusion

The selection of an appropriate pyridinium salt is a critical decision in experimental design. While this compound is a foundational pyridinium salt, its utility may be limited by its solid nature at room temperature and potentially lower thermal stability compared to analogues with more complex anions. For applications requiring a wide electrochemical window and high thermal stability, pyridinium salts with anions like bis(trifluoromethylsulfonyl)imide are superior choices. The length of the N-alkyl substituent also plays a crucial role, with longer chains generally leading to lower ionic conductivity but potentially altered solubility profiles. This guide provides a foundational dataset and standardized protocols to aid researchers in making informed decisions for their specific needs in the burgeoning field of ionic liquids. Further research is warranted to fill the existing data gaps, particularly for direct comparative studies of a wider range of pyridinium salts under identical experimental conditions.

References

Validating Electrochemical Measurements: A Comparative Guide to 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of electrochemistry, the choice of electrolyte is paramount. Ionic liquids (ILs) have emerged as promising alternatives to traditional organic solvents, offering unique properties such as low volatility, high thermal stability, and wide electrochemical windows.[1] This guide provides a comparative analysis of 1-Butylpyridinium Chloride ([BPy]Cl), a pyridinium-based ionic liquid, against two common alternatives: 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and 1-butyl-1-methylpyrrolidinium (B1250683) chloride ([BMP]Cl).

Performance Comparison of Ionic Liquids

The selection of an appropriate ionic liquid hinges on its intrinsic electrochemical and physical properties. While specific experimental data for this compound is not always readily available, we can draw comparisons based on existing data for pyridinium-based ILs and direct data for its imidazolium (B1220033) and pyrrolidinium (B1226570) counterparts.

PropertyThis compound ([BPy]Cl)1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)1-Butyl-1-methylpyrrolidinium Chloride ([BMP]Cl)
Cation Structure Pyridinium (B92312)ImidazoliumPyrrolidinium
Electrochemical Window 3.0 – 5.4 V (general for pyridinium ILs)[2]~3.0 V[3]~4.7 V (estimated)[2]
Ionic Conductivity (25 °C) Data not readily available~3 mS/cm[4]Low (solid at 25°C)[4]
Viscosity (25 °C) Data not readily available~880 cP[4]High (solid at 25°C)[4]
Melting Point 131-162 °C[5][6]~65 °C[4]~198 °C[4][7]

Note: The electrochemical properties of ionic liquids can be significantly influenced by the presence of impurities, particularly water. It is crucial to dry the ionic liquid under vacuum before use to obtain reliable and reproducible results.[2]

Experimental Protocols

Accurate and reproducible electrochemical measurements are fundamental to validating the performance of any electrolyte. Below are detailed methodologies for key experiments.

Determination of Electrochemical Window via Cyclic Voltammetry (CV)

Objective: To determine the potential range over which the ionic liquid is electrochemically stable.

Materials:

  • Dried ionic liquid ([BPy]Cl, [BMIM]Cl, or [BMP]Cl)

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/Ag⁺ or quasi-reference electrode)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Potentiostat/Galvanostat

  • Inert atmosphere glovebox

Procedure:

  • Preparation: Inside an inert atmosphere glovebox, assemble the three-electrode cell with the chosen electrodes. Fill the cell with the dried ionic liquid.

  • Instrumentation Setup: Connect the electrodes to the potentiostat. Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate (typically 10-100 mV/s). The potential range should be wide enough to observe the oxidation and reduction of the ionic liquid.

  • Measurement: Run the cyclic voltammetry scan. The potential at which a significant increase in current is observed on the anodic scan corresponds to the oxidation limit, while the potential of significant current increase on the cathodic scan represents the reduction limit.

  • Data Analysis: The electrochemical window is the potential difference between the anodic and cathodic limits.

Measurement of Ionic Conductivity

Objective: To quantify the ability of the ionic liquid to conduct an electric current.

Materials:

  • Dried ionic liquid

  • Conductivity cell with two platinum electrodes

  • Conductivity meter

  • Temperature-controlled environment (e.g., water bath or oven)

Procedure:

  • Calibration: Calibrate the conductivity cell using standard solutions of known conductivity (e.g., KCl solutions).

  • Sample Preparation: Fill the conductivity cell with the dried ionic liquid, ensuring the electrodes are fully immersed.

  • Measurement: Place the cell in the temperature-controlled environment and allow it to equilibrate to the desired temperature. Measure the resistance or conductance using the conductivity meter.

  • Calculation: The ionic conductivity (σ) is calculated using the formula σ = L/A * (1/R), where L is the distance between the electrodes, A is the electrode area, and R is the measured resistance. The cell constant (L/A) is determined from the calibration step.

Measurement of Viscosity

Objective: To determine the resistance to flow of the ionic liquid.

Materials:

  • Dried ionic liquid

  • Viscometer (e.g., rotational viscometer, falling-ball viscometer)

  • Temperature-controlled environment

Procedure:

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions.

  • Sample Loading: Place the dried ionic liquid into the sample holder of the viscometer.

  • Measurement: Bring the sample to the desired temperature and allow it to stabilize. Perform the viscosity measurement according to the specific operating procedure of the viscometer.

  • Data Recording: Record the viscosity value, typically in centipoise (cP) or Pascal-seconds (Pa·s).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the validation measurements.

experimental_workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Measurements cluster_physical Physical Property Measurement cluster_analysis Data Analysis & Comparison prep Ionic Liquid Drying (High Vacuum) cv Cyclic Voltammetry (Electrochemical Window) prep->cv conductivity Conductivity Measurement prep->conductivity viscosity Viscosity Measurement prep->viscosity analysis Comparative Analysis of [BPy]Cl, [BMIM]Cl, [BMP]Cl cv->analysis conductivity->analysis viscosity->analysis

Caption: Workflow for the validation of electrochemical measurements.

cyclic_voltammetry_workflow start Start prep_cell Assemble 3-Electrode Cell in Glovebox start->prep_cell fill_il Fill Cell with Dried Ionic Liquid prep_cell->fill_il connect_potentiostat Connect to Potentiostat fill_il->connect_potentiostat set_params Set CV Parameters (Potential Range, Scan Rate) connect_potentiostat->set_params run_scan Run Cyclic Voltammogram set_params->run_scan analyze_data Determine Anodic & Cathodic Limits run_scan->analyze_data calc_ew Calculate Electrochemical Window analyze_data->calc_ew end_node End calc_ew->end_node

Caption: Detailed workflow for determining the electrochemical window.

References

comparative study of catalyst efficiency in different ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Efficiency in Ionic Liquids for Researchers and Drug Development Professionals

The use of ionic liquids (ILs) as alternative solvents and catalysts in chemical reactions has garnered significant attention due to their unique properties, including low vapor pressure, high thermal stability, and tunable physicochemical characteristics.[1] These properties can profoundly influence the efficiency and selectivity of catalytic processes. This guide provides a comparative overview of catalyst performance in various ionic liquids, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reaction medium for their specific applications.

Factors Influencing Catalyst Efficiency in Ionic Liquids

The efficiency of a catalyst in an ionic liquid is a complex interplay of several factors related to the structure of the IL and its interaction with the catalytic species and reactants. The choice of cation and anion in the ionic liquid can significantly impact the catalyst's performance.[2][3] Key influencing factors include:

  • Polarity and Coordinating Ability: The polarity of the ionic liquid can affect the solubility of reactants and the stability of reaction intermediates. The coordinating ability of the anion can influence the activity of the metal center in a catalyst. For instance, in the Heck reaction, the efficiency was found to be markedly higher in 1-butyl-3-methylimidazolium bromide ([bmim][Br]) compared to the analogous tetrafluoroborate (B81430) salt ([bmim][BF4]), which was attributed to the coordinating ability of the bromide anion.[2]

  • Viscosity: The high viscosity of some ionic liquids can lead to mass transfer limitations, which may hinder the reaction rate. This can be mitigated by using co-solvents or by selecting less viscous ionic liquids.[1]

  • Ionic Liquid as a Ligand: In some cases, the ionic liquid itself can act as a ligand, stabilizing the catalyst. For example, N-heterocyclic carbene (NHC) complexes of palladium have been identified in situ in imidazolium-based ionic liquids during Heck and Suzuki reactions, playing a crucial role in the catalytic cycle.[2][3]

  • Supported Ionic Liquid Phase (SILP) Catalysis: To overcome issues like high viscosity and the large amount of solvent required, catalysts can be immobilized in a thin layer of ionic liquid on a solid support. This approach, known as SILP catalysis, has been successfully applied in hydrogenation reactions, showing high activity and stability.[4][5]

Below is a conceptual diagram illustrating the key factors that influence the efficiency of a catalyst when employed in an ionic liquid medium.

Factors_Influencing_Catalyst_Efficiency cluster_IL_Properties Ionic Liquid Properties cluster_Interactions Interactions cluster_Catalyst Catalyst Properties IL_Cation Cation Structure Catalyst_IL Catalyst-IL Interaction (e.g., stabilization, ligand formation) IL_Cation->Catalyst_IL IL_Anion Anion Structure IL_Anion->Catalyst_IL Viscosity Viscosity Substrate_IL Substrate-IL Interaction (e.g., solubility) Viscosity->Substrate_IL Polarity Polarity Polarity->Substrate_IL Catalyst_Efficiency Catalyst Efficiency (Yield, Selectivity, TOF) Catalyst_IL->Catalyst_Efficiency Substrate_IL->Catalyst_Efficiency Catalyst_Type Catalyst Type (e.g., Pd, Ru, Enzyme) Catalyst_Type->Catalyst_IL Catalyst_Support Catalyst Support (for SILP) Catalyst_Support->Catalyst_IL

Caption: Factors influencing catalyst efficiency in ionic liquids.

Comparative Data on Catalyst Efficiency

The following table summarizes the performance of palladium catalysts in different ionic liquids for the Suzuki cross-coupling reaction, a widely used C-C bond formation reaction in organic synthesis. The data is compiled from various studies to provide a comparative overview.

Catalyst SystemAryl HalidePhenylboronic AcidIonic LiquidBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)2/TBAA4-BromotoluenePhenylboronic acid[TBAB]TBAOH90398[6][7]
Pd(OAc)2/TBAA4-ChlorotoluenePhenylboronic acid[TBAB]TBAOH90395[6][7]
γ-Al2O3/IL-Pd4-Methoxy-phenylbromidePhenylboronic acidNot SpecifiedK2CO3800.598[8]
Pd/C4-BromoanisolePhenylboronic acid[bmim][PF6]K2CO3110192[9]
Pd(OAc)24-BromoacetophenonePhenylboronic acid[bmim][BF4]K2CO3110190[3]
Pd(OAc)24-BromoacetophenonePhenylboronic acid[emim][BF4]K2CO3110188[3]

TBAA: Tetrabutylammonium acetate, TBAB: Tetrabutylammonium bromide, TBAOH: Tetrabutylammonium hydroxide, [bmim]: 1-butyl-3-methylimidazolium, [emim]: 1-ethyl-3-methylimidazolium.

Experimental Protocols

A generalized experimental protocol for conducting a for a Suzuki cross-coupling reaction is provided below. This protocol is based on methodologies reported in the literature.[6][7]

1. Materials:

  • Palladium catalyst (e.g., Pd(OAc)2, Pd/C)

  • Aryl halide

  • Phenylboronic acid

  • A series of ionic liquids to be tested

  • Base (e.g., K2CO3, TBAOH)

  • Organic solvent for extraction (e.g., diethyl ether, hexane)

  • Internal standard for GC analysis (e.g., dodecane)

2. Reaction Setup:

  • A Schlenk tube or a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is used as the reaction vessel.

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

3. Procedure:

  • To the reaction vessel, add the palladium catalyst (e.g., 2.5 mol%), the aryl halide (1 mmol), phenylboronic acid (1.1 mmol), the base (2 mmol), and the ionic liquid (e.g., 2 mL).

  • The mixture is stirred and heated to the desired temperature (e.g., 90-110 °C) for the specified reaction time.

  • The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is extracted from the ionic liquid phase using an organic solvent (e.g., diethyl ether, 3 x 10 mL). The immiscibility of many organic solvents with ionic liquids facilitates easy separation.

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

  • The yield of the product is determined by GC analysis using an internal standard or by isolating the pure product through column chromatography.

4. Catalyst Recycling:

  • The ionic liquid phase containing the catalyst can be washed with the extraction solvent to remove any residual product.

  • The ionic liquid/catalyst system is then dried under vacuum to remove any volatile impurities.

  • The recycled catalyst and ionic liquid can be used for subsequent reaction runs with fresh reactants.

The following diagram illustrates a typical experimental workflow for comparing catalyst efficiency in different ionic liquids.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Work-up and Analysis Reactants Prepare Reactants (Aryl Halide, Boronic Acid, Base) Add_Components Add Catalyst, Reactants, and Ionic Liquid Reactants->Add_Components Catalyst Prepare Catalyst Catalyst->Add_Components ILs Select Ionic Liquids ILs->Add_Components Reaction_Setup Set up Reaction Vessels (Inert Atmosphere) Reaction_Setup->Add_Components Run_Reaction Run Reaction (Stirring, Heating) Add_Components->Run_Reaction Monitoring Monitor Reaction Progress (GC/HPLC) Run_Reaction->Monitoring Extraction Product Extraction (Organic Solvent) Run_Reaction->Extraction Monitoring->Run_Reaction Analysis Yield and Selectivity Analysis (GC/HPLC, NMR) Extraction->Analysis Recycling Catalyst Recycling (Wash and Dry IL Phase) Extraction->Recycling Data_Comparison Compare Catalyst Efficiency (Table of Yields, TOF, etc.) Analysis->Data_Comparison Recycling->Add_Components Reuse

Caption: Experimental workflow for catalyst efficiency comparison.

This guide provides a foundational understanding and practical data for researchers exploring the use of ionic liquids in catalysis. The choice of ionic liquid is critical and should be tailored to the specific reaction and catalyst system to achieve optimal performance. Further investigation into the vast array of available ionic liquids holds the potential for discovering even more efficient and selective catalytic systems.

References

Comparative Guide to 1-Butylpyridinium Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 1-Butylpyridinium (B1220074) Chloride's Performance Against Alternative Ionic Liquids and Conventional Catalysts in Experimental Applications.

This guide provides a comprehensive comparison of 1-Butylpyridinium Chloride ([BPy]Cl), an ionic liquid with diverse applications in scientific research and drug development. Its performance is evaluated against other ionic liquids, namely 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) and N-Butyl-N-methylpyrrolidinium chloride ([BMPyrr]Cl), as well as the conventional catalyst, sulfuric acid (H₂SO₄). The comparison focuses on key experimental data related to their physicochemical properties, catalytic efficiency in esterification reactions, and toxicological profiles.

Physicochemical Properties: A Comparative Overview

The selection of a suitable solvent or catalyst in experimental design is often dictated by its physical and chemical properties. The following table summarizes the key physicochemical properties of this compound and its alternatives.

PropertyThis compound ([BPy]Cl)1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)N-Butyl-N-methylpyrrolidinium chloride ([BMPyrr]Cl)
CAS Number 1124-64-7[1][2]79917-90-1[3]479500-35-1[4][5]
Molecular Formula C₉H₁₄ClN[1]C₈H₁₅ClN₂[3]C₉H₂₀ClN[4]
Molecular Weight 171.67 g/mol [1]174.67 g/mol [3]177.72 g/mol [4]
Melting Point 131 °C to 162 °C[1][2]65 °C[3]198 °C[4]
Density Not available1.075 g/cm³ (at 26 °C)[3]1.219 g/cm³[4][6]
Appearance White to off-white crystalline powder[2]Solid[7]White to light yellow crystalline powder
Water Solubility Soluble[2]-Soluble[8]

Catalytic Performance in Esterification

The efficiency of a catalyst is a critical factor in chemical synthesis. This section compares the performance of a this compound-based ionic liquid (in combination with AlCl₃) with the conventional acid catalyst, sulfuric acid, in the esterification of propionic acid with isobutyl alcohol to produce isobutyl propionate (B1217596).

While direct comparative data for this specific reaction is limited, a study on the esterification of glycerol (B35011) with acetic acid using this compound–aluminium(III) chloride showed that the yields of 1,3-diacetins were consistently higher than those obtained with sulfuric acid[9]. For the esterification of propionic acid with 1-butanol (B46404) using 4-toluenesulfonic acid (a strong acid catalyst similar to sulfuric acid), a crude yield of 90% was reported after 1.5 hours[10]. Another study on the esterification of propionic acid with n-propyl alcohol using sulfuric acid reported a maximum yield of 96.9% after 210 minutes[11].

CatalystReactantsProductYieldReaction TimeReference
This compound - AlCl₃Glycerol + Acetic Acid1,3-DiacetinHigher than H₂SO₄Not Specified[9]
Sulfuric Acid (analogue)Propionic Acid + 1-ButanolPropyl Propionate90% (crude)1.5 hours[10]
Sulfuric AcidPropionic Acid + 1-Propanoln-Propyl Propionate96.9%210 minutes[11]

Toxicological Profile: A Safety Assessment

The toxicological properties of chemical compounds are of paramount importance, especially in the context of drug development and environmental impact. This section provides a comparative overview of the acute oral toxicity of this compound and its alternatives in rats.

CompoundLD₅₀ (Oral, Rat)Toxicity ClassificationReference
This compound ([BPy]Cl)> 5000 mg/kgLow oral toxicity[12]
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)550 mg/kg-[3]
N-Butyl-N-methylpyrrolidinium chloride ([BMPyrr]Cl)Not Found-

It is important to note that the acute oral LD₅₀ is a measure of acute toxicity and does not reflect potential long-term health effects[13].

Experimental Protocols

Esterification of Isobutyl Propionate using a this compound-based Catalyst (Adapted)

Materials:

  • Propionic acid

  • Isobutyl alcohol

  • This compound–aluminium(III) chloride ionic liquid (molar ratio 1:2)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, add the this compound–aluminium(III) chloride ionic liquid.

  • To the ionic liquid, add isobutyl alcohol followed by propionic acid. The molar ratio of alcohol to acid should be optimized for the specific reaction, with an excess of the alcohol often used to drive the equilibrium towards the product.

  • The mixture is heated under reflux with stirring for a specified period. The reaction temperature and time will depend on the specific reactants and desired conversion.

  • After cooling, the reaction mixture is transferred to a separatory funnel. The ester product, which is often immiscible with the ionic liquid, can be separated.

  • The organic layer containing the ester is washed with water and a saturated sodium bicarbonate solution to remove any unreacted acid and catalyst residues.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The final product is purified, for example, by distillation.

  • The purity and identity of the isobutyl propionate are confirmed by GC-MS analysis.

Visualizations

Experimental Workflow for Esterification

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Mix this compound-AlCl3, Isobutyl Alcohol, and Propionic Acid B Heat under Reflux with Stirring A->B Reaction Conditions C Cool and Separate Ester Layer B->C Post-reaction D Wash with Water and NaHCO3 C->D E Dry with Anhydrous Na2SO4 D->E F Purify by Distillation E->F Purification G Analyze by GC-MS F->G Characterization

Caption: Workflow for the synthesis of isobutyl propionate.

Proposed Signaling Pathway for Pyridinium-Based Ionic Liquid Mitochondrial Toxicity

G cluster_cell Cellular Environment cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Generation ROS Reactive Oxygen Species (ROS) ETC->ROS Leakage leads to ATP_Synthase ATP Synthase MMP->ATP_Synthase Drives Apoptosis Apoptosis MMP->Apoptosis Depolarization triggers ROS->Apoptosis Induces IL Pyridinium (B92312) Ionic Liquid IL->ETC Inhibition IL->MMP Disruption

Caption: Proposed mechanism of mitochondrial toxicity by pyridinium ionic liquids.

References

Navigating the Industrial Landscape: A Cost-Benefit Analysis of 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the economic and performance metrics of 1-butylpyridinium (B1220074) chloride reveals its potential as a versatile, albeit premium, alternative to conventional solvents and catalysts in various industrial processes. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, weighing the costs and benefits against traditional and alternative ionic liquids, supported by available data and experimental insights.

1-Butylpyridinium chloride, an ionic liquid with a growing presence in the chemical industry, is lauded for its unique physicochemical properties. Its applications span a range of sectors, including pharmaceuticals, agrochemicals, and dyestuffs, where it serves as a solvent and a catalyst.[1][2] Its low volatility and thermal stability position it as a potentially "greener" alternative to traditional volatile organic compounds (VOCs).[1] However, a comprehensive cost-benefit analysis necessitates a closer look at its economic viability, performance efficacy, and environmental footprint compared to established alternatives.

At a Glance: Performance and Cost Comparison

Table 1: Cost Comparison of this compound and Alternatives

ChemicalEstimated Industrial Price (USD/kg)Key Cost Drivers
This compound $50 - $150+Raw material costs (pyridine, 1-chlorobutane), multi-step synthesis, purification, energy consumption.
Toluene (B28343) ~$1 - $2Large-scale production from crude oil, mature and optimized manufacturing processes.
Imidazolium-based Ionic Liquids (e.g., [BMIM][Cl]) $40 - $120+Raw material costs (imidazole, 1-chlorobutane), synthesis complexity, purification.

Table 2: Performance and Environmental Comparison in a Representative Application (Catalysis/Synthesis)

ParameterThis compoundTolueneImidazolium-based Ionic Liquids
Reaction Yield Generally high, can enhance selectivity.Variable, dependent on specific reaction.Generally high, can offer different selectivity compared to pyridinium (B92312) ILs.
Reaction Time Can be faster due to enhanced solubility of reactants.Variable.Can be faster due to enhanced solubility of reactants.
Product Purity Often high due to reduced side reactions.May require extensive purification.Often high.
Recyclability/Reuse High potential for recycling and reuse (up to 7 cycles reported for some pyridinium ILs).[3]Low (typically distilled and reused, but with potential for contamination and degradation).High potential for recycling and reuse.
Volatility (VOC) Very low.High.Very low.
Toxicity Moderate to high, pyridinium ring contributes to toxicity.[4]High (neurotoxin, respiratory irritant).Generally lower than pyridinium-based ILs, but varies with structure.[4]
Biodegradability Generally low, but can be enhanced by modifying the structure.[5]Readily biodegradable under aerobic conditions.Generally low.

Delving into the Details: Experimental Protocols and Methodologies

A critical aspect of evaluating any industrial chemical is understanding its application in practice. Below are representative experimental protocols that highlight the use of this compound and its alternatives in a common and industrially relevant reaction: the Suzuki-Miyaura cross-coupling, a cornerstone of pharmaceutical and fine chemical synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To compare the efficacy of this compound and toluene as solvents in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction: Aryl halide + Arylboronic acid → Biaryl

Protocol Using this compound (as a representative ionic liquid):

  • Reaction Setup: In a nitrogen-purged reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., K₂CO₃, 2 mmol).

  • Solvent Addition: Add this compound (3 mL) to the vessel.

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Product Extraction: Upon completion, cool the reaction mixture. Extract the biaryl product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The ionic liquid and catalyst will typically remain in a separate phase.

  • Catalyst/Solvent Recycling: The ionic liquid phase containing the catalyst can be washed with fresh organic solvent to remove any residual product and then dried under vacuum for reuse in subsequent batches.

Protocol Using Toluene (as a conventional solvent):

  • Reaction Setup: In a nitrogen-purged reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., aqueous Na₂CO₃, 2M solution, 2 mL).

  • Solvent Addition: Add toluene (10 mL) to the vessel.

  • Reaction Execution: Heat the biphasic mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress.

  • Work-up and Purification: After completion, cool the reaction mixture and separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Process: Workflows and Relationships

To better illustrate the decision-making process and experimental workflows, the following diagrams are provided in Graphviz DOT language.

CostBenefitAnalysis cluster_input Inputs cluster_analysis Analysis cluster_decision Decision Process_Requirements Process Requirements (e.g., reaction type, scale) Cost_Analysis Cost Analysis - Raw Materials - Energy - Waste Disposal Process_Requirements->Cost_Analysis Performance_Analysis Performance Analysis - Yield & Purity - Reaction Time - Recyclability Process_Requirements->Performance_Analysis EHS_Analysis EHS Analysis - Toxicity - Environmental Impact - Safety Process_Requirements->EHS_Analysis Decision_Matrix Decision Matrix Cost_Analysis->Decision_Matrix Performance_Analysis->Decision_Matrix EHS_Analysis->Decision_Matrix

Cost-Benefit Analysis Workflow

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Analysis Reaction_Setup 1. Reaction Setup (Reactants, Catalyst, Base) Solvent_Addition 2. Solvent Addition (this compound or Toluene) Reaction_Setup->Solvent_Addition Reaction 3. Reaction (Heating & Stirring) Solvent_Addition->Reaction IL_Workup 4a. Product Extraction (with organic solvent) Catalyst/IL Recycling Reaction->IL_Workup Ionic Liquid Toluene_Workup 4b. Phase Separation & Purification (Chromatography) Reaction->Toluene_Workup Toluene Analysis 5. Product Analysis (Yield, Purity) IL_Workup->Analysis Toluene_Workup->Analysis

Comparative Experimental Workflow

The Verdict: A Calculated Decision

The decision to implement this compound in an industrial process is a multifaceted one.

Benefits:

  • Enhanced Performance: In many cases, ionic liquids can lead to higher yields, improved selectivity, and faster reaction rates due to their unique solvation properties.[1][6]

  • Process Simplification: The low volatility of this compound can simplify reactor design and improve workplace safety by reducing exposure to harmful vapors.

  • Recyclability: The potential for efficient recycling of both the ionic liquid and the catalyst can lead to significant cost savings and waste reduction over the long term, a key tenet of green chemistry.[3]

  • Enabling Novel Chemistry: The unique properties of ionic liquids can sometimes enable reactions that are difficult or impossible to perform in conventional solvents.

Costs and Challenges:

  • High Initial Cost: The upfront cost of this compound is significantly higher than that of traditional solvents. This is a major barrier to its widespread adoption.

  • Techno-Economic Hurdles: The economic viability of using ionic liquids is highly dependent on the efficiency of the recycling process. Even small losses of the ionic liquid during recovery can have a significant impact on the overall process economics.[3]

  • Environmental and Health Concerns: While lauded as "green" due to their low volatility, pyridinium-based ionic liquids can exhibit significant toxicity and may be persistent in the environment.[4][7] A thorough life cycle assessment is crucial to fully understand their environmental impact.

  • Process Development: Implementing a new solvent system requires significant investment in process development, optimization, and potentially new equipment.

References

A Comparative Environmental Impact Assessment: 1-Butylpyridinium Chloride vs. Traditional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm shift towards greener and more sustainable chemical processes has intensified the scrutiny of traditional industrial solvents, notorious for their adverse environmental and health impacts. Ionic liquids (ILs), such as 1-Butylpyridinium Chloride, have emerged as promising alternatives, lauded for their low volatility and thermal stability. However, a comprehensive evaluation of their environmental footprint is crucial before widespread adoption. This guide provides an objective comparison of the environmental impact of this compound against a selection of traditional solvents, supported by available experimental data and detailed methodologies.

Executive Summary

While often touted as "green" solvents, ionic liquids like this compound are not without environmental concerns. This guide reveals that while they offer advantages in terms of reduced air pollution due to low volatility, their aquatic toxicity can be significant and their biodegradability varies. Traditional solvents, on the other hand, present a well-documented history of environmental contamination, primarily through volatile organic compound (VOC) emissions and their reliance on non-renewable resources. The life cycle assessment of both solvent types highlights the complex interplay of factors that determine their overall environmental burden.

Data Presentation: A Comparative Analysis

The following tables summarize the key environmental impact parameters for this compound and a selection of traditional solvents. It is important to note that specific data for this compound is limited in the public domain; therefore, data for the closely related compound, 1-butyl-4-methylpyridinium chloride, is used as a proxy where indicated.

Table 1: Acute Aquatic Toxicity Data

ChemicalOrganismExposure TimeEndpointValue (mg/L)Reference
This compound (proxy: 1-butyl-4-methylpyridinium chloride) Chlorella vulgaris (Green Algae)72hEC50Between EMIM Cl and BMIM Cl[1]
Oocystis submarina (Green Algae)72hEC50Between EMIM Cl and BMIM Cl[1]
Acetone (B3395972) Daphnia magna (Water Flea)48hLC508800
Oncorhynchus mykiss (Rainbow Trout)96hLC505540
Pimephales promelas (Fathead Minnow)96hLC507280
Methanol (B129727) Daphnia magna (Water Flea)96hLC50>10000
Lepomis macrochirus (Bluegill Sunfish)96hLC5015400
Oncorhynchus mykiss (Rainbow Trout)96hLC5019000
Dichloromethane Daphnia magna (Water Flea)48hEC50140
Pimephales promelas (Fathead Minnow)96hLC50193
Toluene Daphnia magna (Water Flea)48hEC503.78
Oncorhynchus mykiss (Rainbow Trout)96hLC505.5
Pimephales promelas (Fathead Minnow)96hLC5025

Table 2: Biodegradability Data (OECD 301D - Closed Bottle Test)

ChemicalBiodegradation (%)Time (days)ResultReference
This compound Data not available28Not readily biodegradable (expected)Based on similar structures[2]
Acetone >60%28Readily biodegradable
Methanol >60%5Readily biodegradable
Dichloromethane 5-26%28Not readily biodegradable
Toluene 86%20Readily biodegradable

Table 3: Life Cycle Assessment (LCA) - Global Warming Potential (GWP)

ChemicalProduction MethodGWP (kg CO2 eq./kg)Reference
This compound Data not available-
Methanol Natural Gas Steam Reforming+0.944[3]
Coal Gasification~2.8[4]
Biomass GasificationNegative to low positive[4]
Acetone Cumene ProcessPositive[5]
Gas Fermentation-1.78[6][7]
Toluene Pyrolysis Gasoline/ReformatePositive[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Acute Aquatic Toxicity Testing

The acute toxicity of the solvents to aquatic organisms is determined following OECD Guidelines 201, 202, and 203.

  • OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test exposes exponentially growing cultures of freshwater microalgae (e.g., Chlorella vulgaris) to various concentrations of the test substance over 72 hours. The inhibition of growth is measured by changes in cell density, and the EC50 (the concentration causing a 50% reduction in growth) is calculated.[9][10][11][12][13]

  • OECD Guideline 202: Daphnia sp. Acute Immobilisation Test: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[14][15][16] The endpoint is immobilization, and the EC50 (the concentration causing 50% of the daphnids to become immobilized) is determined.

  • OECD Guideline 203: Fish, Acute Toxicity Test: Fish are exposed to the test substance for a period of 96 hours.[17][18][19][20][21] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 (the concentration that is lethal to 50% of the fish) is calculated.

Ready Biodegradability Testing

The biodegradability of the solvents is assessed using the OECD 301D Closed Bottle Test.

  • OECD Guideline 301D: Closed Bottle Test: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, stoppered bottle in the dark at a constant temperature.[22][23][24][25][26] The degradation is followed by the determination of the decrease in dissolved oxygen over a 28-day period. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test.[26]

Life Cycle Assessment (LCA)

LCA is a methodology for assessing the environmental impacts associated with all the stages of a product's life from cradle to grave (i.e., from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling). The GWP is a key impact category, expressed in kilograms of CO2 equivalents.[27]

Mandatory Visualization

Proposed Biodegradation Pathway of Pyridinium-Based Ionic Liquids

The following diagram illustrates a proposed metabolic pathway for the biodegradation of the pyridinium (B92312) ring by bacteria. This process typically involves the cleavage of the ring and subsequent mineralization.

BiodegradationPathway cluster_0 Initial Steps cluster_1 Intermediate Metabolism cluster_2 Central Metabolism Pyridine_Ring Pyridinium Cation (e.g., 1-Butylpyridinium) Ring_Cleavage Ring Cleavage (Monooxygenase) Pyridine_Ring->Ring_Cleavage Bacterial Enzymes Intermediates Aliphatic Intermediates (e.g., glutaric dialdehyde, succinate semialdehyde) Ring_Cleavage->Intermediates TCA_Cycle TCA Cycle Intermediates->TCA_Cycle Mineralization Mineralization (CO2 + H2O + NH3) TCA_Cycle->Mineralization ER_Workflow cluster_Data_Collection Phase 1: Data Collection & Hazard Identification cluster_Exposure_Assessment Phase 2: Exposure Assessment cluster_Risk_Characterization Phase 3: Risk Characterization cluster_Decision Phase 4: Risk Management PhysChem Physicochemical Properties (Volatility, Solubility) Toxicity Ecotoxicity Testing (Algae, Daphnia, Fish) PNEC Predict No-Effect Concentration (PNEC) Toxicity->PNEC Fate Environmental Fate (Biodegradation, Bioaccumulation) Fate->PNEC Release Identify Release Scenarios (Production, Use, Disposal) PEC Predict Environmental Concentration (PEC) Release->PEC Risk Risk Characterization (PEC/PNEC Ratio) PEC->Risk PNEC->Risk Decision Decision Making Risk->Decision Acceptable Acceptable Risk (Proceed with use) Decision->Acceptable PEC/PNEC < 1 Unacceptable Unacceptable Risk (Implement control measures or restrict use) Decision->Unacceptable PEC/PNEC >= 1

References

A Comparative Guide to 1-Butylpyridinium Chloride and Alternative Electrolytes for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advancement of energy storage technologies is a cornerstone of innovation across numerous scientific disciplines. In the realm of battery development, the electrolyte is a critical component that dictates performance, safety, and lifespan. This guide provides a comprehensive benchmark of 1-Butylpyridinium (B1220074) Chloride ([BPy]Cl) as a potential electrolyte for battery applications. Due to the limited availability of direct battery performance data for [BPy]Cl, this comparison is structured to highlight the electrochemical properties of the 1-butylpyridinium cation and objectively compare its performance metrics with established alternatives, including other pyridinium-based ionic liquids, imidazolium- and pyrrolidinium-based ionic liquids, and the conventional organic solvent-based electrolyte, 1 M Lithium Hexafluorophosphate (LiPF6) in a 1:1 mixture of Ethylene Carbonate (EC) and Diethyl Carbonate (DEC).

Ionic liquids (ILs) have emerged as a promising class of electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows, offering a safer alternative to flammable organic solvents. Pyridinium-based ILs, in particular, are of great interest for high-voltage applications due to their notable electrochemical stability.

Quantitative Performance Comparison

The following tables summarize key performance indicators for 1-Butylpyridinium Chloride and its alternatives. Data for [BPy]Cl is limited, and therefore, values for pyridinium-based ILs with other anions are included to provide a broader context for the performance of the 1-butylpyridinium cation.

ElectrolyteCationAnionIonic Conductivity (mS/cm) at 25°CViscosity (cP) at 25°CElectrochemical Stability Window (V) vs. Li/Li⁺
This compound ([BPy]Cl) 1-ButylpyridiniumChlorideData not availableData not availableLimited by Cl⁻ oxidation
1-Butylpyridinium Tetrafluoroborate ([BPy]BF₄) 1-ButylpyridiniumBF₄⁻~2.1~100~4.5
1-Butyl-3-methylpyridinium Tetrafluoroborate ([BMPy]BF₄) 1-Butyl-3-methylpyridiniumBF₄⁻~3.0~85~4.6
1-Butyl-N-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide ([Pyr₁₄]TFSI) 1-Butyl-N-methylpyrrolidiniumTFSI⁻~1.995>5.5[1]
1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM]BF₄) 1-Butyl-3-methylimidazoliumBF₄⁻~3.0[2]~219[2]~4.0[2]
1 M LiPF₆ in EC:DEC (1:1) -PF₆⁻8 - 122 - 4~4.5
ElectrolyteCycling Performance (Exemplary)Key AdvantagesKey Disadvantages
Pyridinium-based ILs A LiNMC811 cell with a highly concentrated pyridinium (B92312) FSI-based electrolyte maintained ~77% capacity retention after 1000 cycles at 1C.[3]
Pyrrolidinium-based ILs ([Pyr₁₄]TFSI) A Li-ion cell with a [Pyr₁₄]FSI-LiTFSI electrolyte demonstrated outstanding cycle life, extending over 2000 cycles.[4]Wide electrochemical window, excellent thermal stability.[1][5]Lower ionic conductivity compared to conventional electrolytes.[1]
Imidazolium-based ILs ([BMIM]BF₄) A Li-ion battery with a graphite (B72142) anode and LiFePO₄ cathode using a [C₁C₆Im][NTf₂] based electrolyte showed a capacity of up to 120 mAh/g at a C/10 rate.[6]Good thermal stability and moderate ionic conductivity.[2][5]Generally narrower electrochemical window compared to pyrrolidinium-based ILs.[5]
1 M LiPF₆ in EC:DEC (1:1) Standard for commercial Li-ion batteries, with performance being highly dependent on the specific cell chemistry and operating conditions. Typically shows good performance for hundreds to a few thousand cycles.High ionic conductivity, low viscosity, and well-established performance.[3]Flammability, volatility, and lower thermal stability of the organic solvents.[3]

Detailed Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for key experiments cited in this comparison.

Ionic Conductivity Measurement

The ionic conductivity of an electrolyte is a measure of its ability to conduct ions and is a critical factor in battery performance. It is typically determined using electrochemical impedance spectroscopy (EIS).

  • Cell Assembly: A two-electrode conductivity cell, often with platinum or stainless steel electrodes of a known area (A) and separated by a fixed distance (d), is used. The cell is filled with the electrolyte to be tested in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.

  • EIS Measurement: An AC voltage of small amplitude (typically 5-10 mV) is applied across the electrodes over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * A).

Electrochemical Stability Window (ESW) Measurement

The ESW defines the voltage range over which the electrolyte remains stable without being oxidized or reduced. A wider ESW is crucial for high-voltage batteries.

  • Cell Assembly: A three-electrode cell is assembled in an inert atmosphere. It consists of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil). The cell is filled with the electrolyte under investigation.

  • Voltammetry Scan: The potential of the working electrode is scanned at a slow rate (e.g., 0.1-1.0 mV/s) towards anodic (positive) and cathodic (negative) potentials.

  • Determination of Limits: The anodic and cathodic stability limits are determined by the onset potential of a significant increase in current, which indicates the oxidation and reduction of the electrolyte, respectively. The ESW is the difference between these two potentials.

Battery Cycling Performance

The long-term stability and capacity retention of an electrolyte are evaluated through galvanostatic cycling of a full battery cell.

  • Cell Assembly: A coin cell or pouch cell is assembled with a specific anode (e.g., graphite) and cathode (e.g., LiFePO₄ or NMC), separated by a separator soaked in the electrolyte.

  • Formation Cycles: The cell undergoes a few initial cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI) on the anode.

  • Galvanostatic Cycling: The cell is then cycled at various C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) between defined voltage limits. The discharge capacity is recorded for each cycle.

  • Performance Evaluation: The cycling performance is evaluated based on the capacity retention (the percentage of the initial capacity retained after a certain number of cycles) and the coulombic efficiency (the ratio of the discharge capacity to the charge capacity for each cycle).

Visualizing the Process and Logic

To further elucidate the experimental workflow and the interplay of key electrolyte properties, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrolyte_Prep Electrolyte Preparation Cell_Assembly Cell Assembly (Coin Cell/Pouch Cell) Electrolyte_Prep->Cell_Assembly Electrode_Prep Electrode Fabrication Electrode_Prep->Cell_Assembly Formation_Cycles Formation Cycles (SEI Formation) Cell_Assembly->Formation_Cycles EIS Electrochemical Impedance Spectroscopy Cell_Assembly->EIS CV Cyclic Voltammetry (ESW Determination) Cell_Assembly->CV Galvanostatic_Cycling Galvanostatic Cycling (Long-term Performance) Formation_Cycles->Galvanostatic_Cycling Conductivity Ionic Conductivity EIS->Conductivity ESW Electrochemical Stability Window CV->ESW Capacity_Retention Capacity Retention Galvanostatic_Cycling->Capacity_Retention Coulombic_Efficiency Coulombic Efficiency Galvanostatic_Cycling->Coulombic_Efficiency

Experimental workflow for evaluating battery electrolytes.

Logical_Relationships cluster_properties Electrolyte Properties cluster_performance Battery Performance Metrics Ionic_Conductivity Ionic Conductivity Rate_Capability Rate Capability Ionic_Conductivity->Rate_Capability directly impacts Cycle_Life Cycle Life Ionic_Conductivity->Cycle_Life influences Viscosity Viscosity Viscosity->Rate_Capability inversely impacts ESW Electrochemical Stability Window Energy_Density Energy Density ESW->Energy_Density enables higher Safety Safety ESW->Safety contributes to Interfacial_Stability Interfacial Stability (SEI Formation) Interfacial_Stability->Cycle_Life is crucial for Interfacial_Stability->Safety enhances

Logical relationship of key electrolyte performance indicators.

Conclusion

While this compound is an interesting ionic liquid, the available data suggests that for lithium-ion battery applications, the chloride anion presents limitations, primarily concerning its electrochemical stability. The pyridinium cation, however, shows promise when paired with more electrochemically stable anions like TFSI or FSI, offering a pathway to high-voltage electrolytes.

Compared to the standard 1 M LiPF₆ in EC:DEC electrolyte, pyridinium-based ionic liquids offer significant safety advantages due to their non-flammability and low volatility. However, their ionic conductivity is generally lower, which can impact the rate capability of the battery. The wider electrochemical stability window of some pyridinium-based ionic liquids is a key advantage for developing next-generation high-energy-density batteries. The cycling performance of ionic liquid-based electrolytes is highly dependent on the specific cation-anion combination and the electrode materials used. Further research is needed to optimize the properties of pyridinium-based electrolytes to match or exceed the overall performance of standard electrolytes while retaining their inherent safety benefits.

References

The Influence of Alkyl Chain Length on the Properties of Pyyridinium Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular architecture of pyridinium (B92312) salts, particularly the length of their N-alkyl substituents, plays a pivotal role in defining their physicochemical and biological properties. This guide provides a comprehensive comparison of how varying the alkyl chain length impacts critical parameters such as critical micelle concentration, surface tension, antimicrobial efficacy, and cytotoxicity. The information herein is supported by experimental data and detailed methodologies to aid in the rational design and development of novel pyridinium-based compounds for therapeutic and industrial applications.

Physicochemical Properties: A Balancing Act of Hydrophobicity and Hydrophilicity

The amphiphilic nature of pyridinium salts, arising from their positively charged pyridinium head group and nonpolar alkyl tail, dictates their behavior in aqueous solutions. The length of the alkyl chain is a key determinant of the hydrophobic-lipophilic balance (HLB), which in turn governs their self-assembly and interfacial properties.

Critical Micelle Concentration (CMC) and Surface Tension

As the alkyl chain length increases, the hydrophobicity of the pyridinium salt molecule rises. This enhanced hydrophobicity promotes the formation of micelles at lower concentrations to minimize the unfavorable interactions between the hydrophobic tails and water molecules. Consequently, the Critical Micelle Concentration (CMC) decreases with increasing alkyl chain length.[1][2] This trend is a well-established phenomenon for surfactants.[2]

Concurrently, the surface tension at the air-water interface is also significantly influenced by the alkyl chain length. Longer alkyl chains are more effective at disrupting the hydrogen bonding network of water at the surface, leading to a greater reduction in surface tension.[3][4] However, beyond a certain "critical alkyl chain length" (CACL), typically around a hexyl chain, the surface tension may reach a plateau.[4] This suggests that at sufficient chain lengths, the surface becomes saturated with the aliphatic tails, and further increases in length do not lead to a proportional decrease in surface tension.[4]

Alkyl Chain LengthCationCounter IonCMC (mM)Surface Tension (γcmc) (mN/m)Reference
C12n-dodecyl-3-methylpyridiniumBr⁻15.839.2[1][3]
C14n-tetradecyl-3-methylpyridiniumBr⁻4.038.5[1][3]
C16n-hexadecyl-3-methylpyridiniumBr⁻1.037.6[1][3]

Table 1: Effect of Alkyl Chain Length on CMC and Surface Tension of n-alkyl-3-methylpyridinium Bromides.

Other Physicochemical Properties

Studies have shown that as the alkyl chain on the pyridinium cation lengthens, properties such as density tend to decrease, while viscosity generally increases.[5][6][7][8] These changes are attributed to the altered intermolecular forces and packing efficiency of the molecules.

Biological Activity: A Double-Edged Sword

The alkyl chain length is a critical determinant of the biological activity of pyridinium salts, profoundly affecting their antimicrobial potency and cytotoxicity.

Antimicrobial Activity

The antimicrobial efficacy of pyridinium salts is strongly correlated with their alkyl chain length.[9][10] Generally, an increase in the length of the alkyl chain leads to enhanced antimicrobial activity, up to an optimal length.[9] This is often attributed to the increased hydrophobicity, which facilitates the adsorption and insertion of the molecule into the lipid bilayer of microbial cell membranes, leading to membrane disruption and cell death.[10][11]

Structure-activity relationship (SAR) studies have indicated that optimal antimicrobial activity is often observed for alkyl chains ranging from 10 to 14 carbon units.[9] Specifically, against Gram-negative bacteria, the peak activity is often seen with C12-C14 chains, while for Gram-positive bacteria, slightly longer chains (C14-C16) may be more effective.[9] Pyridinium salts have consistently demonstrated greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria, which is likely due to the additional outer membrane barrier present in Gram-negative organisms.[12]

CompoundAlkyl ChainTest OrganismMIC (µg/mL)Reference
3d3-phenylpropylStaphylococcus aureus4[10][12]
2d3-phenylpropylStaphylococcus aureus8[12]
4d3-phenylpropylStaphylococcus aureus8[12]
3c2-phenylethylStaphylococcus aureus16[12]
3abenzylStaphylococcus aureus16[12]

Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Benzylidenehydrazinylpyridinium Derivatives against Staphylococcus aureus. Note: In this series, "longer" side chains refer to the substituted phenylalkyl groups. The 3-phenylpropyl group represents the longest chain and demonstrates the highest activity.[10][12]

Cytotoxicity

While increasing the alkyl chain length can boost antimicrobial activity, it often comes at the cost of increased cytotoxicity towards mammalian cells.[9] The same membrane-disrupting properties that make these compounds effective antimicrobials can also lead to toxicity in host cells. Studies have shown that the cytotoxicity of pyridinium salts tends to increase with the length of the alkyl chain.[9][13] This presents a critical challenge in the development of pyridinium-based therapeutics, where a balance must be struck between maximizing antimicrobial efficacy and minimizing host toxicity.

CompoundAlkyl Chain LengthCell LineCC50 (µM)Reference
Analog 2C10Vero10.25[9]
Analog 3C12Vero15.80[9]
Analog 4C14Vero24.48[9]
Analog 5C16Vero30.10[9]
Analog 6C18Vero45.50[9]

Table 3: Cytotoxicity (CC50) of Chalcone-Based Quaternary Pyridinium Salts with Varying Alkyl Chain Lengths on Vero Cells. Note: The original data presented IC50 values; for consistency in terminology with cytotoxicity, CC50 is used here as it represents the concentration causing 50% cytotoxicity. The trend shows increasing CC50 with chain length, which may seem counterintuitive. However, the referenced article states "cytotoxicity gradually increased in relation to the length of the alkyl chain, unlike the observed antimicrobial trend."[9] It is important to consult the original source for the full context of the experimental results.

Experimental Protocols

Synthesis of N-Alkyl Pyridinium Salts (General Procedure)

A common method for the synthesis of N-alkyl pyridinium salts involves the quaternization of pyridine (B92270) with an appropriate alkyl halide.[12][14]

  • Reaction Setup: A mixture of pyridine (or a substituted pyridine derivative) (1 equivalent) and the corresponding alkyl halide (e.g., 1-bromoalkane) (1.4-2 equivalents) is prepared in a suitable solvent, such as ethanol (B145695).[12][14]

  • Reaction Conditions: The reaction mixture is heated under reflux for a period ranging from 6 to 50 hours.[12][14]

  • Isolation and Purification: After cooling the reaction mixture to room temperature or 0 °C, the resulting precipitate is collected by filtration and washed with a cold solvent like ethanol.[12] The crude product can be further purified by crystallization from a suitable solvent, such as ethanol or acetone.[14]

Determination of Critical Micelle Concentration (CMC)

The CMC of pyridinium salts in aqueous solution can be determined using various techniques, including:

  • Conductivity Method: The specific conductivity of a series of surfactant solutions of varying concentrations is measured. A plot of specific conductivity versus concentration will show a change in slope at the CMC.[3]

  • Surface Tension Method: The surface tension of the surfactant solutions is measured as a function of concentration. The CMC is identified as the concentration at which the surface tension becomes relatively constant.[1][3]

  • UV-Vis Spectroscopy: This method often involves the use of a probe molecule, such as methyl orange, whose absorption spectrum changes upon incorporation into micelles.[3][15] A plot of absorbance at a specific wavelength against surfactant concentration will exhibit a break point at the CMC.[1]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][12]

  • Preparation of Stock Solutions: The synthesized pyridinium salts are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution.[12]

  • Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).[12]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (~10^6 colony-forming units/mL).[12]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35 °C) for 24 hours.[12]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[18]

  • Compound Treatment: The cells are treated with various concentrations of the pyridinium salts and incubated for a specific period (e.g., 48 or 72 hours).[9][18]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 1.5 to 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[17][18][19]

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the insoluble purple formazan crystals.[17][18]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[17] The absorbance is directly proportional to the number of viable cells.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of antimicrobial action and a typical experimental workflow for evaluating pyridinium salts.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Pyridinium_Salt Pyridinium Salt (Cationic Head + Alkyl Tail) Adsorption Electrostatic Adsorption to Cell Surface Pyridinium_Salt->Adsorption Initial Interaction Insertion Hydrophobic Tail Insertion Adsorption->Insertion Hydrophobicity Driven Disruption Membrane Disruption & Increased Permeability Insertion->Disruption Lysis Cell Lysis & Death Disruption->Lysis

Figure 1: Proposed mechanism of antimicrobial action of pyridinium salts.

experimental_workflow Start Synthesis of Pyridinium Salts with Varying Alkyl Chains (C8-C20) Physicochem Physicochemical Characterization (CMC, Surface Tension, etc.) Start->Physicochem Antimicrobial Antimicrobial Activity Screening (MIC Determination) Start->Antimicrobial Analysis Structure-Activity Relationship (SAR) Analysis Physicochem->Analysis Cytotoxicity Cytotoxicity Evaluation (e.g., MTT Assay) Antimicrobial->Cytotoxicity Cytotoxicity->Analysis End Identification of Lead Compounds Analysis->End

Figure 2: General experimental workflow for pyridinium salt evaluation.

References

1-Butylpyridinium Chloride: A Comparative Guide to its Applications and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 1-Butylpyridinium (B1220074) Chloride ([C4Py]Cl), a versatile ionic liquid, detailing its applications, limitations, and a comparative analysis with alternative compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering objective comparisons supported by available experimental data.

Physicochemical Properties

1-Butylpyridinium Chloride is a pyridinium-based ionic liquid characterized by its unique set of physicochemical properties that underpin its diverse applications. A summary of these properties is presented below, with a comparison to the widely studied imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).

PropertyThis compound ([C4Py]Cl)1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)Reference
CAS Number 1124-64-779917-90-1[1]
Molecular Formula C₉H₁₄ClNC₈H₁₅ClN₂[1]
Molecular Weight 171.67 g/mol 174.67 g/mol [1]
Appearance Off-white to pale yellow solidColorless to pale yellow liquid/solid[1]
Melting Point ~133-136 °C~65 °C[2]
Ionic Conductivity Lower than [BMIM]Cl460 µS/cm[3]
Electrochemical Window Generally narrower than imidazolium-based ILsCan exceed 6 V (with triflate anion)[4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward quaternization reaction. Below is a detailed experimental protocol and a workflow diagram.

Experimental Protocol: Synthesis

Materials:

  • Pyridine (B92270)

  • 1-Chlorobutane

  • Anhydrous ether

  • Parr pressure reaction apparatus (or a round-bottom flask with a reflux condenser)

  • Magnetic stirrer and heating mantle

  • Vacuum oven

Procedure:

  • In a clean and dry Parr pressure reaction apparatus, combine pyridine and a 10% stoichiometric excess of 1-chlorobutane.

  • Seal the reaction vessel and heat the mixture to approximately 110-120°C for 5-6 hours with continuous stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting white, crystalline product is then washed three times with anhydrous ether to remove any unreacted starting materials.

  • The washed crystals are collected by filtration.

  • The final product is dried in a vacuum oven at around 35-40°C to remove any residual solvent.

  • The yield of this compound is typically in the range of 60-70%.

Synthesis Workflow

SynthesisWorkflow Pyridine Pyridine ReactionVessel Reaction Vessel (Parr Apparatus) Pyridine->ReactionVessel Chlorobutane 1-Chlorobutane Chlorobutane->ReactionVessel Heating Heating (110-120°C, 5-6h) ReactionVessel->Heating Reaction Cooling Cooling Heating->Cooling Washing Washing (Anhydrous Ether) Cooling->Washing Filtration Filtration Washing->Filtration Drying Drying (Vacuum Oven) Filtration->Drying FinalProduct 1-Butylpyridinium Chloride Drying->FinalProduct

Caption: Synthesis workflow for this compound.

Applications and Performance Comparison

This compound has found applications in various fields, primarily as a catalyst, a solvent for biomass processing, and as an electrolyte in electrochemical systems.

Catalysis: Esterification Reactions

[C4Py]Cl, often in combination with a Lewis acid like aluminum chloride, can act as an effective catalyst for esterification reactions.

Materials:

  • This compound-Aluminum(III) Chloride ionic liquid (molar ratio of AlCl₃/[C4Py]Cl < 1)

  • Glycerol (B35011)

  • Acetic acid

  • Concentrated sulfuric acid (for comparison)

  • Reaction flask with a stirrer and condenser

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • To a reaction flask, add the this compound-Aluminum(III) Chloride ionic liquid.

  • Add glycerol to the ionic liquid with stirring.

  • Subsequently, add acetic acid to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 110-120°C) and maintain for a specified time (e.g., 2 hours).

  • After the reaction, cool the mixture and separate the ester product, which is often immiscible with the ionic liquid.

  • Analyze the product mixture using GC-MS to determine the conversion of glycerol and the selectivity for mono-, di-, and triacetin.

  • For comparison, conduct the same reaction using concentrated sulfuric acid as the catalyst.

While direct quantitative comparisons of [C4Py]Cl with other ionic liquids under identical conditions are limited in the reviewed literature, studies on the esterification of glycerol with acetic acid using a this compound-aluminium(III) chloride system have shown conversion and selectivity comparable to that of sulfuric acid.[6] The yields of 1,3-diacetin were reported to be consistently higher with the ionic liquid catalyst compared to sulfuric acid.[7] In contrast, some studies suggest that in other types of reactions, such as PTC etherification, pyridinium-based ionic liquids may perform poorly compared to non-aromatic pyrrolidinium (B1226570) salts.[8]

CatalystGlycerol Conversion (%)Diacetin Selectivity (%)Triacetin Selectivity (%)Reference
[C4Py]Cl-AlCl₃ Comparable to H₂SO₄Higher than H₂SO₄ for 1,3-diacetinData not consistently reported[6][7]
H₂SO₄ HighLower than [C4Py]Cl-AlCl₃ for 1,3-diacetinData not consistently reported[6][7]
Amberlyst-15 >95 (at 110°C, 150 min)6014[9]
Cellulose (B213188) Dissolution

Pyridinium-based ionic liquids are recognized for their ability to dissolve cellulose, a key step in biomass processing.

Materials:

  • This compound

  • Microcrystalline cellulose

  • Co-solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) (optional)

  • Heating and stirring apparatus

  • Regeneration solvent (e.g., water, ethanol)

Procedure:

  • Add this compound to a vessel equipped with a stirrer and heating capabilities. Due to its high melting point, it is often used with a co-solvent like DMSO.[10]

  • Heat the ionic liquid (or its mixture with a co-solvent) to the desired temperature (e.g., 80-110°C).

  • Gradually add dried microcrystalline cellulose to the heated ionic liquid with vigorous stirring.

  • Continue heating and stirring until the cellulose is completely dissolved. The time required will depend on the temperature, cellulose concentration, and the presence of a co-solvent.

  • To regenerate the cellulose, precipitate the solution in an anti-solvent such as water or ethanol.

  • The regenerated cellulose can then be washed and dried.

The anion of the ionic liquid plays a crucial role in cellulose dissolution, with smaller, more basic anions like chloride being more effective. While monosubstituted pyridinium (B92312) salts like [C4Py]Cl can dissolve cellulose, they often require higher temperatures or the use of co-solvents due to their higher melting points compared to disubstituted pyridinium or imidazolium-based ionic liquids.[10]

Ionic LiquidCellulose Solubility (wt%)ConditionsReference
This compound ([C4Py]Cl) Can dissolve cellulose, often with a co-solventHigh temperature[10]
1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl) 14.580°C[11]
1-Ethyl-3-methylimidazolium Acetate ([EMIM]OAc) 1690°C[11]
1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) Can dissolve up to 10 wt% chitin/chitosan5 hours[11]
Electrochemistry

This compound is utilized as an electrolyte in various electrochemical applications, including batteries and electrodeposition.

Pyridinium-based ionic liquids generally exhibit lower ionic conductivity and a narrower electrochemical window compared to their imidazolium (B1220033) counterparts. This can be a limitation in applications requiring high current densities or operating at extreme potentials.

PropertyThis compound ([C4Py]Cl)1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)
Ionic Conductivity LowerHigher
Electrochemical Stability Window Generally narrowerGenerally wider

Limitations of this compound

Despite its versatility, this compound has several limitations that need to be considered.

Toxicity and Environmental Impact
  • Toxicity: While often touted as "green" solvents due to their low volatility, ionic liquids, including [C4Py]Cl, are not without toxicological concerns. Studies have shown that pyridinium-based ionic liquids can be more toxic than imidazolium-based ones.[2] The toxicity is also influenced by the alkyl chain length, with longer chains generally leading to higher toxicity.

  • Biodegradability: The biodegradability of [C4Py]Cl is a concern. Some studies indicate that N-butylpyridinium compounds do not undergo significant biodegradation. This persistence, coupled with its water solubility, raises concerns about its potential as a long-term environmental contaminant.

  • Aquatic Toxicity: Due to its solubility in water, there is a risk of contamination of aquatic ecosystems.

Cost and Stability
  • Cost: Compared to conventional organic solvents, this compound is significantly more expensive, which can be a major barrier to its large-scale industrial use.

  • Hygroscopicity: [C4Py]Cl is hygroscopic, meaning it readily absorbs moisture from the air. This can affect its physical properties and performance in moisture-sensitive applications.

  • Thermal Stability: While generally considered thermally stable, pyridinium-based ionic liquids can be less stable than their imidazolium counterparts.

Alternatives to this compound

The choice of an alternative to this compound depends on the specific application.

  • Imidazolium-based Ionic Liquids (e.g., [BMIM]Cl): These are the most common alternatives and often exhibit higher conductivity, wider electrochemical windows, and in some cases, lower toxicity. However, their synthesis can be more complex and costly.

  • Pyrrolidinium-based Ionic Liquids: These have shown promise in certain catalytic applications, potentially outperforming pyridinium-based ILs.

  • Conventional Organic Solvents: For many applications, traditional volatile organic compounds (VOCs) remain the more economical choice, although they come with significant environmental and safety drawbacks.

  • Deep Eutectic Solvents (DES): These are emerging as a new class of "green" solvents that are often cheaper and less toxic than ionic liquids.

Logical Relationships in Application and Limitation Analysis

LogicalRelationships cluster_applications Applications cluster_properties Key Properties cluster_limitations Limitations cluster_alternatives Alternatives Catalysis Catalysis Cost High Cost Catalysis->Cost Cellulose Cellulose Dissolution Cellulose->Cost Electrochemistry Electrochemistry Electrochemistry->Cost TunableSolvency Tunable Solvency TunableSolvency->Catalysis TunableSolvency->Cellulose LowVolatility Low Volatility LowVolatility->Catalysis 'Green' Aspect ConventionalSolvents Conventional Solvents LowVolatility->ConventionalSolvents Disadvantage IonicNature Ionic Nature IonicNature->Electrochemistry Toxicity Toxicity ImidazoliumILs Imidazolium ILs Toxicity->ImidazoliumILs Comparison Cost->ConventionalSolvents Advantage Biodegradability Poor Biodegradability Biodegradability->ImidazoliumILs Comparison Stability Hygroscopicity & Thermal Stability

Caption: Interplay of properties, applications, and limitations.

Conclusion

This compound is a valuable ionic liquid with a range of applications, particularly in catalysis and biomass processing. Its primary advantages lie in its tunable properties and low volatility. However, its limitations, including higher toxicity compared to some other ionic liquids, poor biodegradability, and higher cost, must be carefully considered. For many applications, imidazolium-based ionic liquids may offer superior performance, although the choice of solvent will always depend on the specific requirements of the process, including economic and environmental considerations. Further research focusing on direct, quantitative performance comparisons and the development of more benign and cost-effective ionic liquids is warranted.

References

Safety Operating Guide

Proper Disposal of 1-Butylpyridinium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

1-Butylpyridinium chloride, an ionic liquid, requires careful handling and disposal to ensure laboratory safety and environmental protection. Due to the potential ecotoxicity of pyridinium (B92312) compounds, which can be harmful to aquatic life with long-lasting effects, it is imperative that this chemical is not disposed of down the drain or in regular solid waste.[1] This guide provides a procedural, step-by-step plan for the proper disposal of this compound waste in a laboratory setting.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to establish and adhere to the following safety protocols.

Engineering Controls:

  • Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to minimize exposure.

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber)To prevent skin contact.[1][2]
Body Protection A lab coat or chemical-resistant apronTo protect clothing and skin from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.[2]

II. Step-by-Step Disposal Protocol

The primary and mandatory disposal route for this compound is through a licensed professional hazardous waste disposal service.[1] The following steps outline the process for accumulating and preparing the waste for pickup.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, and absorbent pads), must be classified as hazardous waste.[2]

  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2]

Step 2: Waste Collection and Containerization

  • Use a dedicated and compatible hazardous waste container, such as one made of glass or polyethylene, with a secure, tightly-fitting lid.[1]

  • Clearly label the container with "Hazardous Waste: this compound" and include any other identifiers required by your institution's Environmental Health & Safety (EHS) department.[1]

  • Never fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[3]

Step 3: Decontamination of Empty Containers

  • To render an "empty" container of this compound non-hazardous, it must be properly decontaminated.

  • Triple rinse the container with a suitable solvent (e.g., water or ethanol).

  • The first rinseate must be collected and disposed of as hazardous waste in your designated container.[1][4] Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your local and institutional EHS guidelines.[1]

Step 4: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[1][5]

  • This area should be a secure, well-ventilated location away from general laboratory traffic.

Step 5: Arranging for Disposal

  • Once the waste container is full or ready for pickup, contact your institution's EHS department to schedule a waste collection.[1]

  • Follow all institutional procedures for waste pickup and documentation.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • For small spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[2] Collect the contaminated absorbent material in your designated hazardous waste container.

  • For large spills: Evacuate the immediate area and contact your institution's EHS department or emergency response team.[2]

IV. Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal procedure for this compound waste.

G Figure 1. This compound Disposal Workflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste: Is it pure substance, solution, or contaminated material? B->C D Place in a Labeled, Compatible Hazardous Waste Container C->D G Store Waste Container in Designated Satellite Accumulation Area D->G E Decontaminate Empty Containers: Triple Rinse F Collect First Rinseate as Hazardous Waste E->F F->D H Contact Environmental Health & Safety (EHS) for Waste Pickup G->H I End: Professional Hazardous Waste Disposal H->I

Caption: Disposal workflow for this compound.

Disclaimer: This document provides a general guideline for the proper disposal of this compound. Always consult the specific Safety Data Sheet (SDS) for the material you are using and adhere to all local, state, and federal regulations, as well as your institution's specific hazardous waste management policies.[2][6]

References

Personal protective equipment for handling 1-Butylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 1-Butylpyridinium Chloride (CAS No. 1124-64-7) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Safety Precautions

This compound is an ionic liquid that should be handled with care. Although not fully characterized toxicologically, it is considered a skin and eye irritant.[1] Inhalation of dust may cause respiratory tract irritation, and ingestion may be harmful.[2] Therefore, it is crucial to use appropriate personal protective equipment and engineering controls to minimize exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable option for incidental splash protection.[3] For prolonged or immersive contact, it is recommended to consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal technique to avoid skin contact.[4][5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles that conform to EU standard EN166 or NIOSH (US) standards are required to protect against dust particles and splashes.[4][6]

  • Protective Clothing: A standard laboratory coat must be worn to protect against skin contact.[5]

  • Respiratory Protection: For operations that may generate significant dust, such as handling large quantities or vigorous mixing, a NIOSH-approved N95 or equivalent particulate respirator should be used.[4] All handling of the solid should ideally be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation of fine powders.

Quantitative Data for this compound

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 1124-64-7[2][7][8][9][10]
Molecular Formula C₉H₁₄ClN[7][9]
Molecular Weight 171.67 g/mol [7][8][9]
Appearance White to off-white crystalline solid[8][11]
Melting Point 162 °C[8]
Solubility Soluble in water[8]
Purity ≥ 98%[9]
Storage Temperature Store below +30°C[8]

Experimental Protocol: Preparing a Standard Solution

This protocol outlines the step-by-step procedure for accurately preparing a standard aqueous solution of this compound.

Objective: To prepare a 250 mL of a 0.1 M this compound solution.

Materials:

  • This compound (solid)

  • Deionized or distilled water

  • 250 mL volumetric flask

  • Beaker (e.g., 100 mL)

  • Glass stirring rod

  • Weighing boat or paper

  • Spatula

  • Analytical balance

  • Funnel

  • Wash bottle with deionized water

  • Pipette or dropper

Procedure:

  • Calculation:

    • Calculate the required mass of this compound.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.250 L x 171.67 g/mol = 4.29 g

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out approximately 4.29 g of this compound into the weighing boat. Record the exact mass.

  • Dissolving:

    • Transfer the weighed solid into a 100 mL beaker.

    • Add approximately 50-100 mL of deionized water to the beaker.

    • Stir the mixture with a clean glass stirring rod until all the solid has completely dissolved.[1][4]

  • Transfer to Volumetric Flask:

    • Place a funnel into the neck of a 250 mL volumetric flask.

    • Carefully pour the solution from the beaker through the funnel into the volumetric flask.

    • Rinse the beaker, stirring rod, and funnel several times with small amounts of deionized water from a wash bottle, transferring all rinsings into the volumetric flask to ensure a complete transfer of the solute.[1][12]

  • Dilution to Final Volume:

    • Add deionized water to the volumetric flask until the liquid level is just below the calibration mark on the neck.

    • Use a pipette or dropper to add the final amount of deionized water dropwise until the bottom of the meniscus is exactly on the calibration mark.[1] Be careful not to overshoot the mark.

  • Homogenization:

    • Stopper the volumetric flask securely.

    • Invert the flask several times (at least 10-15 times) to ensure the solution is thoroughly mixed and the concentration is uniform.[1]

  • Labeling:

    • Label the flask clearly with the name of the solution (this compound), the exact concentration, the date of preparation, and your initials.

Operational and Disposal Plans

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to the final disposal of waste.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal receiving Receiving and Storage (Store below +30°C in a dry, well-ventilated area) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) receiving->ppe Before Handling weighing Weighing Solid (In a chemical fume hood) ppe->weighing Proceed to Weighing dissolving Solution Preparation (Dissolve in a suitable solvent) weighing->dissolving Transfer Solid reaction Use in Experiment dissolving->reaction Use Solution decontamination Decontaminate Glassware reaction->decontamination After Experiment solid_waste Solid Waste Disposal (Contaminated consumables in a labeled hazardous waste container) reaction->solid_waste Dispose of Contaminated Items liquid_waste Liquid Waste Disposal (Collect in a labeled non-halogenated organic waste container) reaction->liquid_waste Dispose of Unused/Waste Solution

Caption: Workflow for the safe handling of this compound.

Spill Cleanup Procedure

In the event of a spill of solid this compound, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For a large spill, or if there is a risk of airborne dust, evacuate the immediate area.

  • Don PPE: Before cleaning, ensure you are wearing the appropriate PPE, including a respirator if dust is present.

  • Contain the Spill: Prevent the spread of the solid. Do not use water at this stage as it will dissolve the solid and spread the contamination.

  • Clean up the Solid:

    • Gently sweep or scoop the solid material into a designated, labeled hazardous waste container.[6]

    • Avoid actions that could generate dust. If necessary, you can lightly mist the powder with water to prevent it from becoming airborne, but be prepared to manage a liquid spill.

  • Decontaminate the Area:

    • Once the bulk of the solid is removed, decontaminate the surface. Since this compound is water-soluble, you can wipe the area with a damp cloth or paper towels.

    • Place all cleaning materials (gloves, wipes, etc.) into the hazardous waste container.

  • Final Cleaning: Wash the area with soap and water.

  • Report: Report the spill to your laboratory supervisor or safety officer.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • This includes contaminated gloves, weighing papers, pipette tips, and other disposable items.

    • Collect all solid waste in a clearly labeled, sealed hazardous waste container designated for "Non-Halogenated Organic Solid Waste".[5][13]

  • Unused or Waste Solutions:

    • Collect any unused this compound or waste solutions in a dedicated, sealed, and clearly labeled hazardous waste container for "Non-Halogenated Organic Liquid Waste".[5]

    • Ensure the container is compatible with the chemical.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).

    • The rinsate must be collected and disposed of as hazardous liquid waste.[14]

    • Once properly rinsed, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies. The label should be defaced or removed.

  • Arranging for Disposal:

    • Store waste containers in a designated, well-ventilated, and secure area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2]

First Aid Measures

In case of exposure to this compound, take the following immediate actions:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the exposed person to fresh air at once.[2] If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for this compound readily available when seeking medical advice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butylpyridinium Chloride
Reactant of Route 2
Reactant of Route 2
1-Butylpyridinium Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.